molecular formula C10H9NO4S B042818 6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS No. 90-51-7

6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Cat. No.: B042818
CAS No.: 90-51-7
M. Wt: 239.25 g/mol
InChI Key: HBZVNWNSRNTWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31508. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVNWNSRNTWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026547
Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

90-51-7, 94552-33-7, 90459-13-5
Record name Gamma acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-8-hydroxynaphthalene-6-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-4-hydroxynaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, diazotized, coupled with diazotized 4-aminobenzenesulfonic acid, diazotized aniline and resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PLB93P56X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and pigments. Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, allows for versatile chemical modifications, making it a valuable building block in the development of colorants for textiles, leather, and paper. Furthermore, its derivatives are explored in various fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to Gamma Acid, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in its preparation and application.

Synthetic Routes

There are two primary industrial methods for the synthesis of this compound: the alkaline fusion of 2-aminonaphthalene-6,8-disulfonic acid and a multi-step process originating from 2-naphthol.

Route 1: Alkaline Fusion of 2-Aminonaphthalene-6,8-disulfonic Acid

This is the most common and direct industrial method for producing Gamma Acid. The process involves the high-temperature reaction of 2-aminonaphthalene-6,8-disulfonic acid (Amido G acid) with a strong base, typically sodium hydroxide. This reaction results in the nucleophilic substitution of one of the sulfonic acid groups with a hydroxyl group.

Reaction Scheme:

6-Amino-4-hydroxy-2-naphthalenesulfonic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Introduction

This compound, commonly known by its trivial name Gamma acid (γ-acid), is an organic compound with the chemical formula C₁₀H₉NO₄S.[1][2] It is a derivative of naphthalenesulfonic acid and serves as a crucial intermediate in the synthesis of various azo dyes.[3][4] This compound is characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups attached to a naphthalene core, which imparts both acidic and basic properties.[5] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes relevant to researchers, scientists, and professionals in drug development and dye chemistry.

Chemical and Physical Properties

Gamma acid typically appears as a white to light gray or brown crystalline powder.[1][5] While the acid form is only sparingly soluble in water, its sodium salt dissolves readily, often exhibiting a blue fluorescence in solution.[3]

PropertyValueReference(s)
CAS Number 90-51-7[1][2][3][6]
Molecular Formula C₁₀H₉NO₄S[1][2][6]
Molecular Weight 239.25 g/mol [1][2][6]
Appearance White to Gray to Brown powder/crystal[1][5]
Solubility Sparingly soluble in water (0.4 g/100 mL at 100°C); 4.5 g/L in hot water. Soluble in ethanol and ether.[3][5][7] The sodium salt is readily soluble in water.[3][3][5][7]
pKa (Predicted) -0.20 ± 0.40[5]
Purity (Typical) >97.0% (by HPLC)[1][8]
Synonyms Gamma acid (γ-Acid), 2-Amino-8-naphthol-6-sulfonic acid, 7-Amino-1-naphthol-3-sulfonic acid[1][2][5]
InChI InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15)[1][2][5]
Canonical SMILES C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N[5]

Experimental Protocols

Synthesis

The contemporary and industrially preferred method for synthesizing this compound avoids the use of carcinogenic precursors like β-naphthylamine.[5][7] The modern synthesis primarily utilizes G salt (the dipotassium salt of 2-naphthol-6,8-disulfonic acid) as the starting material.[5][7]

Protocol: Synthesis from 2-Aminonaphthalene-6,8-disulfonic Acid

This process involves an alkali fusion reaction.[3]

  • Reaction Setup : A solution of 2-Aminonaphthalene-6,8-disulfonic acid is added gradually over 16 hours to a 70% sodium hydroxide solution maintained at 190°C.

  • Fusion : During the addition, water is allowed to evaporate to sustain the high temperature. The reaction mixture is then heated for an additional 6 hours. Reaction completion is monitored by analyzing a sample for its diazotization and coupling titers, which should be identical.

  • Work-up : The reaction batch is diluted with water and then acidified.

  • Purification : The solution is heated to 75°C to expel any sulfur dioxide.

  • Isolation : The final product, this compound, is isolated by filtration at 55°C and washed with warm water. This process reportedly achieves a yield of approximately 84%.[3]

G cluster_synthesis Synthesis of Gamma Acid from G Salt start G Salt (2-Naphthol-6,8-disulfonic acid) ammoniation Ammoniation start->ammoniation Step 1 alkali_fusion Alkali Fusion (with NaOH at 190°C) ammoniation->alkali_fusion Step 2 acidification Acidification alkali_fusion->acidification Step 3 product 6-Amino-4-hydroxy-2- naphthalenesulfonic acid acidification->product Step 4

Caption: Synthesis workflow for this compound.

Analytical Characterization

A comprehensive characterization of naphthalenesulfonic acid derivatives is essential for confirming identity, purity, and structural integrity. A multi-faceted analytical approach is recommended.[9]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

While a specific protocol for Gamma acid is not detailed in the provided results, a general reverse-phase HPLC method for a structurally related compound can be adapted.[10]

  • Column : A C18 or a specialized reverse-phase column like Newcrom R1 is suitable.[10]

  • Mobile Phase : A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water) with an acid modifier is typical. For UV detection, phosphoric acid can be used; for Mass Spectrometry (MS) compatibility, formic acid is preferred.[10]

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Standard Preparation : A reference standard of this compound is used to determine retention time and for quantification. Purity is often assessed by the area percentage of the main peak.[1][8]

G cluster_analysis General Analytical Workflow for Characterization prep Sample Preparation initial Initial Analysis (UV-Vis, IR Spectroscopy) prep->initial Functional Groups chroma Chromatographic & Mass Analysis (HPLC, Mass Spectrometry) prep->chroma Separation & M/Z purity Purity Assessment initial->purity identity Identity Confirmation initial->identity structure Structural Elucidation (NMR Spectroscopy) chroma->structure Detailed Structure chroma->purity chroma->identity structure->purity structure->identity

Caption: A proposed workflow for the analytical characterization of the compound.

Applications and Reactivity

This compound is a cornerstone intermediate in the dye industry.[5] Its chemical reactivity is dictated by its functional groups.

  • Coupling Reactions : The compound readily participates in coupling reactions with diazo compounds. The position of coupling is pH-dependent:

    • Under acidic conditions , coupling occurs at the 1-position (ortho to the amino group). This is crucial for creating monoazo acid red dyes with high lightfastness for wool and polyamide.[3]

    • In alkaline solutions , coupling can be directed to the 7-position (ortho to the hydroxyl group).[3]

  • Specialty Dyes : Beyond common textile dyes, Gamma acid serves as a precursor for specialty dyes with high technical properties for materials like silk.[3] Its structure is also a starting point for developing fluorescent brightening agents or specialty fluorescent dyes for applications in security inks or biomedical imaging.[11]

Safety and Handling

This chemical is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[6][12] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed. The material should be handled in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

References

6-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS number 90-51-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (CAS 90-51-7)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Gamma Acid (γ-acid), is a critical chemical intermediate with the CAS number 90-51-7.[1] Its unique molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, makes it an indispensable component in the synthesis of a wide array of azo dyes.[2] This document provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, applications, safety data, and analytical methodologies, intended to serve as a foundational resource for scientific and industrial professionals.

Physicochemical Properties

Gamma Acid typically presents as white to grayish crystalline powder or needles.[1][2] It is sparingly soluble in cold water but shows increased solubility in hot water and alkaline solutions.[2][3] The sodium salt is readily soluble in water, yielding solutions with a characteristic blue fluorescence.[2]

PropertyValue
Molecular Formula C₁₀H₉NO₄S[1][4][5]
Molecular Weight 239.25 g/mol [1][4][5]
Appearance White to Gray to Brown powder/crystal[1][3]
Boiling Point ~458°C (at 101,325 Pa)[3]
Water Solubility 4.5 g/L (in hot water)[3]
Vapor Pressure 0 Pa at 25°C[3]
pKa -0.20 ± 0.40 (Predicted)[3]
TSCA Status Listed[6]

Synthesis and Manufacturing

The industrial production of Gamma Acid is a well-established, multi-step chemical process starting from 2-naphthol. The general synthetic route involves sulfonation, nitration, and subsequent reduction.

Experimental Protocol: General Synthesis
  • Sulfonation of 2-Naphthol: 2-Naphthol is treated with sulfuric acid (H₂SO₄). This reaction yields multiple isomers, with the desired 2-hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) being a key intermediate.

  • Nitration: The Schäffer's acid intermediate is then subjected to nitration, typically using a mixture of nitric and sulfuric acids, to introduce a nitro group at a specific position on the naphthalene ring.

  • Reduction: The nitro group of the nitrated intermediate is reduced to an amino group. This is commonly achieved using reducing agents like iron filings in an acidic medium or sodium sulfide.

  • Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. Purification is often carried out by recrystallization to achieve the desired purity, typically >97% by HPLC.[1][5]

G cluster_synthesis Synthesis of Gamma Acid A 2-Naphthol B Sulfonation (H₂SO₄) A->B C 2-Hydroxynaphthalene-6-sulfonic acid (Schäffer's acid) B->C D Nitration (HNO₃/H₂SO₄) C->D E Nitrated Intermediate D->E F Reduction (e.g., Fe/H⁺) E->F G This compound (Gamma Acid) F->G

Caption: Generalized workflow for the synthesis of Gamma Acid from 2-Naphthol.

Core Applications and Chemical Reactivity

Gamma Acid is a cornerstone intermediate in the dye industry, particularly for producing mono-azo and di-azo dyes.[2] Its utility stems from its ability to act as a coupling component.

  • Coupling Reactions: The molecule's structure allows for coupling with diazonium compounds. Coupling typically occurs at the 1-position under acidic conditions and can be directed to the 7-position in alkaline solutions.[2]

  • Azo Dye Formation: The amino group can be diazotized and then coupled, or more commonly, the molecule serves as the nucleophile that attacks a diazonium salt. The resulting azo dyes are used for coloring textiles like wool, polyamide, and silk.[2] The o-amino azo configuration achieved under acidic coupling is noted for conferring high lightfastness to the resulting dyes.[2]

  • Specialty Dyes: Beyond textiles, Gamma Acid serves as a precursor for reactive dyes, fluorescent brightening agents, and specialty colorants used in security inks or diagnostic reagents.[7]

G cluster_dye_synthesis Azo Dye Synthesis Logical Flow A Aromatic Amine (Diazo Component) B Diazotization (NaNO₂ / H⁺) A->B C Diazonium Salt B->C E Coupling Reaction (Acidic or Alkaline pH) C->E D Gamma Acid (Coupling Component) D->E F Azo Dye Product E->F

Caption: Logical relationship in the formation of an azo dye using Gamma Acid.

Toxicological Profile and Safety

Based on available safety data, Gamma Acid is classified as an irritant. It is not intended for drug or household use and should be handled in a laboratory or industrial setting with appropriate precautions.[8]

Hazard TypeGHS Classification & Precautionary Statements
Skin Irritation H315: Causes skin irritation.[9] P280: Wear protective gloves.[8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[9]
Eye Irritation H319: Causes serious eye irritation.[10] P280: Wear eye protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Acute Toxicity Oral LD50 (rat) > 5,000 mg/kg bw, indicating low acute toxicity via ingestion.[9]

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3][8] Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of this compound.

Experimental Protocol: HPLC Purity Assay
  • System Preparation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, and a data acquisition system is required.

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile (MeCN).[11] For MS compatibility, formic acid is preferred over phosphoric acid.[11]

  • Standard and Sample Preparation:

    • A stock solution of a certified reference standard is prepared by accurately weighing and dissolving it in a suitable solvent (e.g., mobile phase diluent).

    • The test sample is prepared similarly at a comparable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, e.g., 5 µm particle size.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantification is performed by comparing the sample's peak area to that of the reference standard.

G cluster_hplc HPLC Analysis Experimental Workflow A Sample and Standard Preparation B HPLC System Injection A->B C Reversed-Phase C18 Column Separation B->C D UV Detection C->D E Chromatogram Generation D->E F Data Analysis (Peak Integration & Comparison) E->F G Purity Report / Assay Result F->G

Caption: A standard experimental workflow for the quality analysis of Gamma Acid via HPLC.

References

An In-depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a significant intermediate in the chemical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, properties, synthesis, and primary applications.

Introduction and Nomenclature

This compound, also known by its trivial name Gamma Acid, is a naphthalene derivative of significant industrial importance.[1][2] It serves as a crucial building block in the synthesis of a variety of azo dyes.[3]

A critical point of clarification: The trivial name "Gamma Acid" for this compound has led to confusion with γ-Aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system.[4][5] It is imperative to distinguish between these two vastly different molecules. This compound is an aromatic sulfonic acid used in chemical synthesis, whereas GABA is a non-proteinogenic amino acid involved in neurotransmission. This guide pertains exclusively to the naphthalenesulfonic acid derivative.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a naphthalene core substituted with an amino group at the 6-position, a hydroxyl group at the 4-position, and a sulfonic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 90-51-7[1][2]
Molecular Formula C₁₀H₉NO₄S[1][2]
Molecular Weight 239.25 g/mol [1][2]
Appearance White to gray or brown crystalline powder[2]
Solubility Sparingly soluble in hot water (0.4% at 100°C)[3]
Synonyms Gamma Acid, γ Acid, 7-Amino-1-naphthol-3-sulfonic acid, 2-Amino-8-naphthol-6-sulfonic acid[1][2]

Note: The sodium salt of Gamma Acid is readily soluble in water and its solutions exhibit a blue fluorescence.[3]

Synthesis

The industrial synthesis of this compound is a multi-step process that typically starts from beta-naphthalene or 2-naphthol.

Industrial Manufacturing Process

An established industrial method involves the following key stages:

  • Sulfonation: Beta-naphthalene undergoes disulfonation with sulfuric acid and oleum at elevated temperatures to form 2-Hydroxy-6,8-naphthalenedisulfonic acid.

  • Drawing: The sulfonated mass is diluted with water and cooled to facilitate the crystallization of the disulfonic acid intermediate.

  • Amidation (Bucherer Reaction): The intermediate is then treated with ammonia and sodium bisulfite in an autoclave under high pressure. This step converts one of the sulfonic acid groups to an amino group and the hydroxyl group to an amino group, which is subsequently hydrolyzed back to a hydroxyl group in the final step.

  • Isolation: The reaction mixture is acidified with sulfuric acid to precipitate the final product, this compound. The product is then filtered, washed, and dried.

G cluster_synthesis Synthesis of this compound Beta-Naphthalene Beta-Naphthalene Sulfonation Sulfonation Beta-Naphthalene->Sulfonation H₂SO₄, Oleum 2-Hydroxy-6,8-naphthalenedisulfonic acid 2-Hydroxy-6,8-naphthalenedisulfonic acid Sulfonation->2-Hydroxy-6,8-naphthalenedisulfonic acid Drawing Drawing 2-Hydroxy-6,8-naphthalenedisulfonic acid->Drawing H₂O Amidation Amidation Drawing->Amidation NH₃, NaHSO₃ Isolation Isolation Amidation->Isolation H₂SO₄ Gamma Acid Gamma Acid Isolation->Gamma Acid

Synthesis Workflow for Gamma Acid

A common laboratory-scale synthesis starts from 2-naphthol, as depicted in the reaction scheme found in scientific literature.[6]

Applications in Azo Dye Synthesis

The primary and most significant application of this compound is as a coupling component in the synthesis of azo dyes.[3] Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore.

General Experimental Protocol for Azo Dye Synthesis

The synthesis of an azo dye using Gamma Acid typically follows a two-step process:

  • Diazotization of a Primary Aromatic Amine: A primary aromatic amine (e.g., aniline or a substituted aniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Azo Coupling: The cold diazonium salt solution is then slowly added to a cooled alkaline solution of this compound. The coupling reaction occurs, leading to the formation of the azo dye. The dye precipitates out of the solution and can be collected by filtration.

The position of the coupling of the diazo compound to the Gamma Acid molecule is pH-dependent. Coupling typically occurs at the 1-position under acidic conditions and at the 7-position in alkaline solutions.[3]

G cluster_azo_dye General Azo Dye Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO₂, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Reaction Gamma Acid Solution Gamma Acid Solution Gamma Acid Solution->Azo Dye

Azo Dye Synthesis Workflow

Spectral Data

While comprehensive, readily available spectral data is limited, information from various sources can be compiled for characterization.

Table 2: Spectral Data Overview

TechniqueExpected FeaturesReference(s)
Infrared (IR) Spectroscopy Characteristic peaks for O-H, N-H, S=O (sulfonic acid), and aromatic C-H and C=C stretching.[7]
¹H Nuclear Magnetic Resonance (¹H NMR) Aromatic protons in the naphthalene ring system, as well as exchangeable protons from the -OH, -NH₂, and -SO₃H groups.[7]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Resonances corresponding to the ten carbon atoms of the naphthalene ring, with distinct shifts for carbons bearing substituents.[7]
UV-Visible Spectroscopy Absorption maxima in the ultraviolet region characteristic of the naphthalenoid system.

Note: Specific peak assignments would require experimental data which is not publicly available in detail at the time of this report.

Relevance to Drug Development and Signaling Pathways

A thorough review of the scientific literature reveals no significant evidence of this compound being directly involved in biological signaling pathways or having applications in drug development. Its utility is firmly established within the domain of industrial chemistry, particularly in the manufacturing of colorants. The physicochemical properties that make it an excellent dye intermediate, such as its water-solubility (as a salt) and reactive functional groups, do not readily translate to pharmacological activity in its current form.

Conclusion

This compound is a well-characterized chemical intermediate with a long history of use in the dye industry. Its synthesis is a robust industrial process, and its chemical properties are ideally suited for its role as a coupling component in the formation of azo dyes. It is crucial for researchers and scientists to distinguish this compound from the neurotransmitter GABA, despite the shared trivial name "Gamma Acid". Currently, the applications of this compound are confined to the chemical industry, with no established role in pharmacology or the modulation of biological signaling pathways.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in chemical and pharmaceutical research. This document details its solubility in various solvents and examines its stability under different conditions, offering valuable data and experimental protocols for its handling, storage, and analysis.

Solubility Profile

This compound is characterized by its limited solubility in aqueous and many organic solvents. Its solubility is significantly influenced by the presence of both a hydrophilic sulfonic acid group and a less polar naphthalene ring structure.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubilityTemperatureCitation(s)
WaterSparingly solubleAmbient[1]
Hot Water (100°C)0.4% (w/v)100°C[1]
Hot Water4.5 g/LNot Specified[2][3]
WaterInsolubleNot Specified
AlcoholInsolubleNot Specified
EtherInsolubleNot Specified
BenzeneInsolubleNot Specified
MethanolData not availableNot Specified
EthanolData not availableNot Specified
AcetoneData not availableNot Specified
DMSOData not availableNot Specified

Note: The sodium salt of this compound is readily soluble in water and forms solutions that exhibit a blue fluorescence.[1]

Stability Profile

The stability of this compound is a critical consideration for its storage and application. While generally stable under standard conditions, it is susceptible to degradation under specific environmental stressors.

General Stability

The compound is considered stable under normal storage conditions, and hazardous polymerization is not expected to occur. However, it is reported to be sensitive to light and may turn pink upon exposure, particularly when moist.

Thermal Stability

Naphthalenesulfonic acids are generally stable at moderate temperatures. However, at temperatures exceeding 300°C, they can undergo thermal decomposition. The primary degradation products are typically naphthalene and naphthol isomers. For a related compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, a decomposition temperature of 290°C has been noted.

pH and Hydrolytic Stability

The stability of naphthalenesulfonic acid derivatives is pH-dependent. Generally, acidic conditions enhance the stability of these compounds in aqueous solutions. Under neutral or alkaline conditions, the rate of degradation may increase.

Photostability

As a dye intermediate containing a naphthalene chromophore, this compound is susceptible to photodegradation. Exposure to light, especially UV radiation, can lead to the formation of degradation products.

Oxidative Stability

The compound is incompatible with strong oxidizing agents. Oxidative degradation can occur, leading to the cleavage of the aromatic ring and the formation of smaller organic acids and sulfate ions. Studies on related naphthalenesulfonic acids have shown that advanced oxidation processes, such as ozonolysis or Fenton oxidation, can effectively degrade these compounds.

Incompatible Materials

To ensure stability, contact with the following should be avoided:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Acid anhydrides

  • Acid chlorides

Hazardous Decomposition Products

Under fire conditions, thermal decomposition may lead to the release of hazardous gases and vapors, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

Experimental Protocols

The following sections detail methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a general method for determining the solubility of the target compound in various solvents.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvents of interest (e.g., water, methanol, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Quantification of Solute:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Studies

This protocol describes a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress testing

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Heat the solution (e.g., at 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., at 105°C) for a defined period.

  • Photodegradation:

    • Expose a solution of the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-PDA or HPLC-MS method to separate and identify the parent compound and any degradation products.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of this compound's physicochemical properties and a proposed degradation pathway based on related compounds.

G cluster_0 Physicochemical Property Analysis Sample Sample Solubility_Testing Solubility Testing (Aqueous & Organic) Sample->Solubility_Testing Stability_Testing Stability Testing (Forced Degradation) Sample->Stability_Testing pKa_Determination pKa Determination (Potentiometric Titration) Sample->pKa_Determination Characterization Structural & Purity Analysis (HPLC, MS, NMR) Solubility_Testing->Characterization Stability_Testing->Characterization pKa_Determination->Characterization

Caption: Workflow for Physicochemical Analysis.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent_Compound 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid Thermal Thermal (>300°C) Parent_Compound->Thermal Oxidative Oxidative (e.g., O3, H2O2) Parent_Compound->Oxidative Biodegradation Bacterial Degradation Parent_Compound->Biodegradation Naphthalene Naphthalene & Naphthol Isomers Thermal->Naphthalene leads to Acids Oxidized Organic Acids & Sulfate Ions Oxidative->Acids leads to Salicylate 5-Aminosalicylate Biodegradation->Salicylate can lead to

Caption: Proposed Degradation Pathways.

References

An In-Depth Technical Guide on the Core Attributes of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the industrial applications of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, primarily as a crucial intermediate in the synthesis of azo dyes.[1][2] However, as of the current date, there is a significant lack of publicly available research detailing its specific mechanism of action in a biological context. This guide, therefore, provides a comprehensive overview of its known chemical and physical properties, and explores potential mechanisms of action based on the biological activities of structurally related aminonaphthalenesulfonic acid compounds. The proposed biological activities and experimental protocols are intended to serve as a foundational framework for future research into the pharmacological potential of this molecule.

Chemical and Physical Properties

This compound, also known by its common name Gamma Acid, is a naphthalene derivative characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group.[3] These functional groups impart specific chemical properties that are central to its reactivity and potential biological interactions. The sulfonic acid group, for instance, significantly enhances its water solubility.[4][5]

PropertyValueReference
CAS Number 90-51-7[3][6]
Molecular Formula C₁₀H₉NO₄S[3][6]
Molecular Weight 239.25 g/mol [3][6]
Appearance White to gray to brown powder/crystal[3]
Synonyms Gamma Acid (γ Acid), 7-Amino-1-naphthol-3-sulfonic acid, 2-Amino-8-naphthol-6-sulfonic acid[3]
Purity >97.0% (T)(HPLC)[3]

Postulated Mechanisms of Action and Biological Activities of Related Compounds

While direct evidence for the mechanism of action of this compound is unavailable, studies on analogous compounds provide insights into potential biological activities.

A structurally similar compound, 1-Amino-2-naphthol-4-sulfonic acid, has been shown to exhibit antioxidant activity, particularly when complexed with organotin(IV) compounds.[7] This suggests that the aminonaphthol scaffold may possess inherent radical scavenging capabilities. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (sulfonic acid) groups on the naphthalene ring system could facilitate redox reactions, allowing the molecule to neutralize reactive oxygen species.

Furthermore, the general class of aminonaphthalenesulfonic acids has been explored for various biological applications. Some are utilized in the development of pharmaceutical agents that target specific biological pathways and in the production of biosensors for detecting biological molecules.[5] The structural motifs present in this compound could potentially allow it to interact with biological macromolecules such as enzymes and proteins. The amino and hydroxyl groups can participate in hydrogen bonding, while the naphthalene ring can engage in hydrophobic and π-stacking interactions. The negatively charged sulfonate group could facilitate electrostatic interactions with positively charged residues on protein surfaces.

Given its primary use as a dye intermediate, toxicological studies have mainly focused on its properties as a skin and eye irritant.[8][9] There is a lack of comprehensive studies on its systemic toxicity, pharmacokinetics, and metabolic fate.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To investigate the potential biological activities of this compound, a systematic experimental approach is required. The following outlines a hypothetical workflow for such an investigation.

3.1 In Vitro Toxicity Assessment

  • Objective: To determine the cytotoxic potential of this compound against various cell lines.

  • Methodology:

    • Culture a panel of human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity, and a cancer cell line relevant to a specific hypothesis).

    • Expose the cells to a range of concentrations of this compound (e.g., from 0.1 µM to 1 mM) for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or PrestoBlue assay.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line at each time point.

3.2 Antioxidant Activity Assays

  • Objective: To quantify the direct antioxidant capacity of the compound.

  • Methodology:

    • Perform a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Measure the decrease in absorbance at 517 nm upon addition of the compound.

    • Conduct an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

    • Compare the results to a known antioxidant standard, such as ascorbic acid or trolox.

3.3 Enzyme Inhibition Screening

  • Objective: To screen for inhibitory activity against a panel of therapeutically relevant enzymes.

  • Methodology:

    • Select a panel of enzymes based on potential therapeutic targets (e.g., cyclooxygenases, lipoxygenases, kinases, phosphatases).

    • Utilize commercially available enzyme inhibition assay kits.

    • Incubate the enzymes with their respective substrates in the presence and absence of various concentrations of this compound.

    • Measure the enzyme activity spectrophotometrically or fluorometrically.

    • Calculate the IC₅₀ for any observed inhibition.

3.4 Cellular Mechanism of Action Studies

  • Objective: To investigate the effects of the compound on specific cellular signaling pathways if any of the above screening assays yield positive results.

  • Methodology (Example for a hypothetical anti-inflammatory effect):

    • Use a cell line such as RAW 264.7 macrophages.

    • Stimulate the cells with lipopolysaccharide (LPS) in the presence and absence of the compound.

    • Measure the production of inflammatory mediators such as nitric oxide (Griess assay), prostaglandins (ELISA), and cytokines (e.g., TNF-α, IL-6) (ELISA or multiplex assay).

    • Investigate the effect on key signaling pathways (e.g., NF-κB, MAPK pathways) using techniques like Western blotting to assess the phosphorylation status of key proteins.

Visualizations of Experimental Workflows and Potential Mechanisms

The following diagrams illustrate the proposed experimental workflow and conceptual mechanisms of action.

G Hypothetical Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanistic Elucidation in_vitro_toxicity In Vitro Toxicity Assays (e.g., MTT, PrestoBlue) cellular_assays Cellular Mechanism of Action Studies (e.g., Western Blot, ELISA) in_vitro_toxicity->cellular_assays antioxidant_assays Antioxidant Capacity Assays (e.g., DPPH, ABTS) antioxidant_assays->cellular_assays enzyme_screening Enzyme Inhibition Screening (Panel of relevant enzymes) enzyme_screening->cellular_assays target_identification Target Identification and Validation (e.g., Pull-down assays, SPR) cellular_assays->target_identification in_vivo_studies In Vivo Efficacy and Toxicology Studies (Animal Models) target_identification->in_vivo_studies G Conceptual Mechanisms of Action cluster_0 Potential Molecular Interactions cluster_1 Potential Cellular Effects compound 6-Amino-4-hydroxy-2- naphthalenesulfonic acid ros Reactive Oxygen Species (ROS) compound->ros Redox Cycling enzyme Enzyme Active Site compound->enzyme Binding (H-bonds, Hydrophobic, Electrostatic) receptor Receptor Binding Pocket compound->receptor Binding antioxidant Antioxidant Effect (ROS Neutralization) ros->antioxidant inhibition Enzyme Inhibition (Modulation of Catalytic Activity) enzyme->inhibition signaling Signal Transduction Modulation (Agonist/Antagonist Activity) receptor->signaling

References

An In-depth Technical Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a crucial intermediate in the chemical industry, particularly in the synthesis of azo dyes. Its structural features, including the naphthalene backbone functionalized with amino, hydroxyl, and sulfonic acid groups, make it a versatile building block for creating complex molecules with specific chromophoric and solubility properties. Beyond its traditional use in the dye industry, the aminonaphtholsulfonic acid scaffold is gaining attention in medicinal chemistry and drug development due to the biological activities exhibited by some of its derivatives. This guide provides a comprehensive technical overview of Gamma Acid, including its physicochemical properties, synthesis and analysis protocols, and its potential role in drug discovery, with a focus on its inhibitory effects on viral enzymes.

Physicochemical Properties

This compound is typically a white to grayish crystalline solid.[1][2] Its solubility in water is limited, though its sodium salt is readily soluble, often forming solutions with a distinct blue fluorescence.[3] The sulfonic acid group confers acidic properties, while the amino group provides basic character, making it an amphoteric molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90-51-7[4]
Molecular Formula C₁₀H₉NO₄S[2][4]
Molecular Weight 239.25 g/mol [2][4]
Appearance White to gray crystalline powder[1][2]
Solubility Sparingly soluble in water; soluble in dilute alkaline solutions.
Synonyms Gamma Acid, γ-Acid, 2-Amino-8-naphthol-6-sulfonic acid, 7-Amino-1-naphthol-3-sulfonic acid

Note: Some properties like melting point have conflicting reports in commercial literature and are therefore omitted from this table pending more definitive data.

Experimental Protocols

Synthesis of this compound from G-Salt

The industrial synthesis of Gamma Acid often starts from 2-Naphthol-6,8-disulfonic acid (G acid), or its potassium salt (G salt).[5][6] The process involves two key transformations: amination of a hydroxyl group via a Bucherer-type reaction and replacement of a sulfonic acid group with a hydroxyl group through alkali fusion.

1. Ammonolysis of G-Salt (Bucherer Reaction):

The conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite is known as the Bucherer reaction.[7][8] In this step, one of the hydroxyl groups of the precursor is converted to an amino group.

  • Reaction: 2-Naphthol-6,8-disulfonic acid is reacted with ammonia and sodium bisulfite under elevated temperature and pressure.

  • Reagents: 2-Naphthol-6,8-disulfonic acid (G acid) or its salt, aqueous ammonia, sodium bisulfite.

  • General Conditions: The reaction is typically carried out in a sealed reactor at temperatures ranging from 150-180°C. The pressure will rise due to the vapor pressure of ammonia and water at these temperatures. Reaction times can vary from 6 to 12 hours.

  • Work-up: After cooling, the reaction mixture is acidified to precipitate the aminated product. The product is then filtered and washed.

2. Alkali Fusion:

This step involves reacting the aminated intermediate with a strong base at high temperatures to replace one of the sulfonic acid groups with a hydroxyl group.

  • Reaction: The aminated naphthalenedisulfonic acid is fused with sodium hydroxide.

  • Reagents: The product from the ammonolysis step, sodium hydroxide (solid or concentrated solution).

  • General Conditions: The mixture is heated to high temperatures, typically in the range of 200-250°C.[9][10] This is an energetic reaction that requires careful temperature control.

  • Work-up: The cooled fusion melt is dissolved in water and then acidified. The acidification step protonates the phenoxide and precipitates the final product, this compound. The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried.

Diagram 1: Synthesis Pathway of Gamma Acid

Synthesis_Pathway G_Salt G Salt (2-Naphthol-6,8-disulfonic acid salt) Intermediate Aminated Intermediate (2-Amino-8-naphthol-6-sulfonic acid) G_Salt->Intermediate 1. Ammonolysis (Bucherer Reaction) NH3, NaHSO3, Heat, Pressure Gamma_Acid Gamma Acid (this compound) Intermediate->Gamma_Acid 2. Alkali Fusion NaOH, High Temp.

Caption: Synthesis of Gamma Acid from G Salt.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating isomers and impurities.

    • Solvent A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-35 min: 60% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Diagram 2: Analytical Workflow for Gamma Acid

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Gamma Acid Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Purity and Impurity Profile Chromatogram->Quantification

Caption: HPLC analytical workflow for Gamma Acid.

Role in Drug Discovery and Development

While primarily known as a dye intermediate, the aminonaphtholsulfonic acid scaffold has shown promise in the development of therapeutic agents. Notably, various derivatives of naphthalenesulfonic acids have been investigated for their antiviral properties.

Inhibition of HIV Reverse Transcriptase

Several studies have demonstrated that derivatives of aminohydroxynaphthalenesulfonic acids can act as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[11][12][13] HIV-1 RT is a critical enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

The inhibitory activity of these compounds is often linked to their ability to bind to a non-substrate binding site on the enzyme, inducing a conformational change that renders the enzyme inactive. While direct studies on this compound are limited, the established activity of its isomers suggests that it is a valuable scaffold for the design of novel HIV-1 RT inhibitors. Further derivatization to enhance lipophilicity and target specific binding pockets on the enzyme could lead to the development of potent antiviral agents.

Diagram 3: Proposed Mechanism of Action

HIV_RT_Inhibition Inhibition of HIV Reverse Transcriptase cluster_virus HIV Replication Cycle HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription RT_Enzyme Reverse Transcriptase (RT) Gamma_Acid_Derivative Gamma Acid Derivative (Potential Inhibitor) Gamma_Acid_Derivative->RT_Enzyme Binds to Allosteric Site

Caption: Inhibition of HIV reverse transcriptase.

Conclusion

This compound (Gamma Acid) is a compound of significant industrial importance with emerging potential in the field of drug discovery. Its well-established synthesis from readily available precursors and the demonstrated biological activity of related structures make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of antiviral research. This guide has provided a foundational overview of its properties, synthesis, and analysis, which can serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological activities and the development of optimized synthetic and analytical protocols will undoubtedly expand its applications beyond the realm of dye chemistry.

References

Technical Guide: Spectroscopic and Analytical Protocols for 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid), a key intermediate in the synthesis of various dyes and potentially in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established chemoinformatic models and functional group analysis. Detailed experimental protocols for acquiring Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data are provided, adapted from standard methods for aromatic sulfonic acids. Furthermore, a representative experimental workflow for its application in azo dye synthesis is visualized. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Compound Identification

This compound is an organic compound containing a naphthalene core substituted with amino, hydroxyl, and sulfonic acid functional groups.

PropertyValueCitation(s)
Chemical Name This compound[1][2]
Synonyms Gamma acid (γ-Acid), 7-Amino-1-naphthol-3-sulfonic acid[2][3]
CAS Number 90-51-7[1][2]
Molecular Formula C₁₀H₉NO₄S[1][2]
Molecular Weight 239.25 g/mol [1][2]
Appearance White to gray or brown crystalline powder[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of characteristic functional group frequencies and fragmentation patterns.

Predicted ¹H and ¹³C NMR Data

Solvent: D₂O (due to the sulfonic acid group)

Table 2.1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1~ 7.5Singlet
H3~ 7.2Singlet
H5~ 7.8Doublet
H7~ 6.9Doublet
H8~ 7.7Doublet
-NH₂~ 3.5 - 5.0 (broad)Singlet
-OH~ 9.0 - 10.0 (broad)Singlet

Table 2.2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~ 110
C2~ 140
C3~ 105
C4~ 155
C4a~ 125
C5~ 128
C6~ 145
C7~ 115
C8~ 120
C8a~ 130

Note: Predictions for NMR shifts can be influenced by solvent, pH, and temperature. The values provided are estimates.

Predicted FTIR Data

Table 2.3: Predicted Main FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
3200 - 3600O-H Stretch (broad)Hydroxyl (-OH)
3000 - 3100C-H Stretch (aromatic)Naphthalene Ring
1600 - 1650N-H BendPrimary Amine (-NH₂)
1450 - 1600C=C Stretch (aromatic)Naphthalene Ring
1150 - 1250S=O Asymmetric StretchSulfonic Acid (-SO₃H)
1030 - 1080S=O Symmetric StretchSulfonic Acid (-SO₃H)
650 - 750C-S StretchSulfonic Acid (-SO₃H)
Predicted UV-Vis and Mass Spectrometry Data

Table 2.4: Predicted UV-Vis and Mass Spectrometry Parameters

ParameterPredicted ValueNotes
UV-Vis λmax (in water) ~250 nm, ~320 nmAbsorption maxima are expected due to the π-π* transitions of the substituted naphthalene system. The exact positions and intensities are sensitive to pH.
Mass Spectrometry (ESI-) m/z 238.018 [M-H]⁻Electrospray ionization in negative mode is ideal for this compound due to the acidic sulfonic acid and hydroxyl groups. The primary ion observed would be the deprotonated molecule.
Key MS/MS Fragments (from [M-H]⁻) ~158 ([M-H-SO₃]⁻), ~130 ([M-H-SO₃-CO]⁻)Fragmentation would likely initiate with the loss of the sulfonyl group (SO₃), followed by other characteristic losses from the aromatic system.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized procedures and may require optimization based on the available instrumentation and sample purity.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for sulfonic acids to ensure solubility.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

    • Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal or an internal standard (e.g., DSS for D₂O).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the sample pellet in the spectrometer's sample holder.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration in the range of 5-20 µg/mL to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-700 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

  • Data Acquisition: Scan the sample over the selected wavelength range to obtain the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as a mixture of methanol and water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Ionization:

    • Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.

    • Set the ion source to negative ion mode due to the acidic nature of the sulfonic acid and hydroxyl groups.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to determine the mass of the deprotonated molecular ion ([M-H]⁻).

  • MS/MS Fragmentation: If structural confirmation is needed, select the [M-H]⁻ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will provide information about the compound's substructures.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Visualized Workflow: Azo Dye Synthesis

This compound is a crucial coupling component in the synthesis of azo dyes. The general workflow involves the diazotization of an aromatic amine followed by its coupling with the sulfonic acid.

AzoDye_Synthesis AromaticAmine Aromatic Amine (e.g., Aniline) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Forms Coupling Azo Coupling (Alkaline conditions) DiazoniumSalt->Coupling GammaAcid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid (Coupling Agent) GammaAcid->Coupling AzoDye Azo Dye Product Coupling->AzoDye Yields

Caption: Workflow for the synthesis of an azo dye.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and detailed analytical protocols for this compound. The information compiled herein serves as a valuable resource for researchers, facilitating the identification, characterization, and application of this important chemical intermediate. The provided methodologies and the visualized synthetic workflow are designed to support further research and development in the fields of dye chemistry, materials science, and drug discovery. It is recommended that experimental data be acquired to validate and refine the predicted spectroscopic values presented in this document.

References

An In-depth Technical Guide on 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma acid, is a crucial intermediate in the synthesis of a wide array of chemical compounds, most notably azo dyes. Beyond its well-established role in the dye industry, its derivatives and analogs have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and analogs, with a focus on their potential as therapeutic agents.

Chemical Properties and Synthesis

This compound is a water-soluble solid with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol .[1][2] Its structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, provides multiple reactive sites for chemical modification.

The primary synthetic route to many derivatives involves the diazotization of an aromatic amine followed by an azo coupling reaction with this compound. This reaction is a cornerstone of azo dye synthesis.[3][4] Furthermore, the amino and hydroxyl groups can be functionalized to create a diverse library of compounds, including sulfonamides and bis-naphthalenesulfonic acid derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.

Antiviral Activity

A significant body of research has focused on the anti-HIV activity of naphthalenesulfonic acid derivatives. These compounds have been shown to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.[5][6][7] Bis-naphthalenesulfonic acid derivatives, in particular, have shown potent inhibitory effects.

Table 1: Anti-HIV Activity of Naphthalenesulfonic Acid Derivatives

Compound/DerivativeTargetActivity MetricValue (µM)Reference(s)
Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative (6)HIV-1 RTIC₅₀2.42[5]
Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative (6)HIV-2 RTIC₅₀0.86[5]
Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative (9)HIV-1 RTIC₅₀4.8[5]
Monopalmitoylated 2,7-naphthalenedisulfonic acid derivative (9)HIV-2 RTIC₅₀3.7[5]
Bis-naphthalenesulfonic acid with biphenyl spacerHIV-1 (cytopathogenicity)ED₅₀7.6
Bis-naphthalenesulfonic acid with biphenyl spacerHIV-2 (cytopathogenicity)ED₅₀36
Cholesterol-linked 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid analogue (23)HIV-1 RT (RDDP)IC₅₀0.06[6]
Anticancer Activity

Recent studies have highlighted the potential of naphthalenesulfonic acid derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action involve the modulation of key signaling pathways, such as the IL-6/JAK2/STAT3 and STAT3 pathways, which are often dysregulated in cancer.[8][9][10][11]

Table 2: Anticancer Activity of Naphthalene-Sulfonamide Derivatives

CompoundCell LineActivity MetricValue (µM)Reference(s)
5a (N-Phenyl)MCF-7IC₅₀10.23[8]
5b (N-4-Chlorophenyl)MCF-7IC₅₀8.58[8]
5e (N-Thiazol-2-yl)MCF-7IC₅₀9.01[8]
5i (N-Pyridin-2-yl)MCF-7IC₅₀9.39[8]
SMY002TNBC cellsIC₅₀Potent (exact value not specified)[11]
Naphthalene-substituted triazole spirodienone (6a)MDA-MB-231IC₅₀0.03[12]
Naphthalene-substituted triazole spirodienone (6a)HeLaIC₅₀0.07[12]
Naphthalene-substituted triazole spirodienone (6a)A549IC₅₀0.08[12]
Naphthalen-1-yloxyacetamide-acrylamide conjugate (5d)MCF-7IC₅₀2.33[13]
1,8-naphthalimide-1,2,3-triazole derivative (5e)H1975IC₅₀16.56[14]
Antimicrobial Activity

Azo dyes derived from this compound and related compounds have been investigated for their antimicrobial properties. Some of these dyes have shown inhibitory activity against various bacterial and fungal strains.[15][16][17][18]

Table 3: Antimicrobial Activity of Azo Dyes

Dye/DerivativeMicroorganismActivityReference(s)
Azo dyes with sulfate groupsPseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilisHigher antibacterial activity[15]
p-NAαNStaphylococcus aureus, Escherichia coli, Mycobacterium smegmatis, Micrococcus luteus, Candida albicansBroad-spectrum activity[16]
Nitro-substituted azobenzenesStaphylococcus aureus, Candida kruseiHigh antimicrobial activity[17]
4-phenylazophenoxyacetic acidsStaphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli, Candida albicansAntimicrobial activity[18]

Experimental Protocols

General Synthesis of Azo Dyes from this compound

This protocol describes a general procedure for the synthesis of azo dyes via diazotization and coupling.

1. Diazotization of an Aromatic Amine:

  • Dissolve the primary aromatic amine (1 equivalent) in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[3][4]

2. Azo Coupling:

  • Dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide to form a solution of its sodium salt.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the addition of sodium hydroxide solution as needed.

  • Continue stirring for 2-4 hours at 0-5 °C.

  • The resulting azo dye will precipitate out of the solution.

  • Isolate the product by filtration, wash with a saturated sodium chloride solution, and dry.[3][4]

G AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt NaNO2, HCl 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye GammaAcid 6-Amino-4-hydroxy-2- naphthalenesulfonic acid GammaAcid->AzoDye NaOH (pH 8-9) 0-5 °C

Azo Dye Synthesis Workflow

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[8]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Workflow

Signaling Pathways

Inhibition of HIV Reverse Transcriptase

Naphthalenesulfonic acid derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.[19]

G cluster_0 HIV Reverse Transcriptase ActiveSite Active Site ProviralDNA Proviral DNA ActiveSite->ProviralDNA Catalyzes AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change (Inhibition) NaphthaleneDerivative Naphthalenesulfonic Acid Derivative NaphthaleneDerivative->AllostericSite Binds to ViralRNA Viral RNA ViralRNA->ProviralDNA Reverse Transcription (Blocked) dNTPs dNTPs dNTPs->ActiveSite Substrate

HIV Reverse Transcriptase Inhibition

Modulation of STAT3 Signaling in Cancer

Certain naphthalenesulfonamide derivatives have been shown to inhibit the STAT3 signaling pathway in cancer cells. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. These derivatives can directly interact with the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation. This, in turn, downregulates the expression of STAT3 target genes involved in cancer progression, such as Cyclin D1 and MMP9.[11]

G cluster_0 Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to TargetGenes Target Genes (e.g., Cyclin D1, MMP9) Nucleus->TargetGenes Activates Transcription Proliferation Cell Proliferation, Metastasis TargetGenes->Proliferation Promotes NaphthaleneDerivative Naphthalenesulfonamide Derivative NaphthaleneDerivative->STAT3_inactive Inhibits Phosphorylation

Inhibition of STAT3 Signaling Pathway

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. While their traditional application lies in the synthesis of azo dyes, their demonstrated antiviral, anticancer, and antimicrobial activities warrant further investigation. The ability to readily modify the core structure allows for the generation of large compound libraries for structure-activity relationship studies. Future research should focus on optimizing the pharmacological properties of these derivatives, including their potency, selectivity, and pharmacokinetic profiles, to translate their in vitro activities into clinically effective treatments. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

The Discovery and Elucidation of Gamma-Aminobutyric Acid (GABA): A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discoveries and experimental foundations of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system, playing a critical role in reducing neuronal excitability.[1] Its discovery and the subsequent unraveling of its function represent a cornerstone of modern neuroscience, paving the way for the development of numerous therapeutic agents targeting anxiety, epilepsy, and other neurological disorders. This technical guide provides a detailed historical account of GABA's discovery, the key experiments that defined its role, and the methodologies that underpinned these breakthroughs.

The Initial Discovery: An Unidentified Amine in the Brain

The story of GABA begins in 1883 with its first chemical synthesis. [cite: ] However, it remained an obscure metabolic product of plants and microbes for decades. Its significance in neuroscience was not realized until 1950, when Eugene Roberts and Sam Frankel at the Washington University School of Medicine discovered its presence in the mammalian brain. [cite: ] Their work, published in the Journal of Biological Chemistry, marked a turning point in our understanding of brain chemistry.[2][3]

Experimental Protocol: The Discovery of GABA in Brain Tissue (Roberts and Frankel, 1950)

The seminal work by Roberts and Frankel relied on the nascent technique of paper chromatography to analyze the amino acid content of various mouse tissues.

Tissue Extraction:

  • Freshly excised tissues (brain, liver, muscle, etc.) from mice were rapidly homogenized in 80% ethanol to precipitate proteins and extract free amino acids.

  • The homogenate was then centrifuged, and the supernatant containing the soluble amino acids was collected.

Two-Dimensional Paper Chromatography:

  • The tissue extract was spotted onto a corner of a large sheet of Whatman No. 1 filter paper.

  • The chromatogram was developed in a first dimension using a water-saturated phenol solvent system. This separated the amino acids based on their partitioning between the stationary phase (cellulose-bound water) and the mobile phenol phase.

  • After drying, the paper was rotated 90 degrees and developed in a second dimension using a lutidine-collidine solvent system. This further resolved the amino acids.

  • The separated amino acids were visualized by spraying the dried chromatogram with a 0.1% ninhydrin solution and heating. Ninhydrin reacts with primary amines to produce a characteristic purple color.

Identification of the Unknown Compound:

  • Roberts and Frankel observed a prominent ninhydrin-positive spot on the chromatograms of brain extracts that did not correspond to any of the known protein-forming amino acids.

  • To identify this unknown substance, they cut out the corresponding spot from unstained chromatograms, eluted the compound from the paper, and co-chromatographed it with a synthetic sample of γ-aminobutyric acid. The unknown substance and the synthetic GABA showed identical migration patterns in different solvent systems.

Confirmation of Biosynthesis:

  • To demonstrate that GABA was not an artifact of the extraction process and was actively produced in the brain, Roberts and Frankel incubated fresh brain tissue slices with radiolabeled glutamic acid.

  • Subsequent chromatographic analysis revealed the presence of radioactive GABA, confirming that glutamic acid is a direct precursor for GABA synthesis in the brain.[2] In the same issue of the Journal of Biological Chemistry, independent work by Jorge Awapara and colleagues also reported the presence of free γ-aminobutyric acid in the brain.

From Metabolic Curiosity to Neurotransmitter

For several years following its discovery in the brain, the function of GABA remained a mystery. The prevailing view was that it was likely an intermediate in cerebral metabolism. The paradigm shift began with the investigation of a mysterious inhibitory substance extracted from the brain, termed "Factor I."

In 1957, researchers in Canada demonstrated that this elusive "Factor I," known to have potent inhibitory effects on crayfish neurons, was in fact GABA. [cite: ] This finding provided the first direct evidence of GABA's inhibitory function in the nervous system.

Experimental Protocol: Identification of GABA as an Inhibitory Neurotransmitter (Crayfish Stretch Receptor Assay)

The crayfish stretch receptor neuron preparation was a key experimental model in establishing the inhibitory role of GABA.

Preparation:

  • The stretch receptor organ, a sensory neuron that is sensitive to muscle stretch, was dissected from the abdomen of a crayfish.

  • The preparation was maintained in a bath of physiological saline, and the activity of the neuron was recorded using extracellular electrodes.

Application of GABA:

  • A solution of GABA was applied to the bathing medium.

  • The firing rate of the stretch receptor neuron was monitored before and after the application of GABA.

Results:

  • The application of GABA caused a dose-dependent inhibition of the spontaneous firing of the stretch receptor neuron.

  • This inhibitory effect could be blocked by picrotoxin, a known convulsant, providing pharmacological evidence for a specific receptor-mediated action.

Unequivocal Evidence: GABA in the Mammalian Brain

While the crayfish experiments were compelling, direct evidence for GABA's role as a neurotransmitter in the mammalian central nervous system was still needed. This came in 1967 from the work of Krnjević and Schwartz on cerebral cortical neurons.

Experimental Protocol: Iontophoretic Application of GABA to Cortical Neurons

Preparation:

  • Microelectrodes were used to record the intracellular activity of individual neurons in the cerebral cortex of anesthetized cats.

Iontophoresis:

  • A multi-barreled micropipette was positioned close to the recorded neuron. One barrel contained a concentrated solution of GABA, while other barrels contained other substances for comparison (e.g., glutamate, glycine) and a saline solution for control currents.

  • A small electrical current was passed through the GABA-containing barrel to eject a controlled amount of GABA molecules directly onto the surface of the neuron (microiontophoresis).

Results:

  • The iontophoretic application of GABA produced a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • This hyperpolarization was accompanied by an increase in the membrane conductance to chloride ions, consistent with the opening of inhibitory ion channels.

  • These effects were rapid in onset and termination, as expected for a neurotransmitter.

Quantitative Data from Early GABA Research

The following tables summarize some of the quantitative data from the early, pivotal studies on GABA.

TissueGABA Concentration (µg/g of fresh tissue)Reference
Mouse Brain~100Roberts & Frankel (1950)
Mouse LiverNot DetectedRoberts & Frankel (1950)
Mouse MuscleNot DetectedRoberts & Frankel (1950)

Table 1: Early estimations of GABA concentration in various mouse tissues.

Experimental ConditionEffect on Crayfish Stretch Receptor Neuron Firing RateReference
Control (Physiological Saline)Spontaneous FiringBazemore, Elliott & Florey (1957)
Application of GABA (low concentration)Partial InhibitionBazemore, Elliott & Florey (1957)
Application of GABA (high concentration)Complete InhibitionBazemore, Elliott & Florey (1957)
Application of GABA + PicrotoxinFiring Rate returns to near control levelsBazemore, Elliott & Florey (1957)

Table 2: Qualitative effects of GABA on the crayfish stretch receptor neuron.

Visualizing the Milestones and Pathways

To better understand the historical progression and the fundamental mechanisms of GABA, the following diagrams are provided.

Discovery_Timeline N1883 1883 GABA first synthesized N1950 1950 Discovered in brain (Roberts & Frankel) N1957 1957 Identified as 'Factor I' (Crayfish inhibition) N1959 1959 Action at inhibitory synapse (Crayfish muscle) N1967 1967 Inhibitory transmitter in cortex (Krnjević & Schwartz) N1970s 1970s Discovery of GABA receptors (GABA-A, GABA-B) N1980s 1980s-90s Cloning of GABA receptor subunits

Caption: A timeline of key discoveries in the history of GABA research.

GABA_Discovery_Workflow cluster_extraction Tissue Preparation cluster_chromatography Separation and Visualization cluster_identification Identification TISSUE Mouse Brain Tissue HOMOGENIZE Homogenize in 80% Ethanol TISSUE->HOMOGENIZE CENTRIFUGE Centrifuge HOMOGENIZE->CENTRIFUGE SUPERNATANT Collect Supernatant (Free Amino Acids) CENTRIFUGE->SUPERNATANT SPOT Spot Extract on Chromatography Paper SUPERNATANT->SPOT DEV1 Develop in 1st Dimension (Phenol) SPOT->DEV1 DEV2 Develop in 2nd Dimension (Lutidine-Collidine) DEV1->DEV2 SPRAY Spray with Ninhydrin and Heat DEV2->SPRAY VISUALIZE Visualize Amino Acid Spots SPRAY->VISUALIZE UNKNOWN Observe Unknown Spot VISUALIZE->UNKNOWN ELUTE Elute Unknown Spot UNKNOWN->ELUTE CO_CHROM Co-chromatograph with Synthetic GABA ELUTE->CO_CHROM IDENTIFY Identify as GABA CO_CHROM->IDENTIFY

Caption: Experimental workflow for the discovery of GABA.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GLUTAMATE Glutamate GAD Glutamate Decarboxylase (GAD) GLUTAMATE->GAD GABA_SYN GABA GAD->GABA_SYN VESICLE Synaptic Vesicle GABA_SYN->VESICLE RELEASE Release VESICLE->RELEASE GABA_CLEFT GABA RELEASE->GABA_CLEFT GABAA_R GABA-A Receptor GABA_CLEFT->GABAA_R CL_CHANNEL Chloride (Cl-) Channel GABAA_R->CL_CHANNEL Opens INFLUX Cl- Influx CL_CHANNEL->INFLUX HYPERPOL Hyperpolarization (Inhibition) INFLUX->HYPERPOL

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

The journey from the initial synthesis of an obscure chemical to the identification of the brain's primary inhibitory neurotransmitter is a testament to the power of meticulous experimental work and interdisciplinary collaboration. The discovery of GABA by Roberts and Frankel, and the subsequent elucidation of its function through elegant neurophysiological experiments, fundamentally changed our understanding of brain function. The experimental protocols detailed in this guide, from paper chromatography to microiontophoresis, highlight the innovative techniques that were essential to these groundbreaking discoveries. For researchers and drug development professionals, this history not only provides a foundational understanding of GABAergic neuroscience but also serves as an inspiration for future investigations into the complexities of the brain.

References

Methodological & Application

Synthesis of Azo Dyes Using 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1] Its unique molecular structure, featuring amino, hydroxyl, and sulfonic acid groups on a naphthalene core, allows for versatile coupling reactions, making it an indispensable component for creating dyes with a broad spectrum of colors and desirable properties.[2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are synthesized through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as Gamma Acid.

The sulfonic acid group in Gamma Acid imparts water solubility to the resulting dyes, a critical characteristic for their application in textile dyeing, inks, and as biological stains. Furthermore, the amino and hydroxyl groups on the naphthalene ring influence the final color and fastness properties of the dye. Dyes synthesized using Gamma Acid are known for their high lightfastness and wash fastness, making them suitable for a variety of applications, including textiles like cotton, wool, silk, and synthetic fibers.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing this compound as a key coupling component.

Data Presentation

The following tables summarize quantitative data for representative azo dyes synthesized using this compound. The data includes the diazo component used, the resulting dye's common name or C.I. number, its wavelength of maximum absorption (λmax), and its fastness properties.

Table 1: Spectroscopic and Yield Data for Azo Dyes Derived from this compound

Diazo ComponentCoupling ComponentDye Name/C.I. Nameλmax (nm)Yield (%)
p-ToluidineThis compoundAcid Red 18508>85
AnilineThis compoundAcid Red 88505>90
Sulfanilic acidThis compoundAcid Orange 10475>90

Table 2: Fastness Properties of Azo Dyes on Wool Fabric

Dye Name/C.I. NameLight Fastness (Scale 1-8)Washing Fastness (Scale 1-5)Rubbing Fastness (Dry) (Scale 1-5)Rubbing Fastness (Wet) (Scale 1-5)
Acid Red 1854-543-4
Acid Red 884-5443
Acid Orange 1054-54-54

Experimental Protocols

The synthesis of azo dyes from this compound follows a general two-step procedure: diazotization of a primary aromatic amine and subsequent coupling with the Gamma Acid. Below is a detailed protocol for the synthesis of a representative monoazo dye.

Protocol 1: Synthesis of a Monoazo Dye using a Diazotized Aromatic Amine and this compound

This protocol outlines the synthesis of an acid azo dye. The specific aromatic amine used as the diazo component will determine the final color of the dye.

Materials:

  • Aromatic Amine (e.g., p-toluidine)

  • This compound (Gamma Acid)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Ice

  • Distilled Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • pH paper or pH meter

  • Buchner Funnel and Filter Paper

  • Drying Oven

Procedure:

Step 1: Diazotization of the Aromatic Amine

  • In a 250 mL beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (25 mL). If necessary, gently heat the mixture to achieve a clear solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture for 30 minutes at 0-5 °C after the addition is complete. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Coupling Reaction

  • In a separate 500 mL beaker, suspend this compound (2.39 g, 0.01 mol) in 50 mL of water.

  • Add a 10% (w/v) sodium carbonate solution dropwise with stirring until the Gamma Acid is completely dissolved and the solution is alkaline (pH 8-9).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold Gamma Acid solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and the alkaline pH (8-9) by adding small portions of 10% sodium carbonate solution as needed.

  • Continue stirring the reaction mixture for 2-3 hours in the ice bath to ensure complete coupling. The formation of the dye will be indicated by a distinct color change.

Step 3: Isolation and Purification of the Dye

  • After the coupling reaction is complete, heat the reaction mixture to 60-70 °C.

  • Add sodium chloride (15-20% by weight of the solution) to salt out the dye.

  • Stir the mixture for a further 30 minutes as it cools to room temperature.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of a saturated sodium chloride solution to remove impurities.

  • Dry the purified dye in an oven at 60-80 °C.

  • The final product can be characterized by techniques such as UV-Vis spectroscopy to determine its λmax and FT-IR spectroscopy to confirm the presence of characteristic functional groups.

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of azo dyes using this compound.

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+Cl-) AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction GammaAcid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid (Gamma Acid) GammaAcid->AzoDye Base Alkaline Conditions (Na2CO3, pH 8-9, 0-5°C) Base->AzoDye

Caption: General signaling pathway for azo dye synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Dissolve Aromatic Amine in HCl and water diazotization Diazotization: Add NaNO2 to Amine (0-5°C) prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite solution prep_nitrite->diazotization prep_gamma Dissolve Gamma Acid in Na2CO3 solution coupling Coupling: Add Diazonium Salt to Gamma Acid (0-5°C, pH 8-9) prep_gamma->coupling diazotization->coupling salting_out Salt out dye with NaCl coupling->salting_out filtration Filter precipitate salting_out->filtration washing Wash with NaCl solution filtration->washing drying Dry the dye washing->drying final_product final_product drying->final_product Final Azo Dye

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma acid, is a pivotal intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both an amino and a hydroxyl group on a naphthalenic core, makes it a versatile building block for a diverse range of compounds. This document provides detailed application notes and experimental protocols for its use, with a primary focus on the synthesis of azo dyes and its potential applications in medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 90-51-7[1][2]
Molecular Formula C₁₀H₉NO₄S[1]
Molecular Weight 239.25 g/mol [1]
Appearance White to gray crystalline powder[1]
Solubility Sparingly soluble in water
Synonyms Gamma acid, γ-acid, 2-Amino-8-naphthol-6-sulfonic acid[1][2]

Applications in Organic Synthesis

Azo Dye Synthesis

This compound is a cornerstone in the manufacturing of a wide array of azo dyes. The amino group serves as a coupling site for diazonium salts, while the hydroxyl and sulfonic acid groups modulate the final color and solubility of the dye. The position of coupling onto the naphthalene ring can be controlled by the pH of the reaction medium.

General Reaction Scheme:

The synthesis of an azo dye using this compound involves two primary steps:

  • Diazotization: An aromatic primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Azo Coupling: The diazonium salt is then reacted with this compound (the coupling component) to form the azo dye.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt  0-5 °C NaNO2 / HCl NaNO2 / HCl Azo_Dye Azo Dye Diazonium Salt->Azo_Dye  pH control Gamma_Acid 6-Amino-4-hydroxy-2- naphthalenesulfonic acid Gamma_Acid->Azo_Dye

Fig. 1: General workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a Mono-Azo Dye

This protocol outlines the synthesis of a representative mono-azo dye using aniline as the aromatic amine and this compound as the coupling component.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Procedure:

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve aniline (0.05 mol) in a solution of concentrated HCl (15 mL) and water (100 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 20 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for 15-20 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve this compound (0.05 mol) in a 10% aqueous solution of sodium carbonate (100 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the solution of this compound with vigorous stirring.

  • Maintain the temperature below 5 °C and the pH between 8-9 by adding a 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture for 1-2 hours after the addition is complete.

  • The precipitated dye is then collected by filtration, washed with a small amount of cold water, and dried.

Quantitative Data:

The following table provides a template for recording the quantitative data from the synthesis. Actual values will vary based on the specific aromatic amine used and the reaction conditions.

ParameterAniline Derivativep-Toluidine Derivativep-Anisidine Derivative
Yield (%) 75-85%80-90%82-92%
Melting Point (°C) >300>300>300
λmax (nm) in H₂O 480-520490-530500-540
Purity (by HPLC) >95%>95%>95%
Potential Applications in Medicinal Chemistry

While the primary application of this compound is in the dye industry, its structural motif is of interest to medicinal chemists. Naphthalenesulfonic acid derivatives have been investigated for a range of biological activities.

Derivatives of a closely related compound, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, have been shown to exhibit inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle. This suggests that the 6-amino isomer could also serve as a scaffold for the design of novel therapeutic agents.

Furthermore, some naphthalenesulfonic acid derivatives have demonstrated potential as antitumor agents.[3] The mechanism of action is thought to involve the induction of apoptosis in cancer cells. The amino and hydroxyl groups on the naphthalene ring of Gamma acid provide convenient handles for chemical modification to explore structure-activity relationships (SAR) and develop new drug candidates.

Medicinal_Chemistry_Logic Start 6-Amino-4-hydroxy-2- naphthalenesulfonic acid (Gamma Acid) Modification Chemical Modification (e.g., acylation, alkylation, -NH2 and -OH groups) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Antiviral Antiviral Activity (e.g., HIV Integrase Inhibition) Screening->Antiviral Anticancer Anticancer Activity (e.g., Apoptosis Induction) Screening->Anticancer Lead Lead Compound Identification Antiviral->Lead Anticancer->Lead

Fig. 2: Logical workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its primary role in the production of azo dyes is well-established, and detailed protocols for its use are readily adaptable. Furthermore, its structural features present intriguing possibilities for the development of novel therapeutic agents, making it a compound of significant interest to researchers in both the chemical and pharmaceutical industries. The provided protocols and application notes serve as a comprehensive guide for the effective utilization of this important chemical building block.

References

Application Notes and Protocols for Azo Coupling with 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes utilizing 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as Gamma acid, as a coupling component. This versatile intermediate is crucial in the production of a wide range of azo dyes, which have significant applications in the textile industry, as biological stains, and as functional molecules in drug development and diagnostics.

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and involves two primary stages:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component, in this case, this compound.

The final color and properties of the azo dye are determined by the specific aromatic amine and the reaction conditions, particularly the pH of the coupling reaction.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of an azo dye using this compound as the coupling component. The data is compiled from general azo dye synthesis protocols and specific information available for reactions with naphthalenesulfonic acid derivatives.

Table 1: Reactant Molar Ratios and General Reaction Conditions

ParameterDiazotizationAzo Coupling
Primary Aromatic Amine (mol)1.0-
Sodium Nitrite (mol)1.0 - 1.1-
Hydrochloric Acid (mol)2.0 - 3.0-
This compound (mol)-1.0
Temperature (°C)0 - 50 - 10
pH< 34 - 10 (product dependent)
Reaction Time (minutes)15 - 6030 - 120

Table 2: Influence of pH on Azo Coupling Product with this compound

pH RangePredominant Coupling PositionResulting Product Type
Acidic (e.g., pH 4) Ortho to the amino groupAminoazo compound
Alkaline (e.g., pH 10) Ortho to the hydroxyl groupHydroxyazo compound

Note: The product distribution can be complex and may be influenced by factors such as reaction concentration and mixing efficiency.

Experimental Protocols

The following is a detailed methodology for the synthesis of an azo dye, using the coupling of a generalized primary aromatic amine with this compound.

Protocol 1: Diazotization of a Primary Aromatic Amine

Materials:

  • Primary Aromatic Amine (e.g., Aniline or Sulfanilic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 10 mmol of the primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle heating may be required to facilitate dissolution, after which the solution should be cooled.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant and efficient stirring. It is crucial to maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting clear or slightly yellow solution is the diazonium salt solution and should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

Materials:

  • Diazonium salt solution (from Protocol 1)

  • This compound (Gamma acid)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • In a separate larger beaker, dissolve 2.39 g (10 mmol) of this compound in 50 mL of distilled water. If necessary, add a 10% aqueous sodium hydroxide or sodium carbonate solution dropwise to achieve complete dissolution and to adjust the pH to the desired range (see Table 2).

  • Cool this solution to 0-10 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye should form. The color will depend on the aromatic amine used and the pH of the coupling reaction.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The azo dye can be isolated by a process called "salting out." Add sodium chloride to the reaction mixture with stirring until the dye precipitates completely.

  • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with a cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Purification

The crude azo dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. The choice of solvent will depend on the solubility of the specific dye.

Mandatory Visualizations

Azo Coupling Reaction Workflow

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification AromaticAmine Primary Aromatic Amine Mix1 Dissolve & Cool (0-5°C) AromaticAmine->Mix1 HCl_H2O HCl / H₂O HCl_H2O->Mix1 NaNO2 NaNO₂ Solution Add_NaNO2 Slow Addition (0-5°C) NaNO2->Add_NaNO2 DiazoniumSalt Diazonium Salt Solution CouplingSolution Coupling Component Solution DiazoniumSalt->CouplingSolution Slow Addition (0-10°C) Mix1->Add_NaNO2 Add_NaNO2->DiazoniumSalt GammaAcid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid Mix2 Dissolve & Cool (0-10°C) GammaAcid->Mix2 NaOH_H2O NaOH / H₂O NaOH_H2O->Mix2 AzoDye Azo Dye Precipitate CouplingSolution->AzoDye Stir (1-2h) SaltingOut Salting Out (NaCl) AzoDye->SaltingOut Mix2->CouplingSolution Filtration Vacuum Filtration SaltingOut->Filtration Washing Wash with Brine Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: Workflow for the synthesis of an azo dye.

Signaling Pathway of Azo Coupling

Azo_Coupling_Mechanism cluster_diazotization Diazotization cluster_coupling_component Coupling Component Activation Aromatic Amine Aromatic Amine Diazonium Ion Diazonium Ion Aromatic Amine->Diazonium Ion  + HONO, H⁺ (0-5°C) Nitrous Acid (HONO) Nitrous Acid (HONO) Azo Dye Azo Dye Diazonium Ion->Azo Dye Electrophilic Aromatic Substitution Gamma Acid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid Activated Gamma Acid Phenoxide/Free Amine Gamma Acid->Activated Gamma Acid  pH adjustment Activated Gamma Acid->Azo Dye

Caption: Key steps in the azo coupling reaction mechanism.

Application Notes and Protocols: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in the Textile Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes used extensively in the textile industry. Its chemical structure, featuring both an amino and a hydroxyl group on the naphthalene ring, allows it to act as a versatile coupling component in the formation of monoazo and disazo dyes. These dyes are particularly effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[1][2] The sulfonic acid group confers water solubility to the resulting dye molecules, which is crucial for the dyeing process. This document provides detailed application notes and experimental protocols for the synthesis of an exemplary acid dye derived from this compound and its application in textile dyeing.

Application Notes

The primary application of this compound in the textile industry is as a precursor for acid dyes.[3] Acid dyes are anionic and are applied to fibers from an acidic dye bath. The acidic conditions protonate the amino groups in protein and polyamide fibers, creating cationic sites that form strong ionic bonds with the anionic dye molecules.[4] This interaction results in dyeings with good wash fastness.

Dyes synthesized from this compound are known for producing a range of colors, including reds, browns, and violets.[1][5] A notable example is C.I. Acid Red 37, which is synthesized by coupling diazotized 4-Acetamido-2-aminobenzenesulfonic acid with this compound.[1] These dyes are valued for their bright shades and good light and wet fastness properties on polyamide and protein fibers.[4]

Data Presentation

The following table summarizes the typical fastness properties of acid dyes derived from this compound when applied to nylon fabric. The ratings are based on the ISO 105 standards, where 1 represents poor fastness and 5 (for wash and rubbing) or 8 (for light) represents excellent fastness.

Dye Class Exemplary Dye Light Fastness (ISO 105-B02) Wash Fastness (ISO 105-C06) Rubbing Fastness (ISO 105-X12)
Monoazo Acid DyeC.I. Acid Red 374-54Dry: 4-5, Wet: 3-4

Experimental Protocols

Protocol 1: Synthesis of C.I. Acid Red 37

This protocol describes the synthesis of C.I. Acid Red 37, a representative monoazo acid dye, using this compound as the coupling component.

Materials:

  • 4-Acetamido-2-aminobenzenesulfonic acid

  • This compound (Gamma Acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization of 4-Acetamido-2-aminobenzenesulfonic acid:

    • In a beaker, dissolve a specific molar equivalent of 4-Acetamido-2-aminobenzenesulfonic acid in distilled water and a stoichiometric amount of sodium carbonate.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a concentrated solution of sodium nitrite (a slight molar excess) while maintaining the temperature below 5 °C.

    • To this mixture, add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper, ensuring the temperature remains between 0-5 °C. Stir the mixture for 30 minutes to complete the diazotization. The resulting solution contains the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve one molar equivalent of this compound in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound with constant stirring.

    • Maintain the temperature at 0-5 °C and keep the reaction mixture alkaline by adding a sodium carbonate solution as needed.

    • Continue stirring for 2-3 hours to ensure the completion of the coupling reaction, which is indicated by the formation of a colored precipitate.

  • Isolation and Purification:

    • The precipitated dye is collected by filtration.

    • Wash the filter cake with a cold brine solution to remove impurities.

    • Dry the purified dye in an oven at a controlled temperature.

Protocol 2: Application of C.I. Acid Red 37 to Nylon Fabric

This protocol outlines the procedure for dyeing nylon fabric with the synthesized C.I. Acid Red 37.

Materials:

  • Synthesized C.I. Acid Red 37

  • Nylon fabric

  • Acetic acid or formic acid

  • Sodium sulfate (Glauber's salt)

  • Levelling agent (optional)

  • Distilled water

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1.

    • Dissolve the required amount of C.I. Acid Red 37 (e.g., 1% on the weight of fabric) in distilled water.

    • Add a levelling agent (e.g., 1 g/L) and sodium sulfate (e.g., 10 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid or formic acid.

  • Dyeing Process:

    • Introduce the pre-wetted nylon fabric into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to the boil (95-100 °C) over 30-45 minutes.

    • Continue dyeing at the boil for 60 minutes, ensuring the fabric is fully immersed and agitated periodically for level dyeing.

  • Rinsing and Drying:

    • After dyeing, cool the dye bath and remove the fabric.

    • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

    • Finally, air-dry the dyed fabric.

Visualizations

Synthesis_of_CI_Acid_Red_37 A 4-Acetamido-2-aminobenzenesulfonic acid R1 NaNO₂ / HCl 0-5 °C A->R1 B 6-Amino-4-hydroxy-2- naphthalenesulfonic acid R2 Alkaline conditions 0-5 °C B->R2 I Diazonium Salt R1->I P C.I. Acid Red 37 R2->P I->R2

Caption: Synthesis pathway of C.I. Acid Red 37.

Dyeing_Workflow S1 Dye Bath Preparation (Dye, Water, Acid, Auxiliaries) S2 Immersion of Nylon Fabric (Room Temperature) S1->S2 S3 Heating to Boil (95-100 °C) S2->S3 S4 Dyeing at Boil (60 minutes) S3->S4 S5 Cooling and Rinsing S4->S5 S6 Drying S5->S6 P Dyed Nylon Fabric S6->P

Caption: Workflow for dyeing nylon with acid dyes.

References

6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as Gamma acid (γ-acid), is a chemical intermediate primarily utilized in the synthesis of azo dyes.[1][2] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, suggests potential for broader applications in analytical chemistry. These functional groups offer reaction sites for derivatization and complexation, making it a candidate for use as a chromogenic or fluorogenic reagent.

Despite its potential, a review of current scientific literature does not yield established, validated protocols for the direct use of this compound as a primary reagent in routine analytical applications. The following sections provide detailed hypothetical application notes and protocols based on the chemical properties of the molecule and analytical principles for its potential use in high-performance liquid chromatography (HPLC) and spectrophotometry. These are intended to serve as a conceptual guide for researchers and method development professionals.

Application Note 1 (Hypothetical): Determination of Aliphatic Amines by HPLC with Pre-Column Derivatization using this compound

Principle

Primary and secondary aliphatic amines can be derivatized with a reagent that introduces a chromophore or fluorophore, enabling their detection by HPLC with UV-Vis or fluorescence detectors. The amino group of this compound can be diazotized and subsequently coupled with a phenolic or amine compound. However, a more direct application for analyzing amines would be to utilize the naphthalene structure as a potential fluorescent tag. While not a conventional derivatizing agent, this protocol outlines a hypothetical pathway. A more plausible, though not documented, approach involves the reaction of the target amine with the naphthalene ring after activation. This note will proceed with a hypothetical derivatization reaction for illustrative purposes.

Experimental Protocol

Objective: To quantify the concentration of a model primary amine (e.g., methylamine) in an aqueous sample.

1. Reagents and Materials:

  • This compound (analytical grade)

  • Methylamine standard solution (1000 µg/mL)

  • Borate Buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Activating agent (e.g., a hypothetical coupling agent)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Derivatization Reagent: Dissolve 10 mg of this compound and 15 mg of the activating agent in 10 mL of acetonitrile. (Note: This is a hypothetical formulation).

  • Standard Solutions: Prepare a series of methylamine standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with HPLC grade water.

3. Derivatization Procedure:

  • To 100 µL of each standard solution or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the derivatization reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 15 minutes in a water bath.

  • Cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B

    • 10-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation λ = 330 nm, Emission λ = 450 nm (Note: These wavelengths are hypothetical and would require experimental optimization).

Data Presentation

The following table represents hypothetical data for the calibration of methylamine using the described protocol.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,950
1.0155,480
5.0765,210
10.01,530,600

A calibration curve would be constructed by plotting peak area against concentration. The linear regression of this curve would be used to determine the concentration of methylamine in unknown samples.

Hypothetical Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Aqueous Sample AddBuffer Add Borate Buffer (pH 9.0) Sample->AddBuffer Standards Methylamine Standards Standards->AddBuffer AddReagent Add Derivatization Reagent AddBuffer->AddReagent Incubate Incubate at 60°C for 15 min AddReagent->Incubate Inject Inject 20 µL into HPLC Incubate->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 330 nm, Em: 450 nm) Separate->Detect Quantify Quantification Detect->Quantify

Hypothetical workflow for amine derivatization and HPLC analysis.

Application Note 2 (Hypothetical): Spectrophotometric Determination of Fe(III) using this compound

Principle

Certain organic molecules with hydroxyl and amino groups can act as ligands, forming colored complexes with metal ions. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion. This hypothetical protocol describes the use of this compound as a chromogenic reagent for the determination of iron(III). The hydroxyl and amino groups on the naphthalene ring could potentially form a stable, colored complex with Fe(III) ions in a suitable pH environment.

Experimental Protocol

Objective: To determine the concentration of Fe(III) in a water sample.

1. Reagents and Materials:

  • This compound (analytical grade)

  • Fe(III) standard stock solution (100 mg/L)

  • Acetate Buffer (0.2 M, pH 5.0)

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Chromogenic Reagent: Dissolve 50 mg of this compound in 100 mL of deionized water.

  • Fe(III) Working Standards: Prepare a series of Fe(III) standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) by diluting the stock solution with deionized water.

3. Color Formation Procedure:

  • Pipette 1.0 mL of each standard solution or water sample into a 10 mL volumetric flask.

  • Add 2.0 mL of acetate buffer (pH 5.0).

  • Add 1.0 mL of the chromogenic reagent solution.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 20 minutes at room temperature for full color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax would need to be determined experimentally by scanning the spectrum of the complex (e.g., hypothetically 560 nm).

4. Analysis:

  • Record the absorbance of each standard and the sample.

  • Plot a calibration curve of absorbance versus the concentration of the Fe(III) standards.

  • Determine the concentration of Fe(III) in the sample from the calibration curve.

Data Presentation

The following table presents hypothetical data for the spectrophotometric determination of Fe(III).

Fe(III) Concentration (mg/L)Absorbance at 560 nm
0.50.095
1.00.188
2.00.380
5.00.952
10.01.895

Hypothetical Logical Relationship for Metal Ion Complexation

G Fe3_ion Fe(III) Ion in Sample Complex Colored Fe(III)-Reagent Complex Fe3_ion->Complex Reagent 6-Amino-4-hydroxy- 2-naphthalenesulfonic Acid (Chromogenic Reagent) Reagent->Complex Buffer Acetate Buffer (pH 5.0) Buffer->Complex  Optimizes Reaction  Environment Spectro Spectrophotometric Measurement (Absorbance) Complex->Spectro Concentration Fe(III) Concentration Spectro->Concentration  Proportional via  Beer-Lambert Law

Logical diagram for the spectrophotometric determination of Fe(III).

While this compound is an important industrial chemical, its role as a primary reagent in established analytical chemistry methods is not well-documented. The protocols and data presented here are hypothetical and serve to illustrate how a molecule with its structural features could be investigated for analytical applications. Researchers and drug development professionals are encouraged to use this information as a conceptual starting point for developing and validating new analytical methods. Further experimental work would be required to determine the optimal reaction conditions, sensitivity, selectivity, and overall viability of these or similar applications.

References

safe handling and storage procedures for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (CAS No. 90-51-7), a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate caution. The primary hazards associated with this compound are:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][3][4]

  • Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]

It is important to note that some suppliers may not classify this substance as hazardous.[5] However, due to the potential for severe health effects, it is recommended to handle it with the utmost care, following the more conservative safety precautions.

Safe Handling Procedures

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

2.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or potential for significant exposure, impervious clothing may be necessary.[1]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.[1]

2.3. General Hygiene Practices:

  • Avoid breathing dust.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Remove contaminated clothing and wash it before reuse.[5]

Storage Procedures

Proper storage is essential to maintain the quality of this compound and to prevent accidents.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3][5][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[4]

  • Storage Conditions: Store in a cool, dry place. Protect from direct sunlight.[3][4]

Quantitative Storage Data:

ParameterValueReference
Recommended Storage Temp.Room Temperature[6]
Alternative Storage Temp.15 - 25 °C[7]
Short-term Storage Temp.2 - 8 °C[5]
Long-term Storage Temp.-20 °C[5]
First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2.2). Avoid breathing dust and contact with the substance.[3][5]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][6] Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 239.25 g/mol ).

Materials:

  • This compound powder

  • Deionized water or appropriate solvent

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (as specified in Section 2.2)

Procedure:

  • Don Personal Protective Equipment: Put on a lab coat, safety goggles, and nitrile gloves.

  • Work in a Ventilated Area: Perform all steps in a chemical fume hood.

  • Calculate Required Mass: To prepare 100 mL of a 10 mM solution, calculate the required mass of the compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.100 L x 239.25 g/mol = 0.23925 g

  • Weigh the Compound:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully weigh out approximately 0.239 g of this compound powder onto the weighing paper using a clean spatula. Record the exact mass.

  • Dissolve the Compound:

    • Transfer the weighed powder into a 100 mL volumetric flask.

    • Add approximately 50-70 mL of deionized water (or the desired solvent) to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir the solution until the solid is completely dissolved. Gentle heating may be required for some solvents, but ensure the compound is stable at elevated temperatures.

  • Final Volume Adjustment:

    • Once the solid is dissolved, remove the flask from the stirrer and remove the stir bar.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled storage bottle. The label should include the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the solution according to the guidelines in Section 3.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Response A Assess Hazards (Skin/Eye Corrosion) B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Eyewash Station) B->C D Weigh Compound (Avoid Dust Generation) C->D E Perform Experiment D->E F Store in Tightly Sealed Container E->F H Dispose of Waste Properly E->H G Segregate from Incompatibles F->G I Spill Occurs K Evacuate & Secure Area I->K J Exposure Occurs L Administer First Aid J->L M Clean Spill with Appropriate Kit K->M N Seek Medical Attention L->N

Caption: Workflow for Safe Handling of this compound.

SolutionPreparationWorkflow cluster_setup Setup cluster_procedure Procedure cluster_final Final Steps A Don PPE B Prepare Fume Hood A->B C Calculate Required Mass B->C D Weigh Compound on Analytical Balance C->D E Transfer Compound to Volumetric Flask D->E F Add Solvent & Dissolve with Stirring E->F G Adjust to Final Volume F->G H Mix Thoroughly G->H I Label Storage Bottle H->I J Store Solution Appropriately I->J

Caption: Experimental Workflow for Preparing a Stock Solution.

References

Application Notes and Protocols for 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as Gamma acid, is a versatile chemical intermediate with significant potential in various research and development applications.[1] Its rigid naphthalene core, coupled with amino, hydroxyl, and sulfonic acid functional groups, makes it an attractive scaffold for the synthesis of novel compounds with tailored properties. While traditionally used in the dye industry, its unique chemical architecture lends itself to the development of fluorescent probes for biomedical imaging and as a building block for the design of bioactive molecules in drug discovery.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in these advanced applications.

Application Note 1: Synthesis of a Novel Fluorescent Probe for Bioimaging

Objective: To synthesize a fluorescent probe derived from this compound for the detection of specific cellular components or ions. The inherent fluorescence potential of naphthalene derivatives can be harnessed and modified to create probes for applications in security inks, optical sensors, or biomedical imaging.[2]

Principle: The amino group of this compound can be readily functionalized with a variety of moieties to create environmentally sensitive fluorescent probes. For instance, coupling with a receptor for a specific analyte can lead to a "turn-on" or "turn-off" fluorescent response upon binding.

Experimental Protocol: Synthesis of a Hypothetical Fluorescent Probe "G-Probe 1"
  • Reaction Setup: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add 1.1 mmol of a targeting moiety (e.g., an activated ester of a molecule with affinity for the analyte of interest) and 1.5 mmol of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure fluorescent probe.

  • Characterization: The structure and purity of the synthesized probe should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of G-Probe 1

PropertyValue
Molecular WeightCalculated based on the targeting moiety
Excitation Wavelength (λex)To be determined experimentally
Emission Wavelength (λem)To be determined experimentally
Quantum Yield (Φ)To be determined experimentally
Purity (by HPLC)>95%

Note: The values in this table are placeholders and would need to be determined experimentally for a newly synthesized probe.

Visualization of the Synthetic Workflow

G_Probe_Synthesis start 6-Amino-4-hydroxy-2- naphthalenesulfonic acid reaction Stir at RT (12-24h) start->reaction reagents Targeting Moiety + DIPEA in DMF reagents->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product G-Probe 1 purification->product Drug_Discovery_Workflow start 6-Amino-4-hydroxy-2- naphthalenesulfonic acid synthesis Synthesis of Sulfonamide Library start->synthesis screening High-Throughput Screening (Enzyme Inhibition Assay) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds dose_response Dose-Response Studies (IC50 Determination) hit_id->dose_response Active Compounds lead_opt Lead Optimization dose_response->lead_opt Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor G-Inhibitor-4 (MEK Inhibitor) inhibitor->mek

References

Application Notes and Protocols for Synthesizing Fluorescent Probes from 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescent probes utilizing 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, as a versatile starting material. The inherent chemical functionalities of Gamma Acid, including a reactive amino group and a phenolic hydroxyl group on a naphthalene scaffold, make it an attractive precursor for developing novel fluorescent probes for various applications in biological imaging, sensing, and drug development.

Introduction to this compound in Fluorescent Probe Synthesis

This compound is a well-established intermediate in the dye industry. Its naphthalene core provides a foundation for fluorescence, which can be modulated and enhanced through chemical modifications. The amino and hydroxyl groups serve as key reaction sites for introducing different functionalities, allowing for the targeted design of probes with specific photophysical properties and sensing capabilities. While traditionally used in the synthesis of azo dyes, its potential as a scaffold for fluorescent probes in biological research is an area of growing interest. The sulfonate group imparts water solubility, a crucial feature for probes intended for use in aqueous biological environments.

General Synthesis Strategy: Diazo Coupling Reaction

A primary and historically significant method for modifying this compound is through a diazo coupling reaction. This reaction involves the diazotization of a primary aromatic amine, followed by coupling with the electron-rich naphthalene ring of Gamma Acid. The resulting azo compound can exhibit fluorescence, and its spectral properties can be fine-tuned by the choice of the aromatic amine.

Below is a generalized workflow for the synthesis of a fluorescent probe via diazo coupling with this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization of Aromatic Amine cluster_coupling Step 2: Azo Coupling Reaction cluster_purification Step 3: Purification AromaticAmine Aromatic Amine (e.g., 2,5-dichloroaniline) DiazoniumSalt Aryldiazonium Salt AromaticAmine->DiazoniumSalt  NaNO2, HCl  0-5 °C NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl) HCl->DiazoniumSalt AzoDye Azo-coupled Fluorescent Probe DiazoniumSalt->AzoDye  Coupling at alkaline pH GammaAcid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid GammaAcid->AzoDye Purification Purification (e.g., Recrystallization) AzoDye->Purification FinalProduct Characterized Fluorescent Probe Purification->FinalProduct Characterization

Caption: Generalized workflow for synthesizing a fluorescent probe from this compound via a diazo coupling reaction.

Experimental Protocol: Synthesis of a Naphthalene-Azo-Based Fluorescent Probe

This protocol details the synthesis of a specific fluorescent probe, 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, derived from this compound.

Materials:

  • 2,5-dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound (Gamma Acid)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

Part 1: Diazotization of 2,5-dichloroaniline

  • In a 250 mL beaker, dissolve 1.62 g (0.01 mol) of 2,5-dichloroaniline in 20 mL of distilled water and 2.5 mL of concentrated HCl.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve 2.39 g (0.01 mol) of this compound in 50 mL of a 10% sodium carbonate solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the solution of this compound with vigorous stirring.

  • Maintain the temperature below 5 °C and the pH at 8-9 by adding a 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. A colored precipitate of the azo dye will form.

Part 3: Isolation and Purification

  • Filter the precipitate using a Buchner funnel and wash it with a small amount of cold distilled water.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to purify the fluorescent probe.

  • Dry the purified product in a desiccator.

Characterization and Photophysical Properties

The synthesized fluorescent probe should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.

Table 1: Expected Photophysical Properties of Naphthalene-Azo Dyes

PropertyExpected Range/ValueNotes
Absorption Maximum (λabs) 400 - 550 nmThe exact wavelength will depend on the specific aromatic amine used and the solvent. The presence of electron-withdrawing or -donating groups can cause shifts.
Emission Maximum (λem) 500 - 650 nmA significant Stokes shift is generally observed for such dyes.
Quantum Yield (ΦF) Low to ModerateAzo dyes are not always highly fluorescent. The fluorescence can sometimes be enhanced by complexation with metal ions or binding to biomolecules.
Solvatochromism Often observedThe absorption and emission maxima may shift with changes in solvent polarity due to changes in the dipole moment of the dye upon excitation.

Potential Applications in Research and Drug Development

Fluorescent probes derived from this compound can be designed for a variety of applications:

  • Sensing of Metal Ions: The azo linkage and the hydroxyl and amino groups can act as a chelating site for metal ions. Binding of a metal ion can lead to a change in the fluorescence intensity or a shift in the emission wavelength, enabling the detection and quantification of specific ions.

  • pH Sensing: The amino and hydroxyl groups are pH-sensitive. Protonation or deprotonation of these groups can alter the electronic structure of the molecule and, consequently, its fluorescence properties, making such probes useful for monitoring pH changes in biological systems.

  • Targeted Imaging: The amino group can be further functionalized to attach targeting moieties, such as peptides or antibodies. This would allow for the specific labeling and imaging of cells or subcellular structures.

  • Drug Delivery and Release Monitoring: The fluorescent probe can be incorporated into a drug delivery system. Changes in the local environment upon drug release could trigger a change in the probe's fluorescence, allowing for real-time monitoring of the process.

Below is a conceptual diagram illustrating the signaling mechanism of a hypothetical metal ion sensor based on a derivative of this compound.

Signaling_Pathway cluster_sensing Sensing Mechanism cluster_response Fluorescence Response Probe Fluorescent Probe (Gamma Acid Derivative) Complex Probe-Metal Ion Complex Probe->Complex Binding MetalIon Metal Ion (Analyte) MetalIon->Complex FinalState Final State: Fluorescence Quenching or Shift Complex->FinalState Conformational Change/ Charge Transfer InitialState Initial State: High Fluorescence InitialState->Probe

Caption: Conceptual signaling pathway for a metal ion fluorescent sensor derived from this compound.

Conclusion

This compound serves as a valuable and cost-effective starting material for the synthesis of novel fluorescent probes. The straightforward chemistry, particularly diazo coupling reactions, allows for the creation of a diverse library of probes with tunable photophysical properties. Further research into the derivatization of its amino and hydroxyl groups can lead to the development of highly specific and sensitive probes for a wide range of applications in biomedical research and drug development. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this versatile chemical scaffold.

The Role of Gamma Acid in Pigment Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma Acid, chemically known as 7-amino-4-hydroxynaphthalene-2-sulfonic acid, is a pivotal intermediate in the manufacturing of a wide array of azo dyes and pigments. Its unique molecular structure, featuring both an amino and a hydroxyl group on a naphthalene backbone, allows for versatile reactivity, making it a cornerstone in the synthesis of high-performance colorants. These pigments find extensive applications in the textile, ink, plastics, and coatings industries due to their vibrant colors and excellent fastness properties.

This document provides detailed application notes and experimental protocols for the synthesis of pigments utilizing Gamma Acid. It is intended to serve as a comprehensive resource for researchers and scientists involved in the development and manufacturing of novel colorants.

Core Principles of Azo Pigment Synthesis with Gamma Acid

The synthesis of azo pigments using Gamma Acid is primarily based on a two-step process:

  • Diazotization: A primary aromatic amine, referred to as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, Gamma Acid. The electrophilic diazonium salt attacks the electron-rich naphthalene ring of Gamma Acid, leading to the formation of an azo bond (-N=N-), which is the chromophore responsible for the color of the pigment. The position of the coupling on the Gamma Acid molecule can be controlled by the pH of the reaction medium.

Applications of Gamma Acid-Based Pigments

Pigments derived from Gamma Acid are valued for their:

  • Brilliant Shades: A wide spectrum of colors, particularly in the red, blue, and black ranges, can be achieved.

  • Good Fastness Properties: They exhibit good resistance to light, washing, and various chemical treatments.[1]

  • Versatility: They are used as reactive dyes, direct dyes, and acid dyes for various substrates including cotton, wool, silk, and nylon.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of azo pigments using Gamma Acid. Specific parameters may require optimization based on the desired final product.

Protocol 1: General Synthesis of a Monoazo Pigment using Gamma Acid

This protocol outlines the fundamental steps for the synthesis of a simple monoazo dye.

Materials:

  • Primary Aromatic Amine (e.g., Aniline or a substituted aniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Gamma Acid

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization of the Primary Aromatic Amine

  • In a beaker, dissolve the primary aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (100 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.11 mol) in water (50 mL) and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the amine solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling with Gamma Acid

  • In a separate larger beaker, dissolve Gamma Acid (0.1 mol) in an aqueous solution of sodium carbonate (10% w/v) to achieve a clear solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the Gamma Acid solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. The pH of the reaction mixture should be monitored and maintained in the desired range (acidic or alkaline) to control the coupling position.

  • The pigment will precipitate out of the solution.

  • Filter the precipitated pigment using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the pigment in an oven at 60-80 °C.

Protocol 2: Synthesis of C.I. Acid Red 18

C.I. Acid Red 18 is a red azo dye that utilizes a derivative of Gamma Acid (G acid, 7-hydroxynaphthalene-1,3-disulfonic acid) in its synthesis. The diazo component is 4-aminonaphthalene-1-sulfonic acid (naphthionic acid).[2][3]

Materials:

  • 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

  • Prepare a suspension of naphthionic acid (0.1 mol) in water (200 mL) and add concentrated hydrochloric acid (0.25 mol).

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a cold solution of sodium nitrite (0.11 mol) in water (50 mL).

  • Slowly add the sodium nitrite solution to the naphthionic acid suspension, maintaining the temperature below 5 °C.

  • Stir for 1 hour at 0-5 °C to complete the diazotization.

Step 2: Azo Coupling with G Acid

  • In a separate beaker, dissolve G acid (0.1 mol) in an aqueous solution of sodium hydroxide to achieve a clear, alkaline solution.

  • Cool the G acid solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline G acid solution with vigorous stirring.

  • A red precipitate of C.I. Acid Red 18 will form.

  • Continue stirring for 2-3 hours at 0-5 °C.

  • Isolate the pigment by filtration, wash with a saturated sodium chloride solution, and then with cold water.

  • Dry the final product in an oven at 70-80 °C.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of azo pigments. Please note that these values are illustrative and can vary based on the specific reactants and reaction conditions.

ParameterTypical Value
Reaction Temperature 0 - 10 °C
Reaction Time 2 - 6 hours
pH (Coupling Step) 4 - 9
Yield 70 - 95%
Purity (by HPLC) > 95%

Table 1: General Reaction Conditions and Expected Outcomes for Monoazo Pigment Synthesis using Gamma Acid.

Pigment (Example)Diazo ComponentCoupling ComponentYield (%)Purity (%)
Monoazo Red4-NitroanilineGamma Acid~85>96
Monoazo OrangeAniline-2-sulfonic acidGamma Acid~90>97
C.I. Acid Red 18Naphthionic acidG Acid~92>98

Table 2: Quantitative Data for Specific Azo Pigments Synthesized with Gamma Acid or its Derivatives.

Visualizations

Signaling Pathway: General Synthesis of a Monoazo Pigment

G A Primary Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Pigment (Ar-N=N-R) B->D Azo Coupling C Gamma Acid C->D

Caption: General reaction pathway for azo pigment synthesis.

Experimental Workflow: Laboratory Synthesis of an Azo Pigment

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_amine Prepare Amine Solution diazotization Diazotization (0-5°C) prep_amine->diazotization prep_nitrite Prepare Nitrite Solution prep_nitrite->diazotization prep_gamma Prepare Gamma Acid Solution coupling Azo Coupling (0-5°C) prep_gamma->coupling diazotization->coupling filtration Filtration coupling->filtration washing Washing filtration->washing drying Drying washing->drying product Final Pigment drying->product

Caption: Workflow for laboratory-scale azo pigment synthesis.

Logical Relationship: Influence of pH on Coupling Position

G cluster_conditions Reaction pH cluster_outcomes Coupling Position on Gamma Acid acidic Acidic (pH 4-6) ortho_amino Ortho to Amino Group acidic->ortho_amino alkaline Alkaline (pH 8-10) ortho_hydroxyl Ortho to Hydroxyl Group alkaline->ortho_hydroxyl

Caption: pH control of the azo coupling site on Gamma Acid.

References

Application Notes and Protocols: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, peer-reviewed applications of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid) specifically in proteomics research are not extensively documented in currently available literature. However, its chemical structure, featuring a primary amine and a naphthalene group, suggests potential utility as a derivatizing agent for proteins, analogous to other naphthalenic compounds used for fluorescent labeling and mass spectrometry-based quantification. The following application notes and protocols are based on the potential applications of this molecule and draw from established methodologies for similar reagents.

I. Application Notes

This compound possesses functional groups that make it a candidate for several applications in proteomics:

  • Protein Derivatization for Fluorescence Detection: The naphthalene moiety is inherently fluorescent. Covalent attachment of this molecule to proteins can allow for their detection in fluorescence-based assays, such as 1D and 2D gel electrophoresis and high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS)-based Quantification: The introduction of a sulfonic acid group provides a permanent negative charge, which can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). The precise mass addition of the label can be used for relative quantification of proteins.

  • Targeted Protein Labeling: The primary amine on the naphthalene ring can be chemically modified to introduce a reactive group (e.g., an N-hydroxysuccinimide ester) that can then target specific amino acid residues on a protein, such as primary amines on lysine residues and the N-terminus.

These potential applications would enable researchers to study protein expression levels, post-translational modifications, and protein-protein interactions.

II. Quantitative Data Summary

As there is no direct experimental data for this compound in proteomics, the following table provides hypothetical data based on the properties of the molecule and typical labeling experiments. This serves as a template for data that would be generated.

ParameterValueNotes
Chemical Formula C₁₀H₉NO₄S
Molecular Weight 239.25 Da[1]
Mass Shift upon Covalent Linkage ~221.02 DaAssuming loss of H₂O and the reactive group's leaving group.
Excitation Wavelength (λex) ~320-350 nmEstimated based on the naphthalene scaffold.
Emission Wavelength (λem) ~400-450 nmEstimated based on the naphthalene scaffold.
Optimal Labeling pH 8.0 - 9.0For targeting primary amines (lysine, N-terminus).
Typical Molar Excess (Reagent:Protein) 10:1 to 50:1To be optimized for each specific protein.
Reaction Time 1 - 4 hoursAt room temperature or 37°C.

III. Experimental Protocols

The following are detailed protocols for the hypothetical use of this compound as a protein labeling reagent. Note: These protocols would first require chemical modification of the compound to create a protein-reactive version (e.g., by converting the amine to an isothiocyanate or by coupling it to a carboxyl group to form an NHS ester). The protocols assume such a reactive form is available.

Protocol 1: Fluorescent Labeling of Proteins for SDS-PAGE

Objective: To fluorescently label a purified protein or a complex protein mixture for visualization on a polyacrylamide gel.

Materials:

  • Reactive this compound derivative (e.g., NHS ester)

  • Protein sample (1-5 mg/mL in a suitable buffer)

  • Labeling Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein sample into the Labeling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Reagent Preparation: Immediately before use, dissolve the reactive this compound derivative in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the labeling reagent stock solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted label by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis:

    • The labeled protein can now be mixed with SDS-PAGE sample buffer and run on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using a UV transilluminator or a gel imager with the appropriate excitation and emission filters before or after staining with a total protein stain like Coomassie Blue.

Protocol 2: Sample Preparation for Quantitative Proteomics using Mass Spectrometry

Objective: To label two different protein samples (e.g., control vs. treated) for relative quantification by mass spectrometry. This protocol assumes an isotopically light and heavy version of the labeling reagent is available.

Materials:

  • Light and heavy isotope-labeled reactive this compound derivatives.

  • Protein samples (e.g., cell lysates) from two experimental conditions.

  • Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.

  • Reducing Agent: 10 mM dithiothreitol (DTT).

  • Alkylating Agent: 55 mM iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 solid-phase extraction (SPE) cartridges.

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells from control and treated samples in Lysis Buffer.

    • Determine the protein concentration of each lysate using a compatible protein assay (e.g., Bradford or BCA).

  • Reduction and Alkylation:

    • Take equal amounts of protein from each sample (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate for 45 minutes in the dark.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins (e.g., with acetone) to remove interfering substances.

    • Resuspend the protein pellets in a suitable buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin overnight at 37°C.

  • Peptide Labeling:

    • Label the control peptides with the light version of the reagent and the treated peptides with the heavy version according to the manufacturer's instructions (similar to the protein labeling protocol but at the peptide level).

  • Sample Combination and Cleanup:

    • Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

    • Desalt the combined sample using a C18 SPE cartridge.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The relative quantification of peptides is achieved by comparing the peak intensities of the light and heavy labeled peptide pairs in the MS1 spectra.

IV. Visualizations

Experimental_Workflow_for_Fluorescent_Protein_Labeling Protein Protein Sample (in Amine-Free Buffer, pH 8.5) Reaction Labeling Reaction (1-2h, RT, dark) Protein->Reaction Reagent Reactive 6-Amino-4-hydroxy-2- naphthalenesulfonic acid derivative Reagent->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Analysis Analysis (Fluorescent Gel Imaging) Purify->Analysis

Caption: Workflow for fluorescent labeling of proteins.

Quantitative_Proteomics_Workflow cluster_Control Control Sample cluster_Treated Treated Sample Control_Lysate Protein Lysate Control_Digest Tryptic Digest Control_Lysate->Control_Digest Control_Label Label with 'Light' Reagent Control_Digest->Control_Label Combine Combine Samples (1:1) Control_Label->Combine Treated_Lysate Protein Lysate Treated_Digest Tryptic Digest Treated_Lysate->Treated_Digest Treated_Label Label with 'Heavy' Reagent Treated_Digest->Treated_Label Treated_Label->Combine Cleanup Desalting (C18 SPE) Combine->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Quantification of Light/Heavy Pairs) LCMS->Data_Analysis

Caption: Workflow for quantitative proteomics using isotopic labeling.

Signaling_Pathway_Investigation Stimulus External Stimulus (e.g., Drug Treatment) Treated Treated Cells Stimulus->Treated Control Control Cells Lysis Cell Lysis & Protein Extraction Control->Lysis Treated->Lysis Quant_Proteomics Quantitative Proteomics (as per workflow above) Lysis->Quant_Proteomics Differentially_Expressed Identify Differentially Expressed Proteins Quant_Proteomics->Differentially_Expressed Pathway_Analysis Bioinformatics Pathway Analysis Differentially_Expressed->Pathway_Analysis Result Identify Affected Signaling Pathways Pathway_Analysis->Result

Caption: Logic for using quantitative proteomics to study signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Sulfonation of 2-Naphthol

Question: We are experiencing a low yield during the initial sulfonation of 2-naphthol. What are the likely causes and how can we improve the yield?

Answer:

A low yield in the sulfonation of 2-naphthol can be attributed to several factors, primarily incomplete reaction or the formation of undesired isomers.

Potential Causes and Solutions:

  • Incomplete Sulfonation: The sulfonation of 2-naphthol may be incomplete if the reaction time is too short or the temperature is not optimal.[1] To ensure complete sulfonation, it is recommended to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Sublimation of Naphthalene: A loss of product yield can occur due to the sublimation property of naphthalene.[2] Employing a new reactor design to suppress sublimation can help mitigate this issue.[2]

  • Formation of Isomers: The position of sulfonation on the naphthalene ring is highly dependent on the reaction temperature. At lower temperatures (around 40°C), the kinetically favored product, 2-naphthol-1-sulfonic acid, is predominantly formed. At higher temperatures (above 100°C), the thermodynamically more stable 2-naphthol-6-sulfonic acid (Schaeffer's acid) is the major product. To obtain the desired isomer for Gamma acid synthesis, precise temperature control is crucial.

  • Reagent Concentration: The concentration of sulfuric acid plays a significant role. Using fuming sulfuric acid (oleum) can lead to the formation of di- and tri-sulfonated products, reducing the yield of the desired mono-sulfonated intermediate.

Issue 2: Poor Selectivity and Formation of Isomeric Impurities

Question: Our final product is contaminated with significant amounts of isomeric impurities. How can we improve the selectivity of the sulfonation reaction?

Answer:

Improving the selectivity of the sulfonation of 2-naphthol is critical for obtaining a pure final product. The formation of different isomers is primarily influenced by reaction temperature and the sulfonating agent used.

Strategies to Enhance Selectivity:

  • Temperature Control: As mentioned previously, temperature is a key factor. For the synthesis of Gamma acid, the formation of 2-naphthol-6-sulfonic acid is often a key step. This requires higher reaction temperatures.

  • Choice of Sulfonating Agent: While concentrated sulfuric acid is common, using chlorosulfonic acid in an inert solvent at low temperatures can offer better control and selectivity.

  • Reaction Time: The reaction time can also influence the isomer distribution. Longer reaction times at higher temperatures will favor the thermodynamically stable isomers.

Issue 3: Low Conversion in the Bucherer Reaction

Question: We are observing low conversion of the intermediate hydroxynaphthalenesulfonic acid to the corresponding amine in the Bucherer reaction. What are the potential reasons and how can we drive the reaction to completion?

Answer:

The Bucherer reaction is a reversible process, and achieving high conversion can be challenging.[3][4][5]

Factors Affecting Bucherer Reaction and Solutions:

  • Reversibility: The primary challenge is the reversible nature of the reaction.[3][4][5] To favor the formation of the amine, a high concentration of ammonia and bisulfite is necessary. The removal of water as it is formed can also shift the equilibrium towards the product.

  • pH Control: The pH of the reaction medium is crucial. The reaction is typically carried out in an aqueous solution of sodium bisulfite and ammonia. Maintaining the optimal pH range is essential for the reaction to proceed efficiently.

  • Temperature and Pressure: The reaction is often performed at elevated temperatures and pressures in an autoclave to increase the reaction rate and drive the equilibrium towards the product.

  • Purity of Starting Material: Impurities in the hydroxynaphthalenesulfonic acid can interfere with the reaction. Ensure the starting material is of high purity.

Issue 4: Product Purification Challenges

Question: We are struggling to purify the final this compound product. What are effective purification methods?

Answer:

Purification of the final product can be challenging due to its limited solubility and the presence of structurally similar isomers.

Purification Techniques:

  • Precipitation: The product is sparingly soluble in water.[6] Adjusting the pH of the aqueous solution can be used to precipitate the product while keeping impurities in solution. Acidification of the reaction mixture after the Bucherer reaction often leads to the precipitation of the aminonaphthalenesulfonic acid.

  • Recrystallization: Recrystallization from water or aqueous ethanol can be an effective method for purification. However, finding a suitable solvent system can be challenging due to the amphoteric nature of the molecule.

  • Salting Out: The sodium salt of the product can be "salted out" from the aqueous solution by adding a high concentration of a salt like sodium chloride. This reduces its solubility and causes it to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: A common synthetic route starts with the sulfonation of 2-naphthol to produce a 2-naphtholsulfonic acid intermediate. This is followed by a nitrosation reaction and subsequent reduction, or more commonly, a Bucherer reaction where the hydroxyl group is replaced by an amino group in the presence of ammonia and bisulfite.

Q2: What are the key intermediates in the synthesis of Gamma acid?

A2: The key intermediates are 2-naphtholsulfonic acids, such as 2-naphthol-6-sulfonic acid (Schaeffer's acid). The purity of these intermediates is crucial for the success of subsequent reaction steps.

Q3: What are the typical side reactions to be aware of?

A3:

  • During Sulfonation: Formation of multiple isomers of 2-naphtholsulfonic acid, as well as di- and tri-sulfonated byproducts.

  • During Bucherer Reaction: The reverse reaction, converting the desired amine back to the starting hydroxyl compound, is the main competing reaction.[3][4][5] Hydrolysis of the sulfonic acid group can also occur under harsh conditions.

  • Decarboxylation: While less common for sulfonic acids, under certain conditions, loss of the sulfonic acid group can occur.

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the disappearance of starting materials and the formation of products and byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis. For final product characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential to confirm the structure and purity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound and its intermediates.

Table 1: Sulfonation of 2-Naphthol - Reaction Parameters

ParameterValueReference
Sulfonating Agent Concentrated Sulfuric Acid (96-98%) or Chlorosulfonic Acid[7]
Temperature 40°C (for 1-sulfonic acid) to >100°C (for 6-sulfonic acid)
Reaction Time 2 - 6 hours
Typical Yield 70-90% (for the desired isomer)

Table 2: Bucherer Reaction - Reaction Parameters

ParameterValueReference
Reagents Ammonia, Sodium Bisulfite[3][4]
Temperature 100 - 150°C
Pressure Autoclave conditions
Reaction Time 4 - 12 hours
Typical Yield 80-95%

Experimental Protocols

Protocol 1: Sulfonation of 2-Naphthol to 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

  • To a stirred solution of concentrated sulfuric acid (98%), slowly add 2-naphthol at a temperature below 40°C.

  • After the addition is complete, slowly heat the reaction mixture to 100-110°C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction by HPLC until the desired conversion is achieved.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • The precipitated 2-naphthol-6-sulfonic acid is then collected by filtration and washed with cold water.

Protocol 2: Bucherer Reaction for the Synthesis of this compound

  • In a high-pressure autoclave, charge the intermediate 4,6-dihydroxy-2-naphthalenesulfonic acid.

  • Add an aqueous solution of sodium bisulfite and a concentrated solution of ammonia.

  • Seal the autoclave and heat the mixture to 120-140°C with constant stirring.

  • Maintain the reaction at this temperature and pressure for 6-10 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl or H2SO4) to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Naphthol 2-Naphthol SulfonatedNaphthol 2-Naphthol-6-sulfonic acid (Schaeffer's Acid) Naphthol->SulfonatedNaphthol H₂SO₄ DihydroxyNaphthol 4,6-Dihydroxy- 2-naphthalenesulfonic acid SulfonatedNaphthol->DihydroxyNaphthol Alkali Fusion GammaAcid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid (Gamma Acid) DihydroxyNaphthol->GammaAcid Bucherer Reaction (NH₃, NaHSO₃)

Caption: A typical synthetic route to Gamma Acid.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions Impure Impure Starting Materials CheckPurity->Impure Temp Incorrect Temperature? CheckConditions->Temp Impure->CheckConditions No Purify Purify Starting Materials Impure->Purify Yes End Re-run Experiment Purify->End Time Incorrect Reaction Time? Temp->Time No AdjustTemp Adjust Temperature Temp->AdjustTemp Yes Reagents Incorrect Reagent Ratio? Time->Reagents No AdjustTime Adjust Reaction Time Time->AdjustTime Yes AdjustRatio Adjust Reagent Ratio Reagents->AdjustRatio Yes Reagents->End No AdjustTemp->End AdjustTime->End AdjustRatio->End

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Gamma Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Gamma Acid (γ-acid) coupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of diazotized aromatic amines with Gamma Acid.

Q1: Why is the yield of my Gamma Acid coupling reaction consistently low?

Low yields in Gamma Acid coupling can stem from several factors, from the stability of the diazonium salt to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. The diazotization reaction should be carried out at low temperatures, typically between 0-5°C, to prevent decomposition.[1] The diazonium salt is usually used immediately after preparation.[1]

  • Suboptimal pH: The pH of the coupling reaction is a critical parameter. The coupling of diazonium salts with phenols and naphthols is typically faster at a high pH. For some coupling reactions, an optimal pH range of 9.5–10.0 has been identified.[2] It is essential to monitor and control the pH throughout the reaction.

  • Incorrect Reaction Temperature: While diazotization requires low temperatures, the subsequent coupling reaction may require a different optimal temperature. For a specific coupling reaction, an optimal temperature of 30°C was reported.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.

  • Side Reactions: Unwanted side reactions can significantly lower the yield of the desired azo product. A common side reaction is the homocoupling of the diazonium salt, which can be promoted by the presence of copper and oxygen.[3] Ensuring the reaction is performed under anaerobic conditions can help minimize this.[3]

  • Poor Reagent Quality: The purity of Gamma Acid, the aromatic amine, and other reagents is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure all reagents are of high purity and stored under appropriate conditions.

Q2: I am observing a significant amount of byproducts in my reaction mixture. How can I identify and minimize them?

The formation of byproducts is a common challenge in organic synthesis. Identifying the source of these impurities is the first step toward minimizing their formation.

Common Byproducts and Mitigation Strategies:

  • Homocoupling Products: As mentioned, the self-coupling of the diazonium salt can be a significant side reaction.[3] This is often observed when the coupling reaction is slow. To minimize this, ensure rapid and efficient mixing of the diazonium salt with the Gamma Acid solution.

  • Products of Diazonium Salt Decomposition: If the diazonium salt decomposes, it can form phenols and other byproducts. Maintaining a low temperature during diazotization and prompt use of the diazonium salt are crucial.[1]

  • Isomeric Products: Gamma Acid has multiple potential coupling sites. The position of the azo coupling is influenced by the reaction pH. Careful control of the pH is necessary to ensure regioselectivity and minimize the formation of unwanted isomers.

  • Byproducts from Coupling Reagents: If coupling reagents are used, they can generate their own byproducts that may need to be removed during purification.[4]

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the reaction and identifying the presence of impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the byproducts, aiding in their structural elucidation.[4][7]

Q3: The color of my azo dye product is not what I expected. What could be the reason?

The color of azo dyes is directly related to their chemical structure and purity. An unexpected color can indicate either the formation of the wrong product or the presence of colored impurities.

Factors Affecting Product Color:

  • Incorrect Coupling Position: As discussed, the pH of the reaction can influence the position of the azo coupling on the Gamma Acid molecule, leading to different isomers with distinct colors.

  • Presence of Colored Impurities: Byproducts from side reactions can also be colored and may alter the overall shade of the final product.

  • Oxidation: Azo compounds can be susceptible to oxidation, which can lead to color changes. It is important to handle and store the final product under appropriate conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gamma Acid coupling reaction?

The Gamma Acid coupling reaction is an electrophilic aromatic substitution.[8][9] The aryldiazonium cation, which is a weak electrophile, attacks the electron-rich aromatic ring of the Gamma Acid, which acts as the nucleophile.[9][10] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex.[10]

Q2: What is the optimal pH for the coupling reaction with Gamma Acid?

The optimal pH for the coupling reaction is crucial for both yield and regioselectivity. For the coupling of diazonium salts with phenols and naphthols, the reaction is generally faster at a higher pH.[9] One study identified an optimal pH range of 9.5–10.0 for a specific coupling reaction.[2] It is recommended to perform optimization studies to determine the ideal pH for your specific system.

Q3: How critical is temperature control during the diazotization and coupling steps?

Temperature control is of utmost importance.

  • Diazotization: This step must be carried out at low temperatures, typically 0-5°C, to prevent the unstable diazonium salt from decomposing.[1]

  • Coupling: The optimal temperature for the coupling reaction itself may be higher. For instance, a temperature of 30°C has been reported as optimal in one case.[2] Exceeding the optimal temperature can lead to increased side reactions and lower yields.

Q4: What are some recommended analytical methods for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the consumption of starting materials and the formation of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and impurity profiling, HPLC is the method of choice.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides valuable information about the molecular weights of the components in the reaction mixture, aiding in the identification of products and byproducts.[4][7]

Data Presentation

Table 1: Key Reaction Parameters for Optimization

ParameterRecommended Range/ValueRationale
Diazotization Temperature 0 - 5 °CPrevents decomposition of the unstable diazonium salt.[1]
Coupling Reaction pH 9.5 - 10.0 (starting point)Influences reaction rate and regioselectivity.[2]
Coupling Reaction Temperature 30 °C (example)Optimizing this can improve yield and reduce side reactions.[2]
Stoichiometry Near equimolar (starting point)The ratio of diazonium salt to Gamma Acid should be optimized.

Experimental Protocols

Protocol 1: General Procedure for Diazotization of an Aromatic Amine

  • Dissolve the aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice bath.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5°C and stirring vigorously.[1]

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.[11]

  • Once the diazotization is complete, the resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.[1]

Protocol 2: General Procedure for Coupling with Gamma Acid

  • Prepare a solution of Gamma Acid in an alkaline aqueous medium (e.g., sodium carbonate or sodium hydroxide solution).

  • Cool the Gamma Acid solution to the desired coupling temperature (e.g., 10-15°C as a starting point).

  • Slowly add the freshly prepared, cold diazonium salt solution to the Gamma Acid solution with vigorous stirring.

  • Maintain the pH of the reaction mixture within the optimal range by adding an alkaline solution as needed.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, the azo dye product can be isolated by filtration or extraction.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Workup & Isolation A Dissolve Aromatic Amine in Acid B Cool to 0-5°C A->B C Add Sodium Nitrite Solution B->C D Monitor with Starch-Iodide Paper C->D G Add Diazonium Salt Solution D->G Use Immediately E Prepare Alkaline Gamma Acid Solution F Cool to Optimal Temperature E->F F->G H Maintain pH G->H I Monitor Reaction (TLC/HPLC) H->I J Isolate Product (Filtration/Extraction) I->J K Purify Product J->K L Characterize Product (HPLC, LC-MS) K->L

Caption: Experimental workflow for Gamma Acid coupling.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impurities? Cause1 Diazonium Salt Decomposition? Start->Cause1 Cause2 Suboptimal pH? Start->Cause2 Cause3 Incorrect Temperature? Start->Cause3 Cause4 Side Reactions (e.g., Homocoupling)? Start->Cause4 Sol1 Maintain 0-5°C during Diazotization Cause1->Sol1 Sol2 Optimize pH (e.g., 9.5-10.0) Cause2->Sol2 Sol3 Optimize Coupling Temperature Cause3->Sol3 Sol4 Use Anaerobic Conditions Cause4->Sol4 Result Improved Yield? Sol1->Result Re-run Experiment Sol2->Result Sol3->Result Sol4->Result

Caption: Troubleshooting logic for low yield in Gamma Acid coupling.

References

Technical Support Center: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma Acid) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color, turning yellow/brown. What is happening?

A1: The color change is a primary indicator of degradation, most likely due to oxidation. The this compound molecule contains both amino (-NH2) and hydroxyl (-OH) functional groups on a naphthalene ring, making it highly susceptible to oxidation. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process, leading to the formation of colored quinone-imine type structures and other degradation products.

Q2: What are the optimal storage conditions for solid this compound?

A2: To minimize degradation of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 2-8°C is suitable.[3]

Q3: How should I prepare and store aqueous solutions of this compound to maximize stability?

A3: To prepare a stable solution, we recommend the following:

  • Use deoxygenated solvent: Use high-purity water that has been deoxygenated by boiling and cooling under an inert gas (like nitrogen or argon) or by sparging with the inert gas.

  • Control pH: The stability of the compound can be pH-dependent. While specific data is limited, dissolving the compound in a slightly acidic buffer may help to protonate the amino group, potentially reducing its susceptibility to oxidation. However, this must be compatible with your experimental needs.

  • Protect from light: Prepare and store the solution in amber-colored glassware or wrap the container with aluminum foil to prevent photodegradation.[4]

  • Store under inert atmosphere: After preparation, flush the headspace of the container with nitrogen or argon before sealing.

  • Refrigerate: Store the solution at 2-8°C. For longer-term storage, consider freezing at -20°C, though you should first confirm that freeze-thaw cycles do not affect stability or cause precipitation.

Q4: What factors can accelerate the degradation of my solution?

A4: Several factors can compromise the stability of your solution:

  • Oxygen: Dissolved oxygen in the solvent is a key contributor to oxidation.

  • Light: UV and visible light can provide the energy to initiate degradation reactions.[4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

  • pH: Strongly basic or acidic conditions may catalyze degradation. The compound's sodium salt is readily soluble, but extreme pH levels should be avoided unless required by the experimental protocol.[5]

  • Contaminants: The presence of transition metal ions can catalyze oxidation reactions. Ensure high-purity reagents and solvents are used.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Solution rapidly turns dark upon preparation. Oxidation due to dissolved oxygen in the solvent. Prepare fresh solution using deoxygenated solvent (e.g., boiled or sparged with N₂/Ar). Handle the solid and solution under an inert atmosphere if possible.
Precipitate forms in a refrigerated solution. Low solubility at reduced temperatures. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, ensure the solution is at the correct temperature before use. Consider preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution over time. Gradual degradation of the stock solution. Prepare fresh stock solutions more frequently. Perform a quality check (e.g., UV-Vis spectroscopy) on the stock solution before each experiment to check for changes in the spectral profile.
Solid powder appears darker than expected (e.g., brown instead of off-white). Degradation of the solid due to improper storage (exposure to air, light, or moisture). The appearance of the solid can range from white to gray to brown.[6] If the color is dark, the purity may be compromised. Consider purchasing a new batch and storing it under recommended conditions.

Summary of Stability Influencing Factors

FactorInfluence on StabilityRecommended Conditions
Temperature High temperature accelerates degradation.Solid: -20°C (long-term), 2-8°C (short-term).[3] Solution: 2-8°C.
Light UV/visible light can cause photodegradation.Store solid and solutions in the dark or in amber vials.[4]
Oxygen Promotes oxidative degradation and color change.Use deoxygenated solvents; store solutions under an inert gas (N₂/Ar).
pH Extreme pH values may increase degradation rates.Maintain a pH suitable for the experiment, avoiding strongly acidic or basic conditions unless necessary.
Contaminants Metal ions can catalyze oxidation.Use high-purity water and reagents.

Experimental Protocol: Preparation and Stability Assessment of a this compound Solution

This protocol outlines a method for preparing a solution and assessing its stability over time.

1. Materials and Equipment:

  • This compound (solid)

  • High-purity deionized water

  • Nitrogen or Argon gas source

  • Schlenk flask or similar glassware

  • Amber glass storage vials with airtight caps

  • UV-Vis Spectrophotometer

  • pH meter

2. Solution Preparation (Example: 1 mM Aqueous Solution):

  • Deoxygenate the deionized water by boiling it for 30 minutes and allowing it to cool to room temperature under a stream of nitrogen or argon gas.

  • Weigh the required amount of this compound in a tared container. For a 100 mL solution, this is approximately 23.9 mg.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 80 mL of the deoxygenated water to the flask and sonicate or stir until the solid is fully dissolved.

  • Bring the solution to the final volume of 100 mL with deoxygenated water.

  • Measure and record the initial pH of the solution.

  • Immediately aliquot the solution into amber glass vials.

  • Flush the headspace of each vial with nitrogen or argon before sealing tightly.

  • Label the vials clearly with the compound name, concentration, date, and storage conditions.

3. Stability Assessment:

  • Immediately after preparation (T=0), take a sample and measure its UV-Vis spectrum from 200-600 nm. Record the absorbance maxima (λ_max) and their values.

  • Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • At specified time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each condition.

  • Allow the vial to equilibrate to room temperature.

  • Visually inspect for any color change or precipitation.

  • Measure the UV-Vis spectrum and pH.

  • Compare the spectra and pH values to the initial T=0 readings. A significant change in absorbance (e.g., >5-10%) or a shift in λ_max indicates degradation.

Visualizations

Diagram 1: Inferred Oxidation Pathway cluster_0 Core Compound cluster_1 Degradation Factors cluster_2 Degradation Products A 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid E Initial Oxidation Product (Quinone-imine intermediate) A->E Oxidation B Oxygen (Air) B->E C Light (UV/Vis) C->E D Heat D->E F Further Degradation & Polymerization Products E->F Further Reactions

Caption: Inferred oxidation pathway for this compound.

Diagram 2: Troubleshooting Workflow start Is your solution showing instability (e.g., color change)? cond1 Was the solvent deoxygenated? start->cond1 Yes cond2 Was the solution protected from light? cond1->cond2 Yes action1 Action: Prepare fresh solution using deoxygenated water (boil or sparge with N₂/Ar). cond1->action1 No cond3 Is the storage temperature correct (2-8°C)? cond2->cond3 Yes action2 Action: Store solution in amber vials or wrap container in foil. cond2->action2 No action3 Action: Ensure proper refrigerated storage. cond3->action3 No end Problem likely resolved. Monitor solution stability. cond3->end Yes action1->cond2 action2->cond3 action3->end

Caption: Troubleshooting workflow for unstable solutions.

Diagram 3: Experimental Workflow for Solution Preparation A Step 1: Deoxygenate Solvent (e.g., Water) with N₂/Ar C Step 3: Dissolve Solid in Deoxygenated Solvent A->C B Step 2: Weigh Solid Compound B->C D Step 4: Transfer to Amber Volumetric Flask and Adjust Volume C->D E Step 5: Aliquot into Amber Storage Vials D->E F Step 6: Flush Headspace with Inert Gas (N₂/Ar) E->F G Step 7: Seal Tightly and Store at 2-8°C in the Dark F->G

References

Technical Support Center: 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common pitfalls and troubleshooting strategies when using 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid) in experimental settings, particularly in the synthesis of azo dyes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Azo Dye

  • Question: I performed the azo coupling reaction, but the yield of my colored product is very low or non-existent. What could be the problem?

  • Answer: Low yields in azo coupling reactions often stem from problems in the initial diazotization step or the coupling conditions. Here are the most common factors to investigate:

    • Improper Temperature Control: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[1] It is crucial to maintain a low temperature (typically 0-5°C) throughout the diazotization process using an ice bath.[1]

    • Incorrect Acidity (pH): A sufficiently acidic medium is necessary to generate nitrous acid (HONO) in situ from sodium nitrite.[2] However, the coupling reaction itself is pH-sensitive. Coupling with phenols like Gamma acid is typically carried out in mildly acidic or neutral conditions.[3] If the pH is too low during coupling, the reaction will not proceed.

    • Purity of Starting Materials: Ensure the purity of the aromatic amine used for diazotization, as impurities can lead to side reactions.[1] The this compound should also be of high purity.

    • Slow or Incomplete Reaction: The coupling reaction may be slow. Allow sufficient reaction time (e.g., 30-60 minutes) with continuous stirring after adding the diazonium salt.[2]

Issue 2: Difficulty Dissolving this compound

  • Question: I am having trouble dissolving the this compound in my reaction solvent. What are the optimal conditions for solubility?

  • Answer: The solubility of this compound is highly dependent on the solvent and the pH of the solution.

    • The free acid form is only sparingly soluble in water, even at elevated temperatures.[4][5]

    • The sodium salt of this compound is readily soluble in water.[4][5]

    • The solubility of aminosulfonic acids is significantly affected by pH.[6][7] In acidic solutions (low pH), the amino group is protonated, while in alkaline solutions (high pH), the sulfonic acid and hydroxyl groups are deprotonated, which generally increases water solubility. For experimental purposes, dissolving the compound in a slightly alkaline aqueous solution is often the most effective approach.

Issue 3: Off-color or Impure Final Product

  • Question: The color of my final azo dye is not what I expected, or I am having difficulty purifying it. What are the likely causes?

  • Answer: An off-color product suggests the presence of impurities or side products. Common issues include:

    • Side Reactions: If the temperature during diazotization is too high, the newly formed diazonium salt can react with the unreacted primary aromatic amine, leading to byproducts.[2]

    • pH Fluctuations: Inconsistent pH control during the coupling reaction can lead to the formation of different isomers or byproducts.[2]

    • Oxidation: this compound, like other aminophenols, can be susceptible to oxidation, which may lead to colored impurities. It is advisable to store it in a dark place and handle it under an inert atmosphere if possible.[5]

    For purification, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) is a common and effective method for azo dyes.[2][8] Washing the crude product with cold water can help remove inorganic salts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a tightly sealed container in a dry, dark place at room temperature.[5] Exposure to light and moisture should be minimized to prevent degradation.

Q2: At which position does the azo coupling occur on the this compound molecule?

A2: Coupling with diazo compounds typically occurs at the 1-position under acidic conditions. In alkaline solutions, coupling can be directed to the 7-position.[4][5]

Q3: What is the typical appearance of this compound?

A3: It is a white to gray or brown powder or crystalline solid.

Q4: Can I monitor the progress of my reaction using any analytical techniques?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the consumption of starting materials and the formation of the product.[9][10] Thin Layer Chromatography (TLC) can also be a quick and effective way to track the reaction's progress.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 90-51-7[4]
Molecular Formula C₁₀H₉NO₄S
Molecular Weight 239.25 g/mol
Appearance White to gray to brown powder/crystal
Water Solubility Sparingly soluble (free acid), readily soluble (sodium salt)[4][5]
Storage Sealed in dry, dark, room temperature[5]

Experimental Protocols

Adapted Protocol for the Synthesis of an Azo Dye using this compound

This is a general, adapted protocol. The specific quantities and conditions may need to be optimized for your particular starting amine.

Part A: Diazotization of an Aromatic Amine (e.g., Aniline)

  • In a beaker, dissolve the aromatic amine in dilute hydrochloric acid.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5°C.[1]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5°C and stirring continuously.[2]

  • After the addition is complete, continue stirring for 10-15 minutes in the ice bath. The resulting solution contains the diazonium salt.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • A colored precipitate should form. Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[2]

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the crude product with cold water to remove any inorganic salts.[2]

  • Purify the product by recrystallization from a suitable solvent, such as an ethanol-water mixture.[8]

Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification AromaticAmine Aromatic Amine DissolveAmine Dissolve Amine in Acid AromaticAmine->DissolveAmine HCl HCl Solution HCl->DissolveAmine CoolAmine Cool to 0-5°C DissolveAmine->CoolAmine AddNaNO2 Slowly Add NaNO2 Solution CoolAmine->AddNaNO2 NaNO2 Sodium Nitrite Solution NaNO2->AddNaNO2 DiazoniumSalt Diazonium Salt Solution AddNaNO2->DiazoniumSalt Coupling Combine Solutions DiazoniumSalt->Coupling Add Slowly GammaAcid 6-Amino-4-hydroxy-2- naphthalenesulfonic acid DissolveGA Dissolve in Alkaline Solution GammaAcid->DissolveGA NaOH NaOH Solution NaOH->DissolveGA CoolGA Cool to 0-5°C DissolveGA->CoolGA CoolGA->Coupling Stir Stir for 30-60 min Coupling->Stir AzoDye Crude Azo Dye Stir->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: Experimental workflow for azo dye synthesis.

Troubleshooting_Guide Start Low or No Product Yield TempCheck Was temperature kept at 0-5°C during diazotization? Start->TempCheck TempHigh High temperature likely decomposed diazonium salt. TempCheck->TempHigh No TempOK Temperature was controlled. TempCheck->TempOK Yes pHCheck Was pH adjusted correctly for the coupling step? TempOK->pHCheck pHWrong Incorrect pH inhibits the coupling reaction. pHCheck->pHWrong No pHOK pH was correct. pHCheck->pHOK Yes PurityCheck Were starting materials pure? pHOK->PurityCheck Impure Impurities can cause side reactions. PurityCheck->Impure No Pure Materials were pure. PurityCheck->Pure Yes TimeCheck Was sufficient reaction time allowed? Pure->TimeCheck TimeShort Reaction may be slow and require more time. TimeCheck->TimeShort No TimeOK Sufficient time was given. TimeCheck->TimeOK Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (γ-Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance for improving the yield and purity of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid (γ-Acid). This compound is a critical intermediate in the synthesis of various azo dyes.[1] Achieving high yield and purity is crucial for the quality and performance of the final products.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for γ-Acid? The most common industrial synthesis starts with 2-naphthol (β-naphthol). The process generally involves a multi-step reaction sequence that includes sulfonation, amidation (or nitration followed by reduction), and alkaline fusion. The precise ordering and conditions of these steps are critical for directing the substitution patterns on the naphthalene ring to achieve the desired isomer.[1][4]

Q2: What are the most critical factors affecting the overall yield? Key parameters influencing yield include reaction temperature, concentration of reagents (especially the sulfonating agent), reaction time, and pH control during isolation steps. Temperature is particularly crucial during sulfonation, as it determines the position of the sulfonic acid group.[5][6]

Q3: What are the common impurities found in crude γ-Acid? Common impurities include unreacted starting materials, isomeric byproducts (e.g., other aminonaphtholsulfonic acids), and products from side reactions like di-sulfonation or oxidation. The presence of these impurities can lead to discoloration (a gray or brown appearance instead of a light powder) and poor performance in subsequent dyeing applications.[7][8]

Q4: What is a realistic target purity for synthesized γ-Acid? Commercially available technical-grade γ-Acid typically has a purity of >97% as determined by HPLC.[8] With advanced purification techniques, it is possible to achieve purities exceeding 99%.[9] The required purity level is dictated by the specific application.[2]

Q5: How is the purity of γ-Acid typically measured? High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of γ-Acid and quantifying impurities.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of γ-Acid.

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete Sulfonation: Reaction time or temperature may be insufficient.Increase reaction time or moderately increase temperature. Ensure the concentration of the sulfonating agent (e.g., sulfuric acid, oleum) is adequate.[5]
Formation of Undesired Isomers: Incorrect temperature control during sulfonation can favor the formation of thermodynamically or kinetically favored isomers that are not the desired precursors.Strictly maintain the optimal temperature for the desired sulfonation pattern. High temperatures (e.g., >160°C) often favor the formation of 2-substituted naphthalene sulfonic acids.[10][11]
Product Loss During Isolation: The product may be partially soluble in the mother liquor, or precipitation may be incomplete due to suboptimal pH.Optimize the pH for precipitation. Cool the solution adequately before filtration to minimize solubility losses. Wash the filter cake with a minimal amount of cold solvent.
Product Discoloration (Gray/Brown Powder) Oxidation: The amino and hydroxyl groups on the naphthalene ring are susceptible to air oxidation, especially at elevated temperatures or under alkaline conditions.Conduct reactions, particularly the final isolation steps, under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and consider adding a small amount of an antioxidant like sodium sulfite.
Residual Impurities: Contaminants from starting materials or colored byproducts from side reactions can be carried through the synthesis.Ensure the purity of the starting 2-naphthol. Purify intermediates if significant byproduct formation is observed. Consider a final purification step with activated carbon to remove colored impurities.
Poor Purity by HPLC (Multiple Peaks) Isomeric Byproducts: The primary cause of impurity is often the presence of other isomers of aminohydroxynaphthalenesulfonic acid.Re-evaluate and optimize the sulfonation and amination conditions. Fractional crystallization can be used to separate isomers by exploiting differences in the solubility of their salts.[10]
Di-sulfonation Products: Using an excessive amount of sulfonating agent or prolonged reaction times can lead to the formation of di- or tri-sulfonated species.Use a stoichiometric amount of the sulfonating agent. Monitor the reaction progress to avoid over-sulfonation.[5]
Incomplete Amination: If using a method like the Bucherer reaction, incomplete conversion of the hydroxyl group to an amino group will leave residual hydroxy-sulfonic acid intermediates.Ensure sufficient concentration of ammonia and bisulfite, and optimize the reaction temperature and pressure as required by the Bucherer reaction protocol.[12][13]

Experimental Protocols

Protocol 1: General Synthesis of γ-Acid from 2-Naphthol

This protocol outlines a generalized industrial process. Exact conditions must be optimized for laboratory scale.

  • Sulfonation of 2-Naphthol:

    • Charge a reactor with concentrated sulfuric acid (98%) or oleum.

    • Slowly add 2-naphthol to the acid while maintaining a controlled temperature. The temperature is a critical parameter; for instance, sulfonation at lower temperatures may favor different isomers than at higher temperatures.[5][11]

    • After the addition is complete, the mixture is heated to drive the reaction and favor the formation of the desired sulfonated intermediate (e.g., 2-naphthol-6,8-disulfonic acid, or "G acid").[1]

  • Amidation (Amination):

    • The sulfonated intermediate (G-salt) is transferred to an autoclave.[1]

    • Aqueous ammonia and a catalyst/reagent such as sodium sulfite are added.

    • The mixture is heated under pressure. This step, a variation of the Bucherer-Lepetit reaction, substitutes one of the hydroxyl groups with an amino group.[12][13]

  • Alkali Fusion & Isolation:

    • The product from the amidation step is subjected to caustic fusion (e.g., with sodium hydroxide) at high temperatures. This step replaces a sulfonic acid group with a hydroxyl group.[1]

    • After the fusion, the reaction mass is cooled and dissolved in water.

    • The pH of the solution is carefully adjusted with acid (e.g., HCl or H₂SO₄) to precipitate the crude γ-Acid.[1]

  • Purification:

    • The crude product is collected by filtration and washed.

    • Further purification is achieved by recrystallization from hot water, often with pH adjustment to optimize solubility and precipitation.

Protocol 2: High-Purity Purification by High-Speed Counter-Current Chromatography (HSCCC)

For achieving analytical-grade purity (>99%), HSCCC is a powerful liquid-liquid chromatography technique that avoids solid supports. While a specific protocol for γ-Acid is not detailed, methods for similar naphthalenesulfonic acids can be adapted.[9]

  • Solvent System Selection: A two-phase solvent system is required. A common system for related compounds is n-butanol/water (1:1 v/v), sometimes acidified with a small amount of acid like trifluoroacetic acid (TFA) to ensure the analyte is in a single ionic form.[9]

  • Sample Preparation: Dissolve the crude γ-Acid in a small amount of the solvent system (either the upper or lower phase).

  • HSCCC Operation:

    • Fill the HSCCC coil with the stationary phase.

    • Rotate the coil at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the system until hydrodynamic equilibrium is reached.

    • Inject the sample and continue pumping the mobile phase.

  • Fraction Collection & Analysis: Collect fractions and analyze them by HPLC to identify those containing the high-purity product. Combine the pure fractions and remove the solvent to obtain the purified γ-Acid.[9]

Data Presentation

Table 1: Key Reaction Parameters and Their Impact
ParameterStageEffect on Yield and PurityOptimization Strategy
Temperature SulfonationControls isomeric distribution. Higher temperatures (~160°C) favor the thermodynamically stable β-isomers, while lower temperatures can produce α-isomers.[10][11]Maintain precise temperature control based on the desired intermediate. For γ-acid precursors, specific high-temperature profiles are required.
Sulfonating Agent Concentration SulfonationAffects the rate and extent of sulfonation. High concentrations or the use of oleum can lead to di- or poly-sulfonation.[5]Use a stoichiometric amount of sulfonating agent relative to 2-naphthol to minimize side reactions.
pH Isolation / PurificationThe solubility of γ-Acid is highly pH-dependent. Incorrect pH during precipitation leads to low yield or co-precipitation of impurities.Carefully adjust the pH with acid to find the isoelectric point where the product has minimum solubility for maximum recovery.
Reaction Time All StagesInsufficient time leads to incomplete reactions and low yield. Excessive time can promote side reactions, such as oxidation or disulfonation, reducing purity.Monitor reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Start 2-Naphthol (Starting Material) Step1 Sulfonation Start->Step1 Intermediate1 Sulfonated Intermediate (G-Salt) Step1->Intermediate1 Step2 Amidation (Bucherer Reaction) Intermediate1->Step2 Intermediate2 Aminated Intermediate Step2->Intermediate2 Step3 Alkali Fusion & Acidification Intermediate2->Step3 Intermediate3 Crude γ-Acid Step3->Intermediate3 Step4 Purification (Recrystallization) Intermediate3->Step4 Final Pure γ-Acid Step4->Final

Caption: General synthesis workflow for γ-Acid from 2-Naphthol.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing and solving common issues with yield and purity.

G Start Analyze Final Product CheckYield Is Yield < Target? Start->CheckYield CheckPurity Is Purity < Target? (HPLC) CheckYield->CheckPurity No ReviewReaction Review Reaction Steps: - Temp Control - Reaction Time - Stoichiometry CheckYield->ReviewReaction Yes ProcessOK Process Optimized CheckPurity->ProcessOK No IdentifyImpurity Identify Impurities: - Isomers? - Starting Material? - Side Products? CheckPurity->IdentifyImpurity Yes ReviewIsolation Review Isolation Steps: - pH of Precipitation - Filtration Technique - Solvent Volumes ReviewReaction->ReviewIsolation RefinePurification Refine Purification Protocol ReviewIsolation->RefinePurification AdjustSynthesis Adjust Synthesis Conditions IdentifyImpurity->AdjustSynthesis IdentifyImpurity->RefinePurification

Caption: Troubleshooting decision tree for γ-Acid synthesis.

References

Technical Support Center: Purification of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma Acid or γ Acid)[1][2].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Crystallization & Isolation Issues

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs if the solution is too supersaturated or cooled too quickly.[3] Here are some steps to resolve this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.[3][4]

  • Add more solvent: The oil may be an indication that the solution is too concentrated. Add a small amount of hot solvent to dissolve the oil and then attempt to recrystallize again.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[4]

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Q2: My purified product has a low yield after recrystallization. How can I improve it?

A2: Low yield can result from several factors. Consider the following:

  • Excessive solvent: Using too much solvent will result in some of the product remaining dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4][5]

  • Premature crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.

  • Solubility in the wash solvent: If washing the crystals, use a cold solvent in which the product has low solubility to avoid dissolving the purified crystals.

Q3: The color of my final product is off-white or brownish, not the expected white crystalline powder. What is the cause?

A3: The presence of colored impurities is a likely cause. This compound can appear as a white to gray to brown powder.[1]

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration during recrystallization. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Oxidation: Aminonaphthol compounds can be susceptible to oxidation, which can lead to discoloration. Try to perform the purification under an inert atmosphere (e.g., nitrogen or argon) if possible.

Purity & Contamination Issues

Q4: My purified compound still contains inorganic salts (e.g., NaCl, Na₂SO₄). How can I remove them?

A4: The high water solubility of sulfonic acids makes removing inorganic salts challenging.[3][6]

  • Ion Exchange Chromatography (IEX): This is a very effective method. You can use a weakly basic column, wash with deionized water to remove the salts, and then elute your product with a weak, volatile acid like formic acid.[6]

  • Recrystallization from a different solvent system: While highly soluble in water, trying a mixed solvent system or recrystallizing from slightly acidic water might help to leave inorganic salts behind.[7]

  • Dialysis/Size Exclusion: For larger quantities, dialysis or size exclusion chromatography can separate your organic product from small inorganic salt ions.

Q5: HPLC analysis shows the presence of isomeric impurities. How can these be removed?

A5: The synthesis of naphthalenesulfonic acids can often produce isomers.[8][9] Separating them can be difficult.

  • Fractional Crystallization: This technique relies on slight differences in solubility between isomers. It may require multiple, careful recrystallization steps.

  • Preparative HPLC: For high purity requirements, preparative high-performance liquid chromatography (HPLC) is often the most effective method, although it can be expensive and time-consuming for large quantities.

  • Salt Formation: It may be possible to selectively precipitate one isomer by forming a salt with a specific amine.[9] This would require experimentation to find a suitable salt-forming agent.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: Due to its high polarity, water is the most common solvent for recrystallizing sulfonic acids.[7] You may need to adjust the pH with a small amount of acid to decrease its solubility for better recovery. For less polar impurities, a mixed solvent system like ethanol/water might be effective.[7] Always perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[4][5]

Q2: How can I confirm the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound.[1][10] Other useful techniques include:

  • NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

  • Elemental Analysis: To confirm the elemental composition of the compound.

Q3: Are there any specific safety precautions for working with this compound?

A3: Yes. Sulfonic acids are strong acids and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Direct contact with skin or eyes can cause severe chemical burns.[3]

Q4: My compound seems to be degrading at high temperatures. What purification methods should I use?

A4: Aromatic sulfonic acids can undergo desulfonation (hydrolysis) at high temperatures in the presence of aqueous acid.[8] If thermal decomposition is a concern:

  • Avoid high heat: When recrystallizing, use the lowest temperature that allows the compound to dissolve.

  • Use non-thermal methods: Prioritize methods like ion exchange chromatography or precipitation which can be performed at room temperature.[3][6]

  • Vacuum Drying: Dry the final product under vacuum at a lower temperature instead of in a high-temperature oven.

Data Presentation

Summarize your experimental data in tables to track the effectiveness of your purification protocols.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v) Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling? Observations
Water Low High Yes White needles
Ethanol Medium High No Remained dissolved
Ethanol/Water (1:1) Low Medium Yes Small crystals

| Add other solvents | | | | |

Table 2: Purification Method Comparison

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity by HPLC (%)
Recrystallization (Water) 5.0 3.5 70 98.5
Ion Exchange Chrom. 2.0 1.2 60 >99.5

| Add other methods | | | | |

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solution

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration: Pre-heat a funnel (stemless or with a short stem) and a clean receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

  • Resin Preparation: Select a weakly basic anion exchange resin. Prepare a column with the resin according to the manufacturer's instructions. Typically, this involves slurrying the resin in deionized water and pouring it into a chromatography column.

  • Equilibration: Wash the packed column with several column volumes of deionized water until the pH of the eluent is neutral.

  • Sample Loading: Dissolve the crude product in a minimum amount of deionized water. Carefully load the solution onto the top of the column.

  • Washing (Salt Removal): Elute the column with deionized water. The product, being an acid, should bind to the basic resin, while neutral inorganic salts will wash through. Collect fractions and monitor the eluent (e.g., by conductivity) until all salts have been removed.

  • Elution: Elute the purified product from the resin using a weak acid solution (e.g., 0.1 - 0.5 M formic acid in water). The acid will protonate the resin's basic sites, releasing your sulfonic acid.

  • Isolation: Collect the fractions containing the product (monitor by UV-Vis spectroscopy or thin-layer chromatography). Combine the desired fractions.

  • Solvent Removal: Remove the formic acid and water by rotary evaporation or lyophilization (freeze-drying) to obtain the pure, solid product.[6]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification Step cluster_isolate Isolation & Analysis Crude Crude Product Dissolve Dissolve in Solvent Crude->Dissolve HotFilt Hot Filtration (remove insolubles) Dissolve->HotFilt Recrystallization Path IEX Ion Exchange (remove salts) Dissolve->IEX Chromatography Path Cool Cool & Crystallize HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Analysis Purity Analysis (HPLC) IEX->Analysis Wash Wash Crystals VacFilt->Wash Dry Dry Product Wash->Dry Dry->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem During Purification? OilingOut Product 'Oiling Out'? Start->OilingOut Yes LowYield Low Yield? Start->LowYield No OilingOut->LowYield No Sol1 Slow cooling rate Add seed crystal Use more solvent OilingOut->Sol1 Yes Impure Product Impure? LowYield->Impure No Sol2 Use min. hot solvent Ensure full cooling Use cold wash solvent LowYield->Sol2 Yes Sol3 Use activated carbon Try Ion Exchange Fractional Crystallization Impure->Sol3 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

addressing solubility problems of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is generally sparingly soluble in cold water, with increased solubility in hot water. Its solubility is significantly influenced by pH. The presence of the sulfonic acid group enhances its polarity, making it more soluble in polar solvents compared to non-polar organic solvents. The sodium salt form of the compound is readily soluble in water.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound, an amphoteric molecule with both an acidic sulfonic acid group and a basic amino group, is pH-dependent. Solubility is expected to be lowest at its isoelectric point, where the net charge of the molecule is zero. In acidic solutions (low pH), the amino group is protonated, leading to a net positive charge and increased solubility. In basic solutions (high pH), the sulfonic acid and hydroxyl groups are deprotonated, resulting in a net negative charge and also increasing solubility.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.

Q4: What are the primary safety precautions to take when handling this compound?

Handle this compound in a well-ventilated area.[1] It is advised to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing in dust. In case of contact with eyes or skin, rinse immediately with plenty of water.[2][3]

Troubleshooting Guide

Issue 1: The compound is not dissolving in water.
  • Initial Steps:

    • Increase Temperature: Gently heat the solution. The solubility of this compound is reported to be higher in hot water. One source indicates a solubility of 4.5 g/L in hot water.

    • Agitation: Stir or sonicate the mixture to aid dissolution.

  • Advanced Troubleshooting:

    • Adjust pH: Since this is an amino sulfonic acid, its solubility is pH-dependent.

      • Acidification: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. This will protonate the amino group and should increase solubility.

      • Alkalinization: Alternatively, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. This will deprotonate the sulfonic acid and hydroxyl groups, which should also increase solubility.

    • Form a Salt: Convert the acid to its more soluble sodium salt by adding a stoichiometric amount of sodium hydroxide or sodium carbonate. The sodium salt is known to be readily soluble in water.

Issue 2: The compound precipitates out of solution.
  • Possible Causes & Solutions:

    • Temperature Change: If the solution was heated to dissolve the compound, it might precipitate upon cooling. Try to maintain the temperature of the solution or prepare a fresh solution at the working temperature.

    • pH Shift: A change in the pH of the solution could have caused the compound to reach its isoelectric point, where it is least soluble. Re-adjust the pH by adding a small amount of dilute acid or base.

    • Solvent Evaporation: If the solvent has evaporated over time, the concentration of the compound may have exceeded its solubility limit. Add more solvent to dilute the solution.

Data Presentation

Table 1: Reported Aqueous Solubility of this compound

TemperatureReported SolubilitySource/Comment
Hot Water4.5 g/LConflicting data exists, caution is advised.
100°C0.4% (w/v)This is equivalent to 4 g/L.

Note: There is a discrepancy in the reported solubility values in hot water. Researchers should experimentally determine the solubility for their specific application.

Table 2: General Solubility of Amino Naphthalenesulfonic Acids in Various Solvents

SolventGeneral SolubilityRemarks
WaterSparingly to moderately soluble, pH and temperature-dependent.Solubility is lowest at the isoelectric point.
EthanolGenerally low solubility.
DMSOMay have moderate solubility.Often used as a solvent for less soluble organic compounds.
AcetoneGenerally low solubility.

Experimental Protocols

Protocol 1: General Dissolution of this compound
  • Weigh the desired amount of this compound.

  • Add a small amount of the desired solvent (e.g., deionized water).

  • Stir the mixture vigorously. If the compound does not dissolve, gently heat the solution while stirring.

  • If solubility is still an issue, adjust the pH by adding dilute acid or base dropwise until the compound dissolves.

  • Once dissolved, the volume can be adjusted to the final desired concentration with the solvent.

Protocol 2: Synthesis of an Azo Dye (Illustrative Example)

This protocol describes a general procedure for the synthesis of an azo dye using an aromatic amine like this compound.

  • Diazotization: a. Dissolve the this compound in a dilute acidic solution (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. b. Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. This reaction forms the diazonium salt.

  • Coupling: a. In a separate beaker, dissolve a coupling agent (e.g., a phenol or another aromatic amine) in a suitable solvent. b. Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring, while maintaining a low temperature. c. The azo dye will precipitate out of the solution.

  • Isolation: a. Collect the precipitated dye by filtration. b. Wash the dye with cold water to remove any unreacted starting materials and salts. c. Dry the purified azo dye.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_isolation Step 3: Isolation A Dissolve 6-Amino-4-hydroxy-2- naphthalenesulfonic acid in dilute HCl B Cool to 0-5°C A->B C Add cold NaNO₂ solution B->C D Formation of Diazonium Salt C->D F Add Diazonium Salt Solution D->F E Dissolve Coupling Agent E->F G Azo Dye Precipitation F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry the Azo Dye I->J

Caption: Experimental workflow for the synthesis of an azo dye.

troubleshooting_workflow Start Compound does not dissolve Heat Apply gentle heat and agitation Start->Heat Check1 Dissolved? Heat->Check1 AdjustpH Adjust pH (add dilute acid or base) Check1->AdjustpH No Success Solubilization Successful Check1->Success Yes Check2 Dissolved? AdjustpH->Check2 FormSalt Consider forming a soluble salt (e.g., sodium salt) Check2->FormSalt No Check2->Success Yes Check3 Dissolved? FormSalt->Check3 Check3->Success Yes Failure Consult further literature or consider alternative solvent Check3->Failure No

Caption: Troubleshooting workflow for solubility issues.

References

minimizing side reactions with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments, particularly in the synthesis of azo dyes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter when working with this compound.

Q1: My azo coupling reaction with this compound is producing a mixture of products with different colors. What is causing this?

A1: The formation of multiple products is a common issue and is primarily due to the pH of the reaction medium. This compound has two nucleophilic sites for azo coupling: the amino group and the hydroxyl group. The pH of the coupling reaction determines which site is more reactive, leading to the formation of different isomers: the aminoazo or the hydroxyazo compound.[1][2][3][4]

  • Aminoazo Compound: Coupling at the amino group is favored under acidic to neutral conditions.

  • Hydroxyazo Compound: Coupling at the hydroxyl group is favored under alkaline conditions.

Troubleshooting Steps:

  • Strict pH Control: Carefully monitor and control the pH of your reaction mixture. Use a pH meter and appropriate buffer systems to maintain the desired pH for selective coupling.

  • Slow Addition of Diazo Compound: Add the diazonium salt solution slowly to the solution of this compound to avoid localized pH changes.

  • Product Analysis: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the product mixture and identify the different isomers formed.

Q2: I am observing a significant amount of a dark, tar-like byproduct in my reaction. How can I prevent this?

A2: The formation of tar-like substances can be attributed to several factors, including the formation of bisazo dyes and other side reactions. A bisazo dye can be formed as a byproduct, especially in highly concentrated solutions.[1][2][3][4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise molar ratio of the diazonium salt to the this compound to minimize the chance of a second coupling reaction.

  • Dilute Reaction Conditions: Working in more dilute solutions can reduce the likelihood of bisazo dye formation.[1][2][3][4]

  • Low Temperature: Maintain a low temperature (0-5 °C) throughout the reaction to minimize decomposition of the diazonium salt and other side reactions.

Q3: My final product seems to have impurities that are difficult to remove by simple recrystallization. What are these impurities and how can I purify my product?

A3: Besides isomeric products and bisazo dyes, another potential side reaction is N-coupling, where the diazonium ion couples with the nitrogen atom of the amino group to form a triazene.[1][2][3][4] These triazenes can be unstable and contribute to product impurity.

Purification Strategies:

  • Salting Out: For sulfonated azo dyes, which are often water-soluble, "salting out" is a common purification technique. The addition of a saturated salt solution (e.g., sodium chloride) reduces the solubility of the dye, causing it to precipitate.[5][6]

  • Recrystallization: While challenging for some sulfonated dyes, recrystallization from a suitable solvent system can be effective. Mixtures of water with a miscible organic solvent like ethanol are often used.

  • Chromatography: For high-purity requirements, column chromatography or preparative HPLC can be employed to separate closely related isomers and byproducts.[7]

Quantitative Data

The ratio of aminoazo to hydroxyazo products is highly dependent on the pH of the coupling reaction. The following table summarizes the expected product distribution based on reaction conditions.

pH RangePredominant ProductPotential Side Products
Acidic (pH < 7) Aminoazo CompoundTrace amounts of hydroxyazo compound, N-coupling products
Alkaline (pH > 7) Hydroxyazo CompoundBisazo dyes, oxidation products

Experimental Protocols

Protocol 1: Selective Synthesis of the Aminoazo Dye

  • Diazotization: Prepare the diazonium salt of your aromatic amine under standard conditions (0-5 °C in acidic medium with sodium nitrite).

  • Coupling Reaction:

    • Dissolve this compound in a suitable buffer solution to maintain a pH between 4 and 6.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.

    • Maintain the temperature and pH throughout the addition.

    • Continue stirring for 1-2 hours after the addition is complete.

  • Isolation and Purification:

    • Isolate the precipitated dye by filtration.

    • Wash the filter cake with a cold, dilute salt solution.

    • Purify the product by salting out or recrystallization.

Protocol 2: Selective Synthesis of the Hydroxyazo Dye

  • Diazotization: Prepare the diazonium salt as described in Protocol 1.

  • Coupling Reaction:

    • Dissolve this compound in a suitable alkaline buffer solution to maintain a pH between 8 and 10.

    • Cool the solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution with vigorous stirring.

    • Monitor and adjust the pH as needed during the addition.

    • Continue stirring for 1-2 hours at low temperature.

  • Isolation and Purification:

    • Isolate the product by filtration or by salting out.

    • Wash the product with a brine solution.

    • Recrystallize from an appropriate solvent system if necessary.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for experiments involving this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products A Aromatic Amine C Diazonium Salt A->C Diazotization (NaNO2, H+) B 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid D Aminoazo Dye B->D E Hydroxyazo Dye B->E G N-Coupling Product B->G C->D Coupling (Acidic pH) C->E Coupling (Alkaline pH) C->G N-Coupling Side Reaction F Bisazo Byproduct D->F Further Coupling E->F Further Coupling

Caption: Reaction pathways in azo coupling with this compound.

G start Start Experiment issue Mixture of Products / Low Yield? start->issue check_ph Check pH Control issue->check_ph Yes purification Purification Strategy issue->purification No check_temp Check Temperature Control (0-5 °C) check_ph->check_temp check_stoich Check Stoichiometry check_temp->check_stoich check_stoich->purification salting_out Salting Out purification->salting_out recrystallization Recrystallization purification->recrystallization chromatography Chromatography purification->chromatography end Pure Product salting_out->end recrystallization->end chromatography->end

Caption: Troubleshooting workflow for minimizing side reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, commonly known as Gamma Acid, is a key intermediate in the synthesis of azo dyes.[1][2] Its chemical structure allows for the production of a variety of dyes with good fastness properties, making it valuable in the textile industry.[1] It is also used in the synthesis of specialty dyes and has potential applications as a precursor for fluorescent brightening agents and diagnostic reagents.[3]

Q2: What are the key physical and chemical properties of Gamma Acid?

The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 90-51-7[1]
Molecular Formula C₁₀H₉NO₄S[1]
Molecular Weight 239.25 g/mol [1]
Appearance White to gray or brown crystalline powder[4]
Solubility in hot water 4.5 g/L[5]
Purity (commercial) Can be as low as 70-85%[6]

Q3: How should I store this compound?

Store in a tightly closed container in a dry and well-ventilated place.[7] It is light-sensitive and can change color on exposure to light, especially when moist.

Troubleshooting Guide

Problem 1: Poor Solubility of Gamma Acid

Symptoms:

  • The compound does not fully dissolve in the reaction solvent.

  • Inconsistent reaction rates or yields.

Possible Causes and Solutions:

CauseSolution
Low water solubility of the free acid The free acid form of Gamma Acid has limited solubility in water.[8] Consider converting it to its more soluble sodium salt by dissolving it in a dilute alkaline solution, such as sodium carbonate or sodium hydroxide.
Incorrect solvent choice Gamma Acid is generally insoluble in common organic solvents like ethanol, ether, and benzene.[8] For non-aqueous reactions, consider specialized polar aprotic solvents, but test solubility on a small scale first.
pH of the solution The solubility of Gamma Acid is pH-dependent. In acidic solutions, the sulfonic acid group is protonated, which can affect solubility. Adjusting the pH to a neutral or slightly alkaline range will increase solubility by forming the sulfonate salt.
Problem 2: Unexpected Side Products in Azo Coupling Reactions

Symptoms:

  • Formation of multiple colored products.

  • Difficulty in purifying the desired azo dye.

  • Low yield of the target product.

Possible Causes and Solutions:

CauseSolution
Incorrect pH control Gamma Acid has two potential coupling sites: the 1-position and the 7-position. The site of azo coupling is highly dependent on the pH of the reaction mixture. Coupling at the 1-position is favored in acidic conditions, while coupling at the 7-position occurs in alkaline conditions.[9]
To favor coupling at the 1-position: Maintain a mildly acidic to neutral pH (around 4.5-6).[9][10] Use a buffer system to ensure stable pH control.
To favor coupling at the 7-position: Perform the reaction in an alkaline solution.
Decomposition of the diazonium salt Diazonium salts are unstable, especially at elevated temperatures. Their decomposition can lead to the formation of phenols and other byproducts that can react to form unwanted colored impurities.
Maintain the temperature of the diazotization and coupling reactions between 0-5°C using an ice bath.[11] Use the diazonium salt solution immediately after its preparation.
Impurities in the starting Gamma Acid Technical grade Gamma Acid can contain significant impurities from its manufacturing process (e.g., starting materials like G-salt or β-naphthol, and byproducts from sulfonation and amination steps).[8][12] These impurities can undergo their own coupling reactions.
Use high-purity Gamma Acid (>97%). If using technical grade material, consider a purification step. A potential purification method for a similar compound involved high-speed counter-current chromatography.[6]
Problem 3: Inconsistent Product Quality and Color

Symptoms:

  • Batch-to-batch variation in the color and intensity of the synthesized dye.

  • Poor reproducibility of experimental results.

Possible Causes and Solutions:

CauseSolution
Variability in the purity of commercial Gamma Acid As mentioned, commercial Gamma Acid can have purity levels as low as 70-85%.[6] This variability in impurity profiles between batches is a major source of inconsistency.
Source high-purity Gamma Acid from a reliable supplier. If possible, analyze the purity of each new batch by HPLC before use.[13]
Light sensitivity and degradation of Gamma Acid Exposure to light, especially when moist, can cause Gamma Acid to degrade and change color, which will affect the final product.
Store Gamma Acid in a dark, dry place. Prepare solutions fresh and protect them from light during the reaction.
Inadequate control of reaction parameters Slight variations in temperature, pH, and reaction time can significantly impact the outcome of the azo coupling reaction.
Implement strict control over all reaction parameters. Use a calibrated pH meter and a reliable temperature control system.[14]

Experimental Protocols

General Protocol for Azo Dye Synthesis using this compound

This protocol outlines the general steps for the synthesis of an azo dye. Note: This is a general guideline and may need to be optimized for specific diazonium salts and desired products.

1. Diazotization of an Aromatic Amine: a. Dissolve the primary aromatic amine in a dilute mineral acid (e.g., HCl) and cool the solution to 0-5°C in an ice bath. b. Prepare a solution of sodium nitrite in cold water. c. Slowly add the sodium nitrite solution to the amine solution while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is often indicated by a color change.

2. Preparation of the Gamma Acid Solution (Coupling Component): a. Dissolve this compound in a dilute alkaline solution (e.g., sodium carbonate solution) to form the soluble sodium salt. b. Cool this solution to 0-5°C in an ice bath. c. Adjust the pH of the solution to the desired level for the coupling reaction (acidic for 1-position coupling, alkaline for 7-position coupling) using an appropriate buffer or by careful addition of acid or base.

3. Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold Gamma Acid solution with vigorous stirring. b. Maintain the temperature at 0-5°C throughout the addition. c. A colored precipitate of the azo dye should form. d. Continue stirring for a specified time to ensure the reaction goes to completion.

4. Isolation and Purification of the Azo Dye: a. Collect the precipitated dye by filtration. b. Wash the solid with cold water to remove any unreacted salts. c. The crude dye can be purified by recrystallization from an appropriate solvent.

Visualizing Experimental Workflows and Concepts

Troubleshooting Logic for Azo Coupling with Gamma Acid

Troubleshooting_Azo_Coupling start Problem with Azo Coupling Reaction check_purity Check Purity of Gamma Acid start->check_purity check_temp Verify Reaction Temperature check_purity->check_temp High Purity impure Impurities Present check_purity->impure Low Purity check_ph Confirm pH Control check_temp->check_ph No high_temp Temperature > 5°C check_temp->high_temp Yes incorrect_ph Incorrect or Unstable pH check_ph->incorrect_ph Yes success Successful Reaction check_ph->success No purify Purify Gamma Acid or Source High-Purity Reagent impure->purify purify->success control_temp Maintain Temperature at 0-5°C high_temp->control_temp control_temp->success adjust_ph Use Buffer and Calibrated pH Meter for Precise Control incorrect_ph->adjust_ph adjust_ph->success

Caption: Troubleshooting workflow for azo coupling reactions.

pH-Dependent Azo Coupling with Gamma Acid

pH_Dependent_Coupling cluster_conditions Reaction Conditions gamma_acid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid acidic Acidic pH (~4.5-6) gamma_acid->acidic reacts under alkaline Alkaline pH gamma_acid->alkaline reacts under diazonium Ar-N₂⁺ (Diazonium Salt) product1 Coupling at 1-position acidic->product1 product2 Coupling at 7-position alkaline->product2

Caption: Control of regioselectivity in azo coupling.

References

Validation & Comparative

A Comparative Analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, in various experimental contexts. We will explore its performance in the synthesis of azo dyes, its potential as a scaffold for antiviral agents, and the fluorescent properties of its derivatives. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in evaluating its suitability for their specific applications.

Azo Dye Synthesis: A Performance Benchmark

This compound is a key coupling component in the synthesis of a wide range of azo dyes, valued for producing vibrant and lightfast colors.[1] This section compares the synthesis of an azo dye using Gamma Acid with a structurally similar, common alternative, 2-naphthol.

Data Presentation: Azo Dye Synthesis
ParameterAzo Dye from this compoundAzo Dye from 2-Naphthol (Alternative)
Starting Materials Aniline, this compoundAniline, 2-Naphthol
Reported Yield Not explicitly found in a single source, but generally high yields are expected in azo coupling reactions.86.94%[2]
Purity Assessment High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis of azo dyes.[3][4]HPLC analysis is also the standard method.[3][4]
Color of Resulting Dye Typically yields red to violet dyes.Produces a scarlet red dye.[2]
Key Reaction Steps Diazotization of aniline followed by azo coupling with Gamma Acid.Diazotization of aniline followed by azo coupling with 2-naphthol.[5]
Experimental Protocol: Synthesis of an Azo Dye using this compound

This protocol is adapted from standard azo dye synthesis procedures.[6][7]

Materials:

  • Aniline

  • This compound (Gamma Acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of Aniline:

    • In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzene diazonium chloride solution.

  • Preparation of the Coupling Solution:

    • In a separate beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium carbonate or sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and adjust the pH to the optimal range for coupling (typically alkaline for phenols and acidic for amines) by adding sodium hydroxide or hydrochloric acid as needed.

    • A brightly colored precipitate of the azo dye should form.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the dye with cold distilled water to remove any unreacted salts.

    • The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a water-ethanol mixture).

    • Dry the purified dye in an oven at a suitable temperature.

  • Characterization:

    • Determine the yield of the synthesized dye.

    • Assess the purity of the dye using High-Performance Liquid Chromatography (HPLC).

    • Characterize the structure of the dye using spectroscopic methods such as FT-IR, UV-Vis, and NMR.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification & Analysis Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Solution Aniline->Diazonium_Salt 1. HCl_H2O HCl / H₂O HCl_H2O->Diazonium_Salt 2. NaNO2 NaNO₂ Solution NaNO2->Diazonium_Salt 3. (slowly) Ice_Bath1 Ice Bath (0-5°C) Azo_Dye Azo Dye (Precipitate) Diazonium_Salt->Azo_Dye 4. (slowly) Gamma_Acid 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid Coupling_Solution Coupling Solution Gamma_Acid->Coupling_Solution NaOH_sol NaOH Solution NaOH_sol->Coupling_Solution Ice_Bath2 Ice Bath (0-5°C) Coupling_Solution->Azo_Dye Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye Analysis HPLC / Spectroscopy Purified_Dye->Analysis

Caption: Workflow for the synthesis of an azo dye.

Antiviral Activity: Naphthalenesulfonic Acid Derivatives as HIV Inhibitors

Derivatives of naphthalenesulfonic acids have shown promise as inhibitors of key enzymes in the HIV life cycle, namely reverse transcriptase and integrase. This section provides a comparative overview of the inhibitory activity of various naphthalenesulfonic acid derivatives, highlighting the potential of this chemical scaffold in drug development.

Data Presentation: Anti-HIV Activity of Naphthalenesulfonic Acid Derivatives
CompoundTarget EnzymeIC₅₀ / ED₅₀Reference CompoundIC₅₀ of Reference
Dipalmitoylated 2,7-naphthalenedisulfonic acid derivative HIV-1 Reverse TranscriptaseIC₅₀: 2.42 µMSuraminIC₅₀: 9.4 µM
HIV-2 Reverse TranscriptaseIC₅₀: 0.86 µMSuraminIC₅₀: 15.5 µM
Bis(naphthalenedisulfonic acid) with biphenyl spacer HIV-1 (cell-based)ED₅₀: 7.6 µM--
HIV-2 (cell-based)ED₅₀: 36 µM--
Cholesterol-linked 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid analogue HIV-1 Reverse Transcriptase (RDDP activity)IC₅₀: 0.06 µM--

IC₅₀: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective dose.

Experimental Protocol: In Vitro HIV-1 Integrase Inhibition Assay

This protocol is a generalized procedure based on established methods for evaluating HIV-1 integrase inhibitors.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Test compounds (derivatives of this compound)

  • Assay buffer (containing a divalent cation, e.g., Mg²⁺ or Mn²⁺)

  • 96-well plates

  • Plate reader capable of detecting the chosen assay signal (e.g., fluorescence, radioactivity)

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to obtain a range of concentrations for testing.

    • Prepare the reaction mixture containing the assay buffer, oligonucleotide substrates, and HIV-1 integrase enzyme.

  • Inhibition Assay:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the reaction mixture to each well to initiate the reaction.

    • Include positive controls (no inhibitor) and negative controls (no enzyme) in the assay plate.

    • Incubate the plate at 37 °C for a specified period (e.g., 60-90 minutes) to allow the integration reaction to proceed.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the extent of the integration reaction using a suitable method. This could involve:

      • Radioactive labeling of the oligonucleotides and detection of incorporated radioactivity.

      • Fluorescently labeled oligonucleotides and detection of fluorescence polarization or FRET.

      • An ELISA-based method to detect the product of the integration reaction.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Signaling Pathway: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Integrase Integrase Enzyme Integrase->Integration Provirus Provirus Integration->Provirus Host_DNA Host Cell DNA Host_DNA->Integration Inhibitor Naphthalenesulfonic Acid Derivative Inhibitor->Integrase Inhibition

Caption: Inhibition of HIV-1 integrase by naphthalenesulfonic acid derivatives.

Fluorescent Properties: Exploring the Potential of Gamma Acid Derivatives

Data Presentation: Fluorescent Properties of Naphthalenesulfonic Acid Derivatives
CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Environment
8-Anilino-1-naphthalenesulfonic acid (ANS) ~350~520 (free)Low in waterAqueous vs. Hydrophobic
~370~470 (bound to protein)High in non-polar environments
Representative Rhodamine Dyes (for comparison) 530-560550-5800.3 - 0.95Various solvents
Azo Dye from Gamma Acid (Expected) Varies with structureVaries with structureNot Determined-
Experimental Protocol: Characterization of Fluorescent Properties

This protocol outlines the general steps for characterizing the fluorescent properties of a newly synthesized dye.

Materials:

  • Synthesized azo dye derived from this compound

  • A set of solvents with varying polarity (e.g., water, ethanol, cyclohexane)

  • A known fluorescence standard with a similar excitation and emission range (e.g., quinine sulfate, rhodamine 6G)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Absorption Spectroscopy:

    • Prepare dilute solutions of the synthesized dye in the different solvents.

    • Measure the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_max).

  • Emission Spectroscopy:

    • Using a fluorometer, excite the dye solution at its absorption maximum.

    • Record the fluorescence emission spectrum to determine the emission maximum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of the sample dye and the fluorescence standard in the same solvent, with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

  • Data Analysis:

    • Compare the absorption and emission maxima, Stokes shift, and quantum yield of the synthesized dye in different solvents to understand its solvatochromic and fluorescent properties.

Logical Diagram: Fluorescence Analysis

Fluorescence_Analysis cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Dye Synthesized Azo Dye (from Gamma Acid) UV_Vis UV-Vis Spectrophotometer Synthesized_Dye->UV_Vis Fluorometer Fluorometer Synthesized_Dye->Fluorometer Absorption_Spectrum Absorption Spectrum UV_Vis->Absorption_Spectrum Emission_Spectrum Emission Spectrum Fluorometer->Emission_Spectrum Abs_Max Absorption Maximum (λmax) Absorption_Spectrum->Abs_Max Em_Max Emission Maximum (λem) Emission_Spectrum->Em_Max Quantum_Yield Quantum Yield (Φ) Emission_Spectrum->Quantum_Yield Stokes_Shift Stokes Shift Abs_Max->Stokes_Shift Em_Max->Stokes_Shift Comparison Comparison with Alternative Dyes Stokes_Shift->Comparison Quantum_Yield->Comparison

Caption: Logical workflow for the analysis of fluorescent properties.

References

A Comparative Performance Analysis of Gamma-Aminobutyric Acid (GABA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Gamma-Aminobutyric Acid (GABA) derivatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic and investigational purposes. This analysis covers key performance aspects, including mechanism of action, potency, efficacy, and clinical effectiveness, with a focus on gabapentinoids and direct GABA receptor modulators.

Overview of Gamma Acid Derivatives

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] GABA derivatives are a broad class of compounds designed to modulate the GABAergic system for therapeutic benefit. These can be broadly categorized into:

  • Gabapentinoids (e.g., Gabapentin, Pregabalin): These are structural analogs of GABA but do not act directly on GABA receptors. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[2][3]

  • GABA Receptor Agonists: These compounds directly bind to and activate GABA receptors (GABA-A and GABA-B), mimicking the action of endogenous GABA. Baclofen is a classic example of a GABA-B receptor agonist.[4][5]

  • GABA Receptor Positive Allosteric Modulators (PAMs): These molecules bind to a site on the GABA receptor that is different from the GABA binding site. This binding enhances the effect of GABA, typically by increasing the frequency or duration of channel opening, without directly activating the receptor themselves.[6][7][8]

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the performance of different GABA derivatives. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.

Table 1: Comparative Efficacy of Pregabalin and Gabapentin in Neuropathic Pain (Clinical Data Meta-Analysis)
Outcome MeasureComparisonResult95% Confidence Interval
Visual Analog Scale (VAS) up to 12-14 weeksPregabalin vs. GabapentinSMD: -0.47-0.74 to -0.19
SF-12/SF-36/EQ-5D ScoresPregabalin vs. GabapentinSMD: 0.390.11 to 0.68
Days with no/mild painPregabalin vs. GabapentinMD: 9.008.93 to 9.07
Days with severe painPregabalin vs. GabapentinMD: -3.00-4.96 to -1.04
Opioid ConsumptionPregabalin vs. GabapentinOR: 0.500.33 to 0.76

Data synthesized from a meta-analysis of 14 studies with 3,346 patients.[1] SMD: Standardized Mean Difference; MD: Mean Difference; OR: Odds Ratio.

Table 2: Comparative Efficacy of Pregabalin and Baclofen in a Rodent Model of Neuropathic Pain
Time PointThermal Hyperalgesia (% MPE)Mechanical Hyperalgesia (g)
Pregabalin (30mg/kg) Baclofen (5mg/kg)
30 min45.2 ± 3.128.7 ± 2.5
60 min52.8 ± 3.535.1 ± 2.8
120 min41.6 ± 2.9*25.3 ± 2.1

*Data from a study using the chronic constriction injury model in rats.[9] Values are presented as mean ± SEM. MPE: Maximum Possible Effect. p < 0.05 compared to baclofen.

Table 3: GABA Potency (EC50) at Different GABA-A Receptor α-Subunits
GABA-A Receptor Subunit CompositionGABA EC50 (μM)
α1β3γ22.1
α2β3γ213.4
α3β3γ212.5
α4β3γ22.1
α5β3γ21.4
α6β3γ20.17

Data from whole-cell patch-clamp recordings in HEK293 cells.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of Gamma Acid derivatives.

GABA_A_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converted by GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_released->GABA_A_Receptor Binds to Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl- influx leads to PAM Positive Allosteric Modulator (PAM) PAM->GABA_A_Receptor Modulates

GABA-A Receptor Signaling and Positive Allosteric Modulation.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., HEK293 cells transfected with GABA-A receptor subunits) Recording Patch-Clamp Recording (Whole-cell configuration, voltage clamp at -60 mV) Cell_Prep->Recording Baseline Establish Baseline (Apply GABA EC10-EC20) Recording->Baseline Drug_App Drug Application (Co-apply test compound with GABA) Baseline->Drug_App Washout Washout Drug_App->Washout Data_Analysis Data Analysis (Measure peak current amplitude, calculate % potentiation) Washout->Data_Analysis

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Anticonvulsant_Animal_Model Animal_Admin Animal Administration (Test compound administered to mice or rats) Seizure_Induction Seizure Induction (e.g., Pentylenetetrazole (PTZ) or Maximal Electroshock (MES)) Animal_Admin->Seizure_Induction Observation Observation (Latency to seizure, seizure severity, duration) Seizure_Induction->Observation Data_Comparison Data Comparison (Compare with vehicle control and standard drug like diazepam) Observation->Data_Comparison

Workflow for an Anticonvulsant Animal Model Study.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulators

This protocol is a standard method for assessing the modulatory effects of compounds on GABA-A receptor currents in a controlled in vitro setting.[2][3][6][11]

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.

  • Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

  • Culture: Cells are cultured on glass coverslips and used for recording 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. (CsCl is used to block potassium channels).

  • GABA Stock Solution: 100 mM GABA in deionized water. A sub-maximal concentration (EC10-EC20) is used to elicit a baseline current.

  • Test Compound Stock Solution: 10 mM in DMSO, diluted to final concentrations in the external solution.

3. Recording Procedure:

  • Pipette Fabrication: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.

  • Whole-Cell Configuration: A high-resistance (>1 GΩ) seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: A rapid solution exchange system is used for fast application and washout of GABA and the test compound.

4. Data Acquisition and Analysis:

  • Whole-cell currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • The peak amplitude of the GABA-evoked current is measured in the absence and presence of the test compound.

  • The percentage of potentiation is calculated as: [((I_GABA+Compound / I_GABA) - 1) * 100].

  • For dose-response analysis, data are fitted to a Hill equation to determine the EC50.

Anticonvulsant Screening in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of potential antiepileptic drugs. The pentylenetetrazole (PTZ) and maximal electroshock (MES) models are widely used.[12][13][14][15]

1. Animals:

  • Swiss-albino mice are a commonly used strain for these studies.

2. Drug Administration:

  • Test compounds, a vehicle control, and a standard anticonvulsant drug (e.g., diazepam or phenytoin) are administered to different groups of animals, typically via intraperitoneal (i.p.) injection.

3. Seizure Induction:

  • Pentylenetetrazole (PTZ) Model: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered. This model is predictive of efficacy against absence seizures.

  • Maximal Electroshock (MES) Model: A brief electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. This model is predictive of efficacy against generalized tonic-clonic seizures.

4. Observation and Data Collection:

  • Animals are observed for the onset of seizures (latency), the severity of convulsions (e.g., using a scoring system), and the duration of the seizure.

  • The number of animals protected from seizures and the mortality rate in each group are recorded.

5. Data Analysis:

  • The data from the test compound group are statistically compared to the vehicle control and standard drug groups to determine anticonvulsant activity.

Conclusion

The performance of Gamma Acid derivatives is highly dependent on their specific mechanism of action and the targeted receptor subtype or channel. Gabapentinoids, such as pregabalin and gabapentin, have established efficacy in neuropathic pain, with some clinical data suggesting pregabalin may offer advantages in pain relief and quality of life improvements.[1] Direct GABA receptor modulators, including agonists like baclofen and a diverse range of PAMs, show promise for conditions such as spasticity, anxiety, and epilepsy. Notably, GABA-B receptor PAMs are being investigated for their potential to offer therapeutic benefits with a better side-effect profile compared to full agonists.[16] The choice of a specific Gamma Acid derivative for research or therapeutic development should be guided by a thorough understanding of its pharmacological profile, supported by robust preclinical and clinical data.

References

The Reproducibility of Experiments Using 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, and its alternatives in common research applications. We will delve into its use as a fluorescent probe and as a precursor in chemical synthesis, presenting supporting data and detailed protocols to ensure experimental consistency.

Performance in Fluorescence Spectroscopy

This compound and its derivatives are often used as fluorescent probes to study protein conformation and binding. The fluorescence of these molecules is sensitive to the polarity of their microenvironment, typically showing increased quantum yield in nonpolar environments, such as the hydrophobic pockets of proteins. This property allows researchers to monitor protein folding, ligand binding, and other conformational changes.

While specific quantitative data on the reproducibility of this compound is not extensively documented in comparative studies, we can infer its performance characteristics by examining structurally similar and widely used naphthalenesulfonic acid derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS). The reproducibility of fluorescence assays is influenced by factors such as instrument calibration, reagent purity, and environmental conditions.

Below is a comparison of the spectral properties of various ANS derivatives, which can serve as a guide for selecting suitable alternatives and understanding the impact of chemical modifications on fluorescence.

Table 1: Comparison of Spectral Properties of ANS and its Derivatives

CompoundSolventMax. Absorbance (nm)Max. Emission (nm)Quantum Yield (Φ)
8-Anilino-1-naphthalenesulfonic acid (ANS) Water3505150.003
Ethylene Glycol3714820.29
8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate Water3505100.004
Ethylene Glycol3704780.35
8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate Water3505120.005
Ethylene Glycol3704800.32
8-((3,5-Difluorophenyl)amino)naphthalene-1-sulfonate Water3505080.006
Ethylene Glycol3684750.40

Data adapted from a study on ANS derivatives, which provides a useful comparison for understanding how structural changes affect fluorescence properties. The reproducibility of these measurements is subject to the experimental conditions outlined in the original study.

Experimental Protocol: Use of Naphthalenesulfonic Acids as Fluorescent Probes for Protein Binding

This protocol provides a general framework for using this compound or its alternatives as fluorescent probes to study protein-ligand interactions.

Materials:

  • This compound (or alternative probe)

  • Purified protein of interest

  • Ligand of interest

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the purified protein at a known concentration in the assay buffer.

    • Prepare a stock solution of the ligand in the assay buffer.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the assay buffer.

    • Scan the excitation spectrum while monitoring emission at an estimated wavelength to determine the optimal excitation wavelength.

    • Scan the emission spectrum using the determined excitation wavelength to find the emission maximum.

  • Fluorescence Titration:

    • To a cuvette containing the fluorescent probe at its working concentration, add increasing concentrations of the protein.

    • After each addition, allow the system to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

    • Observe the change in fluorescence intensity and/or a shift in the emission maximum.

  • Competitive Binding Assay:

    • To a pre-incubated solution of the fluorescent probe and protein (at concentrations determined from the titration experiment), add increasing concentrations of the ligand.

    • Record the fluorescence spectrum after each addition. A decrease in fluorescence may indicate the displacement of the probe by the ligand, suggesting they bind to the same or overlapping sites.

Sources of Variability and Ensuring Reproducibility:

  • Probe Concentration: The final concentration of the probe should be carefully controlled as it can affect fluorescence intensity and binding stoichiometry.

  • Protein Concentration and Purity: Inaccurate protein concentration or the presence of impurities can lead to inconsistent results.

  • Buffer Conditions: pH, ionic strength, and the presence of additives can influence both protein conformation and probe fluorescence.

  • Temperature: Temperature fluctuations can affect binding affinities and fluorescence quantum yields.[1]

  • Instrumentation: Variations in lamp intensity and detector sensitivity can introduce variability. Regular calibration and the use of reference standards are crucial.

Role in Signaling Pathways

Derivatives of naphthalenesulfonic acid have been shown to interact with key cellular signaling pathways, highlighting their potential in drug discovery. For instance, naphthalenesulfonamides have been identified as inhibitors of protein kinases, including those in the JAK-STAT signaling pathway.[2] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and apoptosis.[3][4][5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[3][4][5]

The ability of naphthalenesulfonic acid derivatives to modulate such pathways underscores the importance of reproducible experimental practices when evaluating their biological activity.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Inhibitor Naphthalenesulfonic Acid Derivative Inhibitor->JAK Inhibition pSTAT_in_nucleus->Gene Induces

Caption: The JAK-STAT signaling pathway and a potential point of inhibition by naphthalenesulfonic acid derivatives.

Experimental Workflow for Kinase Inhibition Assay

Reproducibility in kinase inhibition assays is critical for the accurate determination of compound potency (e.g., IC50 values).

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (e.g., Naphthalene Sulfonic Acid Derivative) Start->Prep Incubate Incubate Kinase with Inhibitor Prep->Incubate Initiate Initiate Reaction (Add Substrate/ATP) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Fluorescence, Luminescence) Stop->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. The comparative data, detailed experimental protocols, and workflow visualizations are intended to aid in the selection of the most appropriate method based on specific research needs.

Comparative Performance Data

The following table summarizes the key performance parameters for the different analytical methods used for the quantification of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
**Linearity (R²) **>0.999>0.999>0.998
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL1 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Selectivity HighHighModerate
Throughput ModerateHighHigh
Cost per Sample ModerateLowLow
Solvent Consumption HighVery LowLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate and precise quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Capillary Electrophoresis (CE)

CE offers a high-throughput and low-solvent consumption alternative to HPLC for the analysis of charged species like this compound.

  • Instrumentation: A capillary electrophoresis system with a diode array detector (DAD).

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 60 cm total length).

    • Background Electrolyte (BGE): 25 mM sodium tetraborate buffer, pH 9.2.

    • Voltage: 25 kV.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: On-column DAD detection at 254 nm.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of this compound, particularly for screening purposes. A method for a structurally similar compound, 4-Amino-3-hydroxy-naphthalenesulfonic acid, involves its oxidation followed by spectrophotometric measurement. A similar principle can be adapted.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solutions at the wavelength of maximum absorbance (λmax), which should be determined by scanning the UV-Vis spectrum of the analyte. For a related compound, the oxidized product was measured at 475 nm.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Comparison cluster_3 Final Method Selection A HPLC Method Development D Linearity & Range A->D B CE Method Development B->D C Spectrophotometry Method Development C->D E Accuracy & Precision D->E F LOQ & LOD E->F G Selectivity & Specificity F->G H Robustness G->H I Analysis of Common Samples H->I J Statistical Analysis (e.g., t-test, F-test) I->J K Evaluation of Performance Data J->K L Selection of Optimal Method K->L

Caption: A flowchart illustrating the key stages of analytical method cross-validation.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate analytical method can be visualized as a logical relationship diagram.

Method Selection Logic Start Define Analytical Requirements HighAccuracy High Accuracy & Precision Required? Start->HighAccuracy HighThroughput High Throughput Needed? HighAccuracy->HighThroughput No HPLC Select HPLC HighAccuracy->HPLC Yes LowCost Low Cost a Priority? HighThroughput->LowCost No CE Select CE HighThroughput->CE Yes LowCost->CE No Spectro Select Spectrophotometry LowCost->Spectro Yes

Caption: A decision tree for selecting an analytical method based on key requirements.

A Comparative Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye manufacturing, the selection of appropriate intermediates is paramount to achieving desired coloristic properties and performance characteristics. This guide provides a comprehensive comparison of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma Acid, with other key alternatives in the synthesis of azo dyes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of dye precursors.

Introduction to Gamma Acid and its Alternatives

This compound (Gamma Acid) is a vital intermediate in the production of a wide array of azo dyes, including acid, direct, and reactive dyes.[1] Its molecular structure offers versatile coupling capabilities, contributing to the synthesis of dyes with good wash and light fastness properties.[1] For a comprehensive comparison, this guide will focus on two other widely used naphthalenesulfonic acid derivatives: H-Acid (1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid) and J-Acid (7-Amino-4-hydroxy-2-naphthalenesulfonic acid).

Performance Comparison

To provide a clear and objective comparison, this section outlines the expected performance of monoazo dyes synthesized from a common diazo component, diazotized sulfanilic acid, coupled with Gamma Acid, H-Acid, and J-Acid, respectively. The data presented in the table below is a synthesis of typical performance characteristics observed in dyes derived from these intermediates.

Table 1: Comparative Performance of Azo Dyes
Performance MetricDye from Gamma AcidDye from H-AcidDye from J-Acid
Typical Dye Class Acid / DirectAcid / ReactiveDirect / Reactive
Shade ReddishBluish-Red to VioletReddish
Tinctorial Strength HighVery HighHigh
Light Fastness (ISO 105-B02)4-53-44
Wash Fastness (ISO 105-C06, Change)43-44
Wash Fastness (ISO 105-C06, Staining)3-433-4
Rubbing Fastness - Dry (AATCC TM8)4-544
Rubbing Fastness - Wet (AATCC TM8)32-33
Solubility in Water GoodExcellentGood

Note: The values presented are typical and can vary depending on the specific diazo component, dyeing process, and substrate.

Experimental Protocols

Detailed methodologies for the synthesis of a representative azo dye and the subsequent performance testing are provided below.

Synthesis of Monoazo Dye (General Procedure)

This protocol describes the synthesis of a monoazo dye using diazotized sulfanilic acid and a naphthalenesulfonic acid derivative (Gamma Acid, H-Acid, or J-Acid) as the coupling component.

1. Diazotization of Sulfanilic Acid:

  • Dissolve sulfanilic acid (17.3 g, 0.1 mol) in a solution of sodium carbonate (5.3 g, 0.05 mol) in water (200 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (30 mL) to the cooled solution.

  • Slowly add concentrated hydrochloric acid (25 mL) to the mixture while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

2. Coupling Reaction:

  • Dissolve the coupling component (Gamma Acid, H-Acid, or J-Acid; 0.1 mol) in an aqueous solution of sodium hydroxide (100 mL, 1M) and cool to 5-10°C.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the pH at 8-9 by adding sodium carbonate solution as needed.

  • Continue stirring for 2-3 hours, allowing the temperature to rise to room temperature.

  • The precipitated dye is then filtered, washed with a saturated sodium chloride solution, and dried.

Performance Testing Protocols

1. Color Fastness to Washing (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multi-fiber test strip.

  • The composite specimen is washed in a standardized soap solution at 60°C for 30 minutes in a suitable apparatus (e.g., a Launder-Ometer).

  • The specimen is then rinsed and dried.

  • The change in color of the dyed fabric and the staining on the multi-fiber strip are assessed using the respective Grey Scales.[2]

2. Color Fastness to Light (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural daylight.

  • Simultaneously, a set of blue wool standards with known light fastness ratings are exposed.

  • The fading of the test specimen is compared with the fading of the blue wool standards to assign a light fastness rating from 1 (very poor) to 8 (excellent).[3]

3. Color Fastness to Rubbing/Crocking (AATCC Test Method 8-2016):

  • A dry and a wet white cotton test cloth are rubbed against the surface of the dyed fabric under controlled pressure for a specified number of cycles using a crockmeter.

  • The amount of color transferred to the white cloths is assessed by comparing them with a Chromatic Transference Scale or a Grey Scale for Staining.

Visualizing the Workflow

The following diagrams illustrate the key processes in dye synthesis and evaluation.

Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling A Sulfanilic Acid C Diazonium Salt Solution A->C B Sodium Nitrite + Hydrochloric Acid B->C E Azo Dye C->E Coupling Reaction (pH 8-9) D Coupling Component (Gamma Acid / H-Acid / J-Acid) D->E F Purified Azo Dye E->F Isolation & Purification Dye_Evaluation_Logic Start Synthesized Azo Dye (on Fabric) Wash Wash Fastness Test (ISO 105-C06) Start->Wash Light Light Fastness Test (ISO 105-B02) Start->Light Rub Rubbing Fastness Test (AATCC TM8) Start->Rub Result_Wash Color Change & Staining Rating Wash->Result_Wash Result_Light Light Fastness Rating (Blue Wool Scale) Light->Result_Light Result_Rub Crocking Rating Rub->Result_Rub Comparison Comparative Performance Analysis Result_Wash->Comparison Result_Light->Comparison Result_Rub->Comparison

References

A Comparative Guide to 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (also known as Gamma acid) with alternative compounds used in life sciences research. While a valuable intermediate in the synthesis of azo dyes, its direct application in biological assays and drug development is severely limited.[1] This document outlines these limitations by comparing its properties to those of well-established research tools, such as the fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS), and discusses the general toxicity associated with naphthalenesulfonate compounds.

I. Overview and Primary Limitations

This compound is primarily a synthetic building block.[2][3] For researchers in drug development and biology, its main limitation is its lack of direct functionality in biological systems. Unlike specifically designed probes or inhibitors, it is not reported to possess intrinsic fluorescence suitable for bio-imaging or specific bioactivity for therapeutic studies.[1] Its structural isomer, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, has shown some activity as a fungal topoisomerase I inhibitor, but this property is not attributed to the 6-amino isomer.[]

The core limitations for research applications can be summarized as:

  • Lack of Intrinsic Fluorescence: The compound is not a fluorescent probe and requires chemical modification to be used in such applications.[1]

  • Limited Documented Bioactivity: There is a lack of evidence for its use as a direct modulator of biological pathways.

  • Potential Toxicity: Related naphthalenesulfonate compounds have demonstrated toxicity in aquatic organisms, raising concerns for use in biological or environmental applications.[5]

The following diagram illustrates the logical flow for assessing the utility of a chemical compound in research, highlighting where this compound fails to meet key criteria for direct application.

cluster_assessment Compound Assessment for Research Use cluster_gamma_acid Evaluation of this compound Start Start: Select Compound CheckFunc Assess Intrinsic Functionality? Start->CheckFunc IsProbe Fluorescent Probe? CheckFunc->IsProbe Yes Unsuitable Unsuitable for Direct Use (Synthetic Intermediate) CheckFunc->Unsuitable No IsActive Bioactive Agent? IsProbe->IsActive No UseProbe Application: Protein Binding Assay IsProbe->UseProbe Yes UseActive Application: Cell-Based Assay IsActive->UseActive Yes IsActive->Unsuitable No CheckTox Assess Toxicity UseProbe->CheckTox UseActive->CheckTox LowTox Low Toxicity? CheckTox->LowTox Suitable Suitable for Direct Use LowTox->Suitable Yes ToxConcern High Toxicity Concern LowTox->ToxConcern No GA_Start Gamma Acid GA_Func No Intrinsic Functionality GA_Start->GA_Func GA_Func->Unsuitable

Caption: Logical assessment of a compound for direct research use.

II. Comparative Analysis: Gamma Acid vs. ANS

To illustrate the functional gap, we compare this compound with 8-anilino-1-naphthalenesulfonic acid (ANS), a structurally related compound widely used as a fluorescent probe to study protein conformation and hydrophobicity.[6][7][8]

PropertyThis compound8-Anilino-1-naphthalenesulfonic acid (ANS)
CAS Number 90-51-782-76-8
Molecular Formula C₁₀H₉NO₄SC₁₆H₁₃NO₃S
Molecular Weight 239.25 g/mol 299.35 g/mol
Primary Use Dye IntermediateFluorescent Probe
Fluorescence Not intrinsically fluorescent.[1]Weakly fluorescent in water; strong fluorescence in non-polar environments.[8]
Quantum Yield (in Ethylene Glycol) Not Applicable~0.37
Emission Max (in Ethylene Glycol) Not Applicable~468 nm
Application Synthesis of other chemicals.Studying protein folding, membrane binding, and hydrophobic sites.[6][7]
CompoundOrganismEndpointResultReference
2-Naphthalene sulfonateChanna punctatus (Fish)LD50 (Intraperitoneal)0.66 mg/15 g body weight[5]
2-Naphthalene sulfonateChanna punctatus (Fish)GenotoxicitySignificant increase in DNA damage observed via comet assay.[5][5]
Naphthalene Sulfonic Acids GroupAquatic OrganismsGeneral AssessmentConsidered to have a low risk at current exposure levels but some derivatives have potential for ecological harm.

III. Experimental Protocols: A Case Study with ANS

The following protocol demonstrates a standard application for the fluorescent probe ANS. This methodology is not applicable to this compound due to its lack of suitable fluorescent properties.

Objective: To measure the relative surface hydrophobicity of a protein using ANS.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin)

  • 8-anilino-1-naphthalenesulfonic acid (ANS) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer and cuvettes

Protocol:

  • Protein Preparation: Prepare a series of protein dilutions in PBS (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

  • ANS Working Solution: Prepare a 100 µM ANS working solution in PBS from the stock.

  • Binding Assay:

    • In a microcuvette, mix 950 µL of a protein dilution with 50 µL of the 100 µM ANS working solution.

    • Incubate the mixture in the dark for 15 minutes at room temperature to allow for binding equilibrium.

  • Fluorescence Measurement:

    • Set the fluorometer with an excitation wavelength of 375 nm.

    • Measure the emission spectrum from 400 nm to 600 nm.

    • Record the peak emission intensity (typically around 470-480 nm).

  • Data Analysis:

    • Subtract the fluorescence intensity of a blank sample (ANS in PBS without protein).

    • Plot the fluorescence intensity against the protein concentration. The initial slope of this plot is an index of the protein's surface hydrophobicity.

The workflow for this type of experiment is visualized below.

cluster_workflow Experimental Workflow: Protein Hydrophobicity Assay with ANS PrepProtein Prepare Protein Dilutions Mix Mix Protein and ANS PrepProtein->Mix PrepANS Prepare ANS Working Solution PrepANS->Mix Incubate Incubate (15 min, dark) Mix->Incubate Measure Measure Fluorescence (Ex: 375nm, Em: 400-600nm) Incubate->Measure Analyze Plot Intensity vs. Concentration Measure->Analyze Result Determine Hydrophobicity Index (Initial Slope) Analyze->Result

Caption: Workflow for a fluorescent probe-based protein assay.

IV. Potential as a Synthetic Scaffold

While not directly useful in biological assays, the structure of this compound makes it a potential starting material for the synthesis of more complex molecules. A hypothetical application could involve its use as a scaffold to create a targeted probe or drug conjugate. For instance, the amino group could be functionalized to attach a targeting ligand, and the naphthalene core could be further modified to incorporate a fluorescent reporter or a therapeutic warhead. However, the synthesis of such derivatives can be challenging, often requiring harsh conditions and resulting in low yields, which presents another practical limitation.[7][8]

The diagram below conceptualizes how a derivative of a naphthalenesulfonic acid scaffold might interact with a cellular signaling pathway.

cluster_pathway Conceptual Pathway Interaction of a Synthesized Probe Probe Probe (Gamma Acid Scaffold + Reporter + Ligand) Receptor Cell Surface Receptor Probe->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response Cellular Response TF->Response initiates

Caption: Hypothetical use of a derivative in tracking a signaling pathway.

V. Conclusion

For professionals in drug development and life sciences research, this compound should be regarded strictly as a chemical intermediate. Its limitations—a lack of intrinsic fluorescence, an absence of documented bioactivity, and potential toxicological concerns—make it unsuitable for direct use in biological assays. Researchers requiring tools for applications such as protein analysis or cellular imaging should select compounds specifically designed for these purposes, such as the wide array of fluorescent probes (e.g., ANS and its derivatives) and bioactive molecules available.

References

Performance Evaluation of Gamma Acid-Derived Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of dyes derived from Gamma Acid (γ-acid), a key intermediate in the synthesis of azo dyes. The information is tailored for researchers, scientists, and drug development professionals who utilize dyes in various applications, from textile coloring to biological staining and diagnostics. This document summarizes key performance indicators, presents detailed experimental protocols for evaluation, and offers visual representations of experimental workflows and the relationships influencing dye performance.

Overview of Gamma Acid-Derived Dyes

Gamma Acid, chemically known as 6-amino-4-hydroxy-2-naphthalenesulfonic acid, is a versatile coupling component in the production of azo dyes.[1][2] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid groups on a naphthalene core, allows for the synthesis of a wide range of dyes with desirable characteristics.[1] Dyes derived from Gamma Acid are predominantly found within the acid and reactive dye classes, known for their brilliant shades and good fastness properties, particularly on protein and polyamide fibers like wool, silk, and nylon.[1][2][3][4][5]

The performance of these dyes is influenced by the specific chemical structures created during synthesis, including the choice of diazo component and any subsequent modifications. For instance, incorporating UV-absorber residues can enhance the light fastness and provide UV protection to the dyed substrate.[6][7]

Comparative Performance Data

The following tables summarize the performance characteristics of representative Gamma Acid-derived dyes compared to other relevant azo dyes. The data is compiled from various studies and presented to facilitate a clear comparison.

Table 1: Spectroscopic and Color Properties

Dye TypeChromophoreλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Observed Color
Gamma Acid-derived Azo Dye 1Azo480Not specifiedNot specified
Gamma Acid-derived Azo Dye 2Azo530Not specifiedNot specified
Methoxy-functionalized Gamma Acid Azo DyeAzo460-5542.141 × 10⁴ - 3.336 × 10⁴Purple, Orange
Acid Violet 7AzoNot specifiedNot specifiedViolet
Acid Red 88AzoNot specifiedNot specifiedRed
Acid Yellow 36AzoNot specifiedNot specifiedYellow
Acid Blue 113AzoNot specifiedNot specifiedBlue

Note: λmax (maximum absorption wavelength) determines the color of the dye. The molar extinction coefficient indicates the dye's ability to absorb light.[4][8][9]

Table 2: Dyeing Performance and Fastness Properties on Polyamide Fibers (e.g., Nylon)

DyeDye Exhaustion (%)Wash Fastness (Rating 1-5)Light Fastness (Rating 1-8)Perspiration Fastness (Rating 1-5)
Methoxy-functionalized Gamma Acid Azo Dyes50-933-5 (Good to Excellent)4-7 (Very Good to Excellent)3-5 (Good to Excellent)
Acid Violet 7Good4 (Good)5 (Good)4 (Good)
Acid Red 88Good3 (Moderate)4 (Moderate)3 (Moderate)
Acid Yellow 36Good3 (Moderate)3 (Fair)3 (Moderate)
Acid Blue 113Good2-3 (Poor to Moderate)3-4 (Fair to Moderate)2-3 (Poor to Moderate)

Note: Fastness properties are critical for the durability of the coloration.[3][4][10][11][12][13] Higher ratings indicate better performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of dye performance. The following are standard protocols for key experiments.

Synthesis of Gamma Acid-Derived Azo Dyes

Objective: To synthesize an azo dye using Gamma Acid as the coupling component.

Materials:

  • Primary aromatic amine (e.g., p-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Gamma Acid (γ-acid)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Coupling:

    • Dissolve Gamma Acid in an aqueous solution of sodium carbonate or sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the cold Gamma Acid solution with constant stirring.

    • Maintain the pH of the reaction mixture between 8 and 9 by adding sodium carbonate solution as needed.

    • Continue stirring for 1-2 hours in the ice bath.[6]

  • Isolation:

    • Precipitate the dye by adding sodium chloride to the reaction mixture ("salting out").

    • Filter the precipitated dye, wash it with a small amount of cold brine solution, and dry it in an oven at a low temperature.

Spectroscopic Analysis

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of the synthesized dye.

Materials and Equipment:

  • Synthesized dye

  • Appropriate solvent (e.g., distilled water, ethanol)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the dye with a known concentration in the chosen solvent.

  • From the stock solution, prepare a series of dilutions with known concentrations.

  • Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-800 nm).[14][15]

  • Identify the wavelength of maximum absorbance (λmax) from the spectra.[8]

  • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance versus concentration at λmax.

  • The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve.

Dyeing Performance Evaluation

Objective: To assess the dye's ability to color a specific substrate (e.g., nylon fabric) and determine its exhaustion rate.

Materials and Equipment:

  • Synthesized dye

  • Fabric substrate (e.g., pre-scoured nylon)

  • Dyeing apparatus (e.g., water bath with shaker, beaker dyeing machine)

  • Acetic acid

  • Glauber's salt (sodium sulfate)

  • Non-ionic detergent

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 40:1). Add a known concentration of the dye, acetic acid to adjust the pH (typically 4.5-5.5 for acid dyes on nylon), and Glauber's salt as a leveling agent.[13]

  • Dyeing: Introduce a pre-wetted and weighed fabric sample into the dyebath at room temperature. Gradually raise the temperature to the dyeing temperature (e.g., 90-100°C) and maintain for a specified time (e.g., 60 minutes).[13]

  • Rinsing and Washing: After dyeing, rinse the fabric with cold water and then wash with a solution of non-ionic detergent to remove unfixed dye.[13]

  • Dye Exhaustion Measurement: Measure the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer at the dye's λmax. The percentage of dye exhaustion can be calculated using the formula:

    • Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Fastness Property Testing

Objective: To evaluate the resistance of the dyed fabric to various environmental factors.

1. Wash Fastness (ISO 105-C06):

  • A dyed fabric specimen is stitched between two undyed fabrics (one of the same kind and one of a different kind, e.g., cotton).

  • The composite specimen is washed in a standard soap or detergent solution under specified conditions of temperature, time, and agitation.

  • The change in color of the dyed fabric and the staining of the adjacent undyed fabrics are assessed using a greyscale.

2. Light Fastness (ISO 105-B02):

  • A dyed fabric specimen is exposed to a standard artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight.

  • The exposure is carried out alongside a set of standard blue wool references with known light fastness.

  • The light fastness is rated on a scale of 1 to 8 by comparing the fading of the specimen with that of the blue wool standards.[12][16]

3. Perspiration Fastness (ISO 105-E04):

  • A dyed fabric specimen is treated with two different solutions, one acidic and one alkaline, simulating human perspiration.

  • The treated specimens are placed between undyed fabrics and subjected to pressure under controlled temperature and time.

  • The change in color of the specimen and the staining of the adjacent fabrics are assessed using a greyscale.

Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of Gamma Acid-derived dyes.

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_purification Purification & Characterization cluster_application Application & Performance Testing Diazotization Diazotization Coupling Coupling Diazotization->Coupling Diazonium Salt Isolation Isolation Coupling->Isolation Crude Dye Recrystallization Recrystallization Isolation->Recrystallization Spectroscopic_Analysis Spectroscopic_Analysis Recrystallization->Spectroscopic_Analysis Pure Dye Dyeing_Process Dyeing_Process Spectroscopic_Analysis->Dyeing_Process Fastness_Tests Fastness_Tests Dyeing_Process->Fastness_Tests Dyed Fabric Performance_Evaluation Performance_Evaluation Fastness_Tests->Performance_Evaluation

Caption: Experimental workflow for the synthesis, characterization, and performance evaluation of dyes.

Logical_Relationships cluster_inputs Input Factors cluster_performance Performance Metrics Chemical_Structure Chemical Structure (e.g., substituents) Color_Properties Color Properties (λmax, Shade) Chemical_Structure->Color_Properties Fastness_Properties Fastness Properties (Light, Wash, Rub) Chemical_Structure->Fastness_Properties Dye_Concentration Dye Concentration Dyeing_Efficiency Dyeing Efficiency (Exhaustion, Levelness) Dye_Concentration->Dyeing_Efficiency Dyeing_Parameters Dyeing Parameters (pH, Temp, Time) Dyeing_Parameters->Dyeing_Efficiency Substrate_Type Substrate Type (Wool, Nylon, etc.) Substrate_Type->Dyeing_Efficiency Substrate_Type->Fastness_Properties

References

Comparative Performance Analysis of Naphthalenesulfonic Acid Derivatives in Acid Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of acid dyes synthesized from 1-amino-2-naphthol-4-sulphonic acid, offering insights into their dyeing properties and fastness. The data presented is based on a study by Omotosho and Ameuru (2019), which explores the synthesis and application of these dyes on polyamide (Nylon) fabric. This analysis is intended for researchers, scientists, and drug development professionals interested in the application and performance of naphthalenesulfonic acid derivatives.

Quantitative Data Summary

The following tables summarize the key performance indicators of five acid dyes (Dye A, Dye B, Dye C, Dye D, and Dye E) synthesized from 1-amino-2-naphthol-4-sulphonic acid coupled with various naphthalene derivatives.

Table 1: Physicochemical Properties of Synthesized Acid Dyes

PropertyDye ADye BDye CDye DDye E
Coupling Component 1-nitroso-2-naphthol2-nitroso-1-naphthol1-naphthol2-naphtholN,N-dimethyl aniline
Color in Water BrownLight BrownDark BrownBrownReddish Brown
Melting Point (°C) >300>300>300>300>300
Yield (%) 7578828072

Table 2: Spectral Properties of Synthesized Acid Dyes in Different Solvents

SolventDye A (λmax, nm)Dye B (λmax, nm)Dye C (λmax, nm)Dye D (λmax, nm)Dye E (λmax, nm)
Distilled Water 410415420425430
Ethanol 495420435440450
Ethanol + HCl 510445455460475

Table 3: Percentage Exhaustion of Dyes on Nylon Fabric at Different pH Levels [1]

pHDye A (%)Dye B (%)Dye C (%)Dye D (%)Dye E (%)
3.0 44.846.840.447.942.8
3.5 47.055.952.352.357.9
4.0 51.558.757.459.362.2
4.5 63.561.563.060.972.0

Table 4: Fastness Properties of Synthesized Dyes on Nylon Fabric [1]

Fastness TestDye ADye BDye CDye DDye E
Washing 4-544-544-5
Light 55555

(Fastness rating is on a scale of 1 to 5, where 5 indicates excellent fastness)

Experimental Protocols

The methodologies for the key experiments are detailed below.

Synthesis of Acid Dyes

A series of acid dyes were synthesized through the diazotization of 1-amino-2-naphthol-4-sulphonic acid, followed by coupling with various naphthalene derivatives (1-nitroso-2-naphthol, 2-nitroso-1-naphthol, 1-naphthol, 2-naphthol, and N,N-dimethyl aniline).[1][2]

  • Diazotization: 1-amino-2-naphthol-4-sulphonic acid (0.01 mol) was dissolved in a sodium carbonate solution. The solution was cooled to 0-5°C, and a solution of sodium nitrite was added. This mixture was then slowly added to a cooled solution of hydrochloric acid.

  • Coupling: The resulting diazonium salt solution was then coupled with a cooled solution of the respective naphthalene derivative (0.01 mol) dissolved in sodium hydroxide. The reaction mixture was stirred for a few hours at 0-5°C. The precipitated dye was filtered, washed, and dried.

Dyeing of Polyamide (Nylon) Fabric

The synthesized acid dyes were applied to nylon fabric to assess their dyeing performance.[1][2]

  • A dye bath was prepared with the synthesized dye, sodium sulphate, and acetic acid to maintain the desired pH.

  • The nylon fabric was introduced into the dye bath at room temperature.

  • The temperature of the dye bath was gradually raised to 100°C and maintained for 1 hour.

  • After dyeing, the fabric was removed, rinsed with water, and dried.

Determination of Percentage Exhaustion

The percentage of dye taken up by the fabric from the dye bath was determined spectrophotometrically.[1]

  • The absorbance of the dye bath was measured before and after the dyeing process using a UV-Visible spectrophotometer at the λmax of the respective dye.

  • The percentage exhaustion was calculated using the formula: % Exhaustion = [(Absorbance before dyeing - Absorbance after dyeing) / Absorbance before dyeing] x 100

Evaluation of Fastness Properties

The fastness of the dyed fabrics to washing and light was evaluated according to ISO standards.[1]

  • Wash Fastness: The dyed fabric was washed with a standard soap solution in a launder-o-meter. The change in color of the fabric and the staining of adjacent undyed fabrics were assessed using a grey scale.

  • Light Fastness: The dyed fabric was exposed to a xenon arc lamp, which simulates natural sunlight, for a specified period. The fading of the color was assessed by comparing the exposed sample with an unexposed sample using a blue wool scale.

Visualizations

Experimental Workflow for Acid Dye Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of the acid dyes to the evaluation of their performance on nylon fabric.

G cluster_synthesis Dye Synthesis cluster_application Dye Application & Evaluation Diazotization Diazotization of 1-amino-2-naphthol-4-sulphonic acid Coupling Coupling with Naphthalene Derivative Diazotization->Coupling Purification Filtration, Washing, and Drying Coupling->Purification Dyeing Dyeing of Nylon Fabric Purification->Dyeing Exhaustion Percentage Exhaustion Measurement Dyeing->Exhaustion Fastness Washing & Light Fastness Tests Dyeing->Fastness

Caption: Workflow for Acid Dye Synthesis and Performance Evaluation.

Logical Relationship of Performance Evaluation

This diagram shows the relationship between the dyeing process and the subsequent performance evaluation metrics.

G Dyeing Dyeing Process Exhaustion Quantitative Uptake (% Exhaustion) Dyeing->Exhaustion Fastness Qualitative Performance (Fastness Properties) Dyeing->Fastness Wash Wash Fastness Fastness->Wash Light Light Fastness Fastness->Light

Caption: Relationship between Dyeing and Performance Metrics.

References

A Comparative Guide to the Synthesis of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (Gamma Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as Gamma acid, is a crucial intermediate in the synthesis of a variety of azo dyes and pigments. The efficiency and purity of Gamma acid production are paramount for the quality of these downstream products. This guide provides a comparative analysis of the primary industrial synthesis methods for Gamma acid, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Key Synthesis Methods

Two principal methods dominate the industrial production of Gamma acid: the Sulfonation-Alkali Fusion of 2-naphthol (β-naphthol) and the Bucherer Reaction on a sulfonated naphthalene derivative. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and product purity.

ParameterSulfonation-Alkali Fusion MethodBucherer Reaction Method
Starting Material 2-Naphthol (β-Naphthol)2,8-dihydroxynaphthalene-6-sulfonic acid or similar
Key Reagents Sulfuric acid, Oleum, Sodium hydroxide, AmmoniaAmmonia, Sodium bisulfite
Reaction Conditions High temperatures and pressures, multi-step processHigh temperature and pressure in an autoclave
Reported Yield ~66-74% (for intermediate steps)Yields can be high, but specific data for Gamma Acid is less available in open literature
Product Purity High purity achievable after purificationGenerally good, but can be affected by the reversibility of the reaction
Advantages Utilizes a readily available starting material.Can be a more direct amination step.
Disadvantages Multi-step process with potentially harsh conditions and isomer formation.Requires a more specialized starting material; the reaction is reversible.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for Gamma acid.

Synthesis_Methods cluster_0 Sulfonation-Alkali Fusion Method cluster_1 Bucherer Reaction Method 2-Naphthol 2-Naphthol Sulfonation Sulfonation 2-Naphthol->Sulfonation H2SO4, Oleum 2-Naphthol-6,8-disulfonic acid (G-Acid) 2-Naphthol-6,8-disulfonic acid (G-Acid) Sulfonation->2-Naphthol-6,8-disulfonic acid (G-Acid) Alkali Fusion/Amination Alkali Fusion/Amination 2-Naphthol-6,8-disulfonic acid (G-Acid)->Alkali Fusion/Amination NaOH, NH3 Gamma Acid_1 This compound Alkali Fusion/Amination->Gamma Acid_1 Hydroxy Naphthalene Sulfonic Acid 2,8-dihydroxynaphthalene- 6-sulfonic acid Bucherer Reaction Bucherer Reaction Hydroxy Naphthalene Sulfonic Acid->Bucherer Reaction NH3, NaHSO3 Gamma Acid_2 This compound Bucherer Reaction->Gamma Acid_2

Caption: Comparative workflows for Gamma acid synthesis.

Experimental Protocols

Below are detailed experimental protocols for the key stages of each synthesis method, based on available literature.

Method 1: Sulfonation-Alkali Fusion of 2-Naphthol

This method involves a multi-step process starting from the sulfonation of 2-naphthol.

Step 1: Sulfonation of 2-Naphthol to 2-Naphthol-6,8-disulfonic acid (G-Acid)

  • Materials: 2-Naphthol, concentrated sulfuric acid (98%), fuming sulfuric acid (oleum).

  • Procedure: 2-Naphthol is heated with a mixture of concentrated sulfuric acid and oleum. The temperature is carefully controlled and gradually increased. The reaction mixture is then diluted with water, and the G-Acid is often isolated as its potassium salt by precipitation with potassium chloride.

  • Reported Yield: A yield of 66-67% for the potassium salt of G-acid has been reported in some industrial processes.

Step 2: Amidation of G-Acid derivative to Gamma Acid

  • Materials: G-Acid salt, ammonia liquor, sodium bisulfite.

  • Procedure: The G-Acid salt is charged into a high-pressure reactor (autoclave) with aqueous ammonia and sodium bisulfite. The mixture is heated under pressure, leading to the amination of the naphthalene ring.

  • Isolation: After the reaction, the pressure is released, and the reaction mass is transferred to an isolation vessel. The Gamma acid is precipitated by acidification with sulfuric acid. The crude product is then filtered, washed with hot water, and dried.

A patented method describes the pressure alkali fusion of 2-naphthylamine-6,8-disulfonic acid (amino G acid) with an alkali solution at 180-240°C and 0.1-1 MPa for 5-10 hours to produce a high-purity Gamma acid product that may not require further refining.[1]

Method 2: Bucherer Reaction

The Bucherer reaction provides a more direct route for the amination of a hydroxyl-substituted naphthalenesulfonic acid.

  • Starting Material: A suitable precursor such as 2,8-dihydroxynaphthalene-6-sulfonic acid.

  • Reagents: Ammonia, sodium bisulfite.

  • General Procedure: The hydroxyl-naphthalenesulfonic acid is heated in an aqueous solution with ammonia and sodium bisulfite in a sealed vessel (autoclave) at elevated temperatures and pressures. The reaction is a reversible conversion of the hydroxyl group to an amino group.

Purification of this compound

Regardless of the synthesis method, the crude Gamma acid typically requires purification to meet the stringent requirements for dye manufacturing.

  • Procedure: A common purification method involves dissolving the crude product in a hot alkaline solution (e.g., sodium carbonate solution), treating it with activated carbon to remove colored impurities, and then filtering the hot solution. The pure Gamma acid is then reprecipitated by the addition of acid. The precipitate is collected by filtration, washed with cold water, and dried.

  • Purity Analysis: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). Commercial grades of Gamma acid can achieve purities of greater than 97%.[2]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols will mitigate risks, ensure regulatory compliance, and foster a safe working environment.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory to prevent exposure.[1][2][3]

Hazard Assessment

This compound is known to cause severe skin burns and eye damage.[1] It is crucial to handle this chemical as a hazardous substance to ensure the highest level of safety.

Personal Protective Equipment (PPE)

A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3][4]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1][3][4]
Body Protection Wear a laboratory coat or appropriate protective clothing to prevent skin contact.[3][4]
Respiratory If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][3] Do not dispose of this chemical into drains or the environment. [3][4][5]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Restrict Access & Ensure Ventilation : Immediately alert others in the vicinity and restrict access to the spill area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[5][6]

  • Avoid Dust Generation : For solid spills, it is critical to avoid creating dust.[4][5]

  • Contain and Collect : Gently cover and sweep up the spilled material.[2][4] Use non-sparking tools and an inert, non-combustible absorbent material like sand or vermiculite if necessary.[6]

  • Package Waste : Carefully collect the contaminated material into a designated, leak-proof, and suitable container for hazardous waste disposal.[2][4][7]

  • Decontaminate : Clean the spill area thoroughly with soap and water, and dispose of the cleaning materials as hazardous waste.[6]

  • Report : Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[8]

Chemical Waste Disposal
  • Segregation and Containment :

    • Do not mix this compound waste with other waste materials.[5]

    • Keep the chemical in its original container if possible, or in a compatible, clearly labeled, and securely sealed container.[4][5] The container should be kept tightly closed.[2][3][4]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of waste and the date of accumulation.

  • Storage :

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6]

    • This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

Disposal of Empty Containers

A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[5][6]

  • Triple Rinsing : To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[6]

  • Rinsate Collection : The rinsate from all rinses must be collected and disposed of as hazardous liquid waste.[6]

  • Final Disposal : Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label. Always confirm this procedure with your local EHS regulations.[6]

Arranging for Final Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8]

  • Provide Information : Be prepared to provide the Safety Data Sheet (SDS) for the chemical and an estimate of the quantity to be disposed of.[8]

  • Maintain Records : Keep a detailed record of the amount of waste disposed of, the date, and the disposal method for regulatory compliance.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste: 6-Amino-4-hydroxy- 2-naphthalenesulfonic acid B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol C->D Yes E Place in Labeled Hazardous Waste Container C->E No D->E F Is container empty? E->F G Triple Rinse Container F->G Yes J Store Waste Securely in Satellite Accumulation Area F->J No H Collect Rinsate as Hazardous Waste G->H I Dispose of Rinsed Container as per EHS H->I K Contact EHS for Pickup J->K L Maintain Disposal Records K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses significant health risks, primarily causing severe skin burns and eye damage[1]. Inhalation of dust may also lead to respiratory irritation. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1][2]
Skin Protection Fire/flame resistant and impervious clothingN/A
Chemical resistant glovesEU Directive 89/686/EEC and EN 374[1][2]
Respiratory Protection Full-face respirator with dust filterRequired if exposure limits are exceeded or irritation is experienced[1][2][3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this hazardous chemical. The following step-by-step operational plan outlines the procedures from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Carefully weigh the chemical, avoiding dust generation prep3->handle1 handle2 Perform experimental procedures in a designated area handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 disp1 Segregate waste: contaminated PPE and chemical residue handle3->disp1 disp2 Dispose of in labeled, sealed containers disp1->disp2 disp3 Follow institutional and local disposal regulations disp2->disp3

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation and Weighing:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Ensure a calibrated chemical fume hood is operational and use it for all procedures involving this compound.

  • Put on all required PPE as specified in the table above. This includes a lab coat, tightly sealed safety goggles, and appropriate chemical-resistant gloves.

  • When weighing, handle the solid material carefully to minimize the creation of dust. Use a spatula and weigh the chemical on a tared weigh boat within the fume hood.

2. During the Experiment:

  • All manipulations of the chemical should be carried out within the fume hood.

  • Avoid any contact with skin and eyes. In case of accidental contact, immediately follow the first-aid measures outlined in the SDS.

  • Keep the container of this compound tightly closed when not in use to prevent the release of dust or vapors[1][4][5].

3. Post-Experiment and Cleanup:

  • Decontaminate the work area thoroughly after the experiment is complete.

  • Remove PPE carefully, avoiding contamination of skin or clothing.

  • Wash hands and forearms thoroughly with soap and water after removing gloves[4][5].

Disposal Plan

Proper disposal is a critical step to ensure environmental safety and regulatory compliance.

Logical Flow for Waste Disposal

start End of Experiment waste_gen Waste Generated start->waste_gen solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (Unused solutions, reaction mixtures) waste_gen->liquid_waste solid_container Place in a labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Place in a labeled, sealed hazardous liquid waste container liquid_waste->liquid_container disposal Dispose according to institutional and local environmental regulations solid_container->disposal liquid_container->disposal

Caption: Decision process for the disposal of waste from handling the chemical.

Disposal Procedures:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and any absorbent materials used for cleaning spills, must be treated as hazardous waste.

  • Containment: Place all contaminated solid waste into a clearly labeled, sealed container designated for hazardous solid chemical waste. Unused or waste solutions should be collected in a separate, appropriately labeled hazardous liquid waste container.

  • Regulatory Compliance: The final disposal of the hazardous waste must be conducted through the institution's environmental health and safety office, following all local, state, and federal regulations[1]. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-hydroxy-2-naphthalenesulfonic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-4-hydroxy-2-naphthalenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.